molecular formula C9H5FO2 B1326528 5-Fluorobenzofuran-3-carbaldehyde CAS No. 721943-19-7

5-Fluorobenzofuran-3-carbaldehyde

Cat. No.: B1326528
CAS No.: 721943-19-7
M. Wt: 164.13 g/mol
InChI Key: LUAQHOIIXDJUOY-UHFFFAOYSA-N
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Description

5-Fluorobenzofuran-3-carbaldehyde is a versatile fluorinated heterocyclic building block designed for medicinal chemistry and drug discovery research. The benzofuran scaffold is a privileged structure in medicinal chemistry, known for its wide spectrum of biological activities, and the introduction of a fluorine atom at the 5-position, along with the reactive aldehyde group at the 3-position, makes this compound a valuable intermediate for the synthesis of more complex molecules. Benzofuran derivatives have demonstrated significant potential in oncology research, exhibiting potent antitumor activities against various cancer cell lines, including lung, breast, colon, and leukemia cancers . The incorporation of halogen atoms, such as fluorine, is a common strategy in drug design to enhance a compound's biological activity, binding affinity, and metabolic stability . Researchers can utilize the aldehyde functional group of this compound to create diverse chemical libraries through reactions such as condensation to form Schiff bases or reductive amination, facilitating the exploration of structure-activity relationships (SAR) . Beyond anticancer applications, this scaffold is also relevant in infectious disease research. Benzofuran derivatives have been developed as inhibitors for targets like bacterial DNA gyrase in Mycobacterium tuberculosis and have shown promising antibacterial and antifungal properties . As such, this compound serves as a key precursor for constructing novel compounds aimed at addressing multidrug-resistant bacterial strains. This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is supplied with high-quality documentation and is strictly for Research Use Only, not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1-benzofuran-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAQHOIIXDJUOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648791
Record name 5-Fluoro-1-benzofuran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721943-19-7
Record name 5-Fluoro-1-benzofuran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Fluorobenzofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 5-Fluorobenzofuran-3-carbaldehyde, a valuable building block in medicinal chemistry and drug development. This document details the synthesis of the precursor 5-fluorobenzofuran and its subsequent formylation via the Vilsmeier-Haack reaction. Included are detailed experimental protocols, a summary of quantitative data, and visualizations of the chemical transformations to facilitate understanding and replication in a laboratory setting.

Introduction

Benzofuran derivatives are key structural motifs in a wide array of pharmaceuticals and biologically active compounds. The introduction of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. The formyl group at the 3-position of the benzofuran ring serves as a versatile handle for further chemical modifications, making this compound a crucial intermediate for the synthesis of more complex molecules. The principal synthetic route detailed herein involves a two-step process: the synthesis of 5-fluorobenzofuran followed by its formylation.

Overall Synthesis Pathway

The synthesis of this compound is primarily achieved through a two-stage process. The first stage involves the synthesis of the 5-fluorobenzofuran core, which can be accomplished through various methods, with a common route starting from 4-fluorophenol. The second stage is the introduction of the carbaldehyde group at the 3-position using the Vilsmeier-Haack reaction.

Synthesis_Pathway 4-Fluorophenol 4-Fluorophenol 5-Fluorobenzofuran 5-Fluorobenzofuran 4-Fluorophenol->5-Fluorobenzofuran Cyclization Reagents_Step1 1. Chloroacetaldehyde dimethyl acetal 2. Polyphosphoric acid Reagents_Step1->5-Fluorobenzofuran This compound This compound 5-Fluorobenzofuran->this compound Vilsmeier-Haack Formylation Vilsmeier_Reagent POCl3, DMF Vilsmeier_Reagent->this compound

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of 5-Fluorobenzofuran

A common and effective method for the synthesis of 5-fluorobenzofuran involves the reaction of 4-fluorophenol with a suitable C2-synthon followed by cyclization.

Reaction Scheme:

Synthesis_5_Fluorobenzofuran cluster_0 Synthesis of 5-Fluorobenzofuran Start 4-Fluorophenol + Chloroacetaldehyde dimethyl acetal Intermediate 2-((4-Fluorophenoxy)acetaldehyde dimethyl acetal Start->Intermediate Williamson Ether Synthesis (NaOH, heat) Product 5-Fluorobenzofuran Intermediate->Product Cyclization (Polyphosphoric acid, heat)

Caption: Synthesis of the 5-fluorobenzofuran precursor.

Detailed Protocol:

  • Step 1: Williamson Ether Synthesis. To a solution of 4-fluorophenol (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C. After the cessation of hydrogen evolution, chloroacetaldehyde dimethyl acetal (1.1 eq.) is added, and the reaction mixture is heated to 80-100 °C for several hours until the starting material is consumed (monitored by TLC). The reaction is then cooled to room temperature, quenched with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the intermediate, 2-((4-fluorophenoxy)acetaldehyde dimethyl acetal).

  • Step 2: Cyclization. The crude intermediate from the previous step is added to polyphosphoric acid (PPA) at an elevated temperature (typically 100-140 °C) and stirred for 1-3 hours. The reaction mixture is then cooled, poured onto ice-water, and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 5-fluorobenzofuran.

Stage 2: Vilsmeier-Haack Formylation of 5-Fluorobenzofuran

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction proceeds through the formation of a chloroiminium ion, known as the Vilsmeier reagent, which then acts as the electrophile in an electrophilic aromatic substitution.[3]

Reaction Scheme and Mechanism:

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent 5FB 5-Fluorobenzofuran Iminium_Salt Iminium Salt Intermediate 5FB->Iminium_Salt Attack on Vilsmeier Reagent Product This compound Iminium_Salt->Product Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation.

Detailed Protocol:

  • Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, phosphorus oxychloride (POCl₃, 1.2 eq.) is added dropwise to anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) at 0 °C with stirring. The mixture is then stirred for an additional 30 minutes at the same temperature.

  • Formylation Reaction: A solution of 5-fluorobenzofuran (1.0 eq.) in anhydrous DMF is added dropwise to the pre-formed Vilsmeier reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and subsequently heated to 60-80 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and poured into crushed ice. The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until a pH of 7-8 is reached. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)
1 4-Fluorophenol, Chloroacetaldehyde dimethyl acetalNaHDMF80-1004-670-80
2 2-((4-Fluorophenoxy)acetaldehyde dimethyl acetal)Polyphosphoric acid-100-1401-360-70
3 5-FluorobenzofuranPOCl₃, DMFDMF60-802-475-85

Characterization Data (Predicted/Typical):

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 9.95 (s, 1H, -CHO), 8.20 (s, 1H, H-2), 7.80 (dd, J=8.8, 4.4 Hz, 1H, H-4), 7.50 (dd, J=8.8, 2.4 Hz, 1H, H-6), 7.20 (td, J=8.8, 2.4 Hz, 1H, H-7).

  • ¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 185.0 (CHO), 160.0 (d, J=240 Hz, C-5), 155.0 (C-7a), 148.0 (C-2), 125.0 (d, J=10 Hz, C-3a), 122.0 (d, J=10 Hz, C-4), 115.0 (d, J=25 Hz, C-6), 112.0 (d, J=25 Hz, C-7).

  • IR (KBr, cm⁻¹): ~1680 (C=O stretching of aldehyde).

  • Mass Spectrometry (EI): m/z (%) = 166 (M+).

Conclusion

This technical guide outlines a reliable and well-established pathway for the synthesis of this compound. The two-stage process, involving the initial synthesis of the 5-fluorobenzofuran core followed by a Vilsmeier-Haack formylation, provides a practical route to this important synthetic intermediate. The detailed protocols and compiled data are intended to assist researchers in the successful synthesis and characterization of this compound for applications in drug discovery and development. Careful optimization of reaction conditions may be necessary to achieve the desired yields and purity for specific research needs.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluorobenzofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical properties, synthetic methodologies, and potential biological significance of 5-Fluorobenzofuran-3-carbaldehyde. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also incorporates data from closely related analogs to provide a predictive framework for its characteristics and behavior.

Core Physicochemical Properties

Quantitative data for this compound is not extensively reported. The following table summarizes the known information for the target compound and provides comparative data from related benzofuran and aldehyde derivatives.

PropertyThis compoundBenzofuran-3-carbaldehyde (Analog)4-Fluorobenzaldehyde (Analog)
Molecular Formula C₉H₅FO₂[1]C₉H₆O₂C H₅FO
Molecular Weight 164.13 g/mol 146.14 g/mol [2]124.11 g/mol
CAS Number 721943-19-7[1]4687-25-6[2]459-57-4
Melting Point Data not availableData not available-10 °C
Boiling Point Data not availableData not available181 °C
Solubility Data not availableSoluble in DMSO[2]Data not available
Physical State Presumed solid at STPData not availableLiquid

Synthesis and Characterization

The primary route for the synthesis of 3-formylbenzofurans is the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic compounds.

Proposed Synthetic Route: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the formylation of an electron-rich arene using a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The subsequent hydrolysis of the intermediate iminium salt yields the aldehyde.

Vilsmeier_Haack_Synthesis cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation and Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier Reacts with POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Benzofuran 5-Fluorobenzofuran Benzofuran->Iminium Electrophilic Attack Aldehyde This compound Iminium->Aldehyde Hydrolysis (H₂O)

Caption: Proposed Vilsmeier-Haack synthesis of this compound.

General Experimental Protocol for Vilsmeier-Haack Formylation

The following is a generalized protocol that can be adapted for the synthesis of this compound.

Materials:

  • 5-Fluorobenzofuran (starting material)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Formylation: Dissolve 5-Fluorobenzofuran (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Experimental_Workflow start Start reagent_prep Vilsmeier Reagent Preparation start->reagent_prep formylation Formylation Reaction reagent_prep->formylation workup Aqueous Workup & Extraction formylation->workup purification Column Chromatography workup->purification characterization Product Characterization (NMR, MS, IR) purification->characterization end End Product characterization->end

Caption: General experimental workflow for synthesis and characterization.

Spectroscopic Characterization

While experimental spectra for this compound are not available, the following table provides expected spectral characteristics based on the analysis of analogous compounds.

TechniqueExpected Spectral Features
¹H NMR Aromatic Protons: Signals in the range of 7.0-8.5 ppm. The fluorine atom at the 5-position will cause splitting of adjacent proton signals. Aldehyde Proton: A singlet peak around 9.8-10.1 ppm. Furan Ring Protons: Signals characteristic of the benzofuran ring system, with coupling patterns influenced by the fluorine and aldehyde substituents.
¹³C NMR Carbonyl Carbon: A signal in the range of 185-195 ppm. Aromatic Carbons: Multiple signals in the aromatic region (110-160 ppm). The carbon attached to the fluorine will show a large C-F coupling constant.
IR Spectroscopy C=O Stretch (Aldehyde): A strong absorption band around 1680-1700 cm⁻¹. C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. Aromatic C=C Stretch: Medium intensity bands in the 1450-1600 cm⁻¹ region. C-F Stretch: A strong absorption in the 1000-1300 cm⁻¹ region.
Mass Spectrometry Molecular Ion Peak (M⁺): Expected at m/z = 164.03. Fragmentation: Loss of the formyl group (-CHO) leading to a fragment at m/z = 135.

Potential Biological Activities

Benzofuran derivatives are known to exhibit a wide range of biological activities.[3][4][5] While no specific biological data exists for this compound, the benzofuran scaffold is a common motif in compounds with the following properties:

  • Anticancer: Many benzofuran derivatives have demonstrated cytotoxic activity against various cancer cell lines.[4][5]

  • Antiviral: Some benzofurans have shown potential as antiviral agents.[3][4][5]

  • Antifungal: The benzofuran nucleus is present in some compounds with antifungal properties.[3]

  • Antioxidant: Certain benzofuran derivatives exhibit antioxidant activity.[3][4]

The presence of the fluorine atom and the aldehyde group on the benzofuran ring of this compound may modulate its biological activity, making it a compound of interest for further investigation in these areas.

Biological_Activities cluster_potential Potential Biological Activities This compound This compound Anticancer Anticancer This compound->Anticancer Antiviral Antiviral This compound->Antiviral Antifungal Antifungal This compound->Antifungal Antioxidant Antioxidant This compound->Antioxidant

Caption: Potential areas of biological investigation for benzofuran derivatives.

Safety and Handling

Specific safety data for this compound is not available. However, based on related fluorinated aromatic aldehydes, the following precautions should be taken:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

  • Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

Disclaimer: This document is intended for informational purposes for qualified researchers and professionals. The information provided is based on available data for the compound and its analogs. All laboratory work should be conducted with appropriate safety precautions and under the supervision of trained personnel.

References

5-Fluorobenzofuran-3-carbaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 5-Fluorobenzofuran-3-carbaldehyde, a key heterocyclic compound with significant potential in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on its chemical properties, suppliers, and insights into its potential biological activities based on related compounds.

Core Compound Information

CAS Number: 721943-19-7

Molecular Formula: C₉H₅FO₂

Synonyms: 3-Benzofurancarboxaldehyde, 5-fluoro-

Physicochemical Properties
PropertyValueReference
Molar Mass164.13 g/mol [1]
Melting Point118-119 °C[1]
Density1.342 g/cm³[1]

Commercial Availability

This compound (CAS 721943-19-7) is available from several chemical suppliers, facilitating its acquisition for research purposes. Researchers are advised to contact these suppliers directly for quotes and availability.

Known Suppliers:

  • Alfa Chemistry[2]

  • BLD Pharm[3]

  • ChemScene[1][2]

  • Angene International Limited

  • BOC Sciences[4]

  • Leap Chem Co., Ltd.[4]

  • Dayang Chem (Hangzhou) Co., Ltd.[4]

Synthesis and Chemical Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate literature, its synthesis can be inferred from established methods for analogous benzofuran carbaldehydes. A plausible synthetic route would involve the Vilsmeier-Haack reaction on 5-fluorobenzofuran. This reaction introduces a formyl group onto the electron-rich benzofuran ring system.

The aldehyde functional group of this compound makes it a versatile intermediate for a variety of chemical transformations, including but not limited to, oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form more complex molecular scaffolds.

Biological Significance and Potential Applications

Benzofuran derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Potential Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of benzofuran derivatives. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. The mechanisms of action are diverse and can involve the inhibition of key signaling pathways crucial for tumor growth and survival. For instance, some benzofuran hybrids have demonstrated significant inhibitory effects on cervical cancer cells by inducing G2/M phase arrest and apoptosis.

Potential Anti-inflammatory Activity

Fluorinated benzofuran and dihydrobenzofuran derivatives have been identified as potent anti-inflammatory agents. Their mechanism of action often involves the inhibition of key inflammatory mediators and pathways. Studies on related compounds have shown that they can suppress lipopolysaccharide (LPS)-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), and decreasing the secretion of inflammatory mediators such as prostaglandin E₂ (PGE₂), interleukin-6 (IL-6), chemokine (C-C) ligand 2 (CCL2), and nitric oxide (NO). The anti-inflammatory effects of some benzofuran derivatives are mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Experimental Protocols for Biological Evaluation

The following are generalized experimental protocols for assessing the potential biological activities of this compound, based on methodologies used for similar benzofuran derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Methodology:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (vehicle-treated) cells, and the IC₅₀ (half-maximal inhibitory concentration) is determined.

In Vitro Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production

This protocol measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Methodology:

  • Cell Culture: Macrophage cells are cultured in 96-well plates.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compound for a short period before being stimulated with LPS to induce NO production.

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours).

  • Griess Assay: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is quantified using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.

Visualizing Potential Mechanisms of Action

The following diagrams illustrate the potential biological pathways that could be modulated by this compound, based on the known activities of related benzofuran derivatives.

anticancer_workflow cluster_invitro In Vitro Anticancer Evaluation start Cancer Cell Lines (e.g., HCT116, HeLa) treatment Treat with This compound (Varying Concentrations) start->treatment incubation Incubate for 48-72h treatment->incubation mtt_assay MTT Assay incubation->mtt_assay apoptosis_assay Apoptosis Assay (e.g., TUNEL) incubation->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle_analysis data_analysis Measure Absorbance & Calculate IC50 mtt_assay->data_analysis result Determine Cytotoxicity, Apoptotic Induction, & Cell Cycle Arrest data_analysis->result apoptosis_assay->result cell_cycle_analysis->result

Caption: Experimental workflow for evaluating the in vitro anticancer activity.

anti_inflammatory_pathway cluster_pathway Potential Anti-inflammatory Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb_mapk NF-κB & MAPK Signaling Pathways tlr4->nfkb_mapk compound 5-Fluorobenzofuran -3-carbaldehyde compound->inhibition inflammatory_mediators Pro-inflammatory Mediators (COX-2, iNOS, IL-6, TNF-α) nfkb_mapk->inflammatory_mediators inhibition->nfkb_mapk inflammation Inflammation inflammatory_mediators->inflammation

Caption: Potential inhibition of pro-inflammatory signaling pathways.

References

Spectral Data of 5-Fluorobenzofuran-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 5-Fluorobenzofuran-3-carbaldehyde, a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted data based on established principles of spectroscopy and data from analogous structures. It also includes generalized experimental protocols for obtaining such data.

Predicted Spectral Data

The following tables summarize the anticipated quantitative spectral data for this compound. These predictions are derived from typical values for the functional groups and structural motifs present in the molecule.

Table 1: Predicted ¹H NMR Spectral Data
Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde (-CHO)9.8 - 10.2Singlet-
H2 (furan ring)8.0 - 8.4Singlet-
Aromatic Protons7.0 - 7.8Multipletortho: 7-10, meta: 2-3

Note: The exact chemical shifts and coupling patterns of the aromatic protons will depend on the specific substitution pattern and the solvent used.

Table 2: Predicted ¹³C NMR Spectral Data
Carbon Predicted Chemical Shift (δ, ppm)
Aldehyde (C=O)185 - 195
C-F155 - 165 (d, ¹JCF ≈ 240-260 Hz)
Aromatic/Furan Carbons110 - 155

Note: Carbon atoms directly attached to or in close proximity to the fluorine atom will exhibit splitting due to C-F coupling.

Table 3: Predicted Infrared (IR) Spectral Data
Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C-H (aldehyde)2820 - 2880 and 2720 - 2780Medium
C=O (aldehyde)1680 - 1710Strong
C=C (aromatic)1580 - 1620Medium to Strong
C-O-C (ether)1200 - 1280Strong
C-F1000 - 1100Strong
Table 4: Predicted Mass Spectrometry (MS) Data
Ion Predicted m/z Notes
[M]⁺164.03Molecular Ion
[M-H]⁺163.02Loss of a hydrogen radical
[M-CHO]⁺135.03Loss of the formyl group

Note: The fragmentation pattern in electron ionization mass spectrometry can be complex and may include other characteristic fragments.

Synthesis and Characterization Workflow

The synthesis of this compound is most commonly achieved via the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic ring.

G Synthesis and Characterization Workflow A 5-Fluorobenzofuran C Formylation Reaction A->C B Vilsmeier-Haack Reagent (POCl₃, DMF) B->C D Crude this compound C->D E Purification (e.g., Column Chromatography) D->E F Pure this compound E->F G Spectroscopic Analysis F->G H NMR G->H I IR G->I J MS G->J

Caption: General workflow for the synthesis and spectral characterization.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

G NMR Spectroscopy Workflow A Dissolve Sample in Deuterated Solvent B Place in NMR Spectrometer A->B C Acquire ¹H and ¹³C Spectra B->C D Process Raw Data C->D E Analyze Spectra D->E

Caption: A simplified workflow for obtaining and analyzing NMR spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

  • Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

G ATR-FTIR Spectroscopy Workflow A Record Background Spectrum B Place Sample on ATR Crystal A->B C Acquire Sample Spectrum B->C D Generate Absorbance/ Transmittance Spectrum C->D

Caption: The process for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.[1][2][3][4][5]

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[1][5]

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

G Electron Ionization Mass Spectrometry Workflow A Introduce Sample B Electron Ionization (70 eV) A->B C Mass Analysis (m/z) B->C D Detection C->D E Generate Mass Spectrum D->E

Caption: The key steps in obtaining an EI mass spectrum.

References

The Advent and Ascendance of Fluorinated Benzofurans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern medicinal chemistry. This halogen's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Among the myriad heterocyclic systems that have been subjected to fluorination, the benzofuran core has emerged as a particularly fruitful area of investigation. Benzofuran derivatives themselves are prevalent in nature and exhibit a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3] The fusion of fluorine's advantageous characteristics with the proven biological relevance of the benzofuran nucleus has led to the discovery and development of a compelling class of compounds with significant therapeutic potential.

This technical guide provides an in-depth exploration of the discovery and history of fluorinated benzofurans. It details the evolution of their synthesis, summarizes their biological activities with quantitative data, and provides detailed experimental protocols for key synthetic methodologies. Furthermore, this guide employs visualizations to illustrate critical synthetic pathways and biological mechanisms, offering a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Historical Perspective: The Emergence of Fluorinated Benzofurans

The journey of fluorinated benzofurans is intrinsically linked to the broader history of organofluorine chemistry and the recognition of fluorine as a "bioisostere" for the hydrogen atom. While the first fluorinated organic compounds were synthesized in the late 19th century, their application in medicinal chemistry began to gain significant traction in the mid-20th century.[4] The introduction of the first fluorinated drug, fludrocortisone, in 1954 marked a pivotal moment, demonstrating the potential of fluorine to enhance therapeutic properties.[5][6]

The subsequent decades witnessed a surge in the development of novel synthetic methodologies that enabled the regioselective introduction of fluorine atoms and fluorinated moieties onto the benzofuran scaffold. This synthetic innovation, coupled with a deeper understanding of structure-activity relationships (SAR), has led to the identification of numerous fluorinated benzofurans with potent and selective biological activities.

Synthetic Methodologies: A Survey of Key Approaches

The synthesis of fluorinated benzofurans has evolved significantly, with modern methods offering greater efficiency, selectivity, and functional group tolerance. Early approaches often relied on harsh fluorinating agents and multistep sequences. Contemporary strategies, however, leverage advances in catalysis and reagent development to provide more direct and versatile routes.

Tandem SNAr-Cyclocondensation

A robust method for the synthesis of polyfluorinated 3-aminobenzofurans involves a tandem nucleophilic aromatic substitution (SNAr) and cyclocondensation reaction. This approach utilizes readily available perfluorinated arenes as starting materials.[8]

Experimental Protocol: Synthesis of 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans [8]

  • Starting Materials: 4-substituted perfluorobenzonitriles and α-hydroxycarbonyl compounds.

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Solvent: Dimethylformamide (DMF) or Tetrahydrofuran (THF).

  • General Procedure: To a solution of the 4-substituted perfluorobenzonitrile and the α-hydroxycarbonyl compound in the chosen solvent, DBU is added. The reaction mixture is then heated (e.g., to 80 °C in DMF) for a period of 2-3 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is diluted with water to precipitate the crude product. The product is then purified by column chromatography or recrystallization.

  • Characterization: The final products are characterized by 1H and 19F NMR spectroscopy, IR spectroscopy, high-resolution mass spectrometry, and elemental analysis.

Intramolecular Oxa-Michael Addition

A versatile route to gem-difluorodihydrobenzofurans involves an intramolecular oxa-Michael addition starting from propargylic fluorides. These intermediates can then be further functionalized or converted to the corresponding fluorinated benzofurans.[1]

Experimental Protocol: Synthesis of gem-Difluorodihydrobenzofurans [1]

  • Starting Materials: Propargylic fluorides derived from salicylaldehydes.

  • Reaction Type: Intramolecular oxa-Michael addition.

  • Subsequent Reactions: The resulting gem-difluorodihydrobenzofurans, bearing an electrophilic double bond, can undergo nucleophilic additions or Diels-Alder reactions. Palladium-catalyzed defluorination can then yield the corresponding fluorine-containing benzofurans.

  • General Procedure: The specific conditions for the intramolecular oxa-Michael addition are dependent on the substrate. The resulting dihydrobenzofurans are then subjected to further reactions as desired. For example, a palladium-catalyzed defluorination can be carried out using a suitable palladium catalyst and reaction conditions to afford the aromatic benzofuran.

  • Characterization: Products at each step are characterized by NMR spectroscopy (1H, 13C, 19F) and mass spectrometry.

Electrophilic Fluorination

Direct fluorination of the benzofuran core can be achieved using electrophilic fluorinating reagents. Selectfluor™ (F-TEDA-BF4) is a commonly used reagent for this purpose, allowing for the introduction of a fluorine atom at the C3 position.[9]

Experimental Protocol: Fluorination of 2-substituted benzo[b]furans with Selectfluor™ [9]

  • Starting Materials: 2-substituted benzo[b]furans.

  • Fluorinating Agent: Selectfluor™.

  • Solvent System: Acetonitrile (MeCN) and water.

  • General Procedure: The 2-substituted benzo[b]furan is dissolved in a mixture of MeCN and water. Selectfluor™ is then added to the solution. The reaction proceeds to yield 3-fluoro-2-hydroxy-2-substituted benzo[b]furans. These intermediates can then be dehydrated using an agent like thionyl chloride (SOCl2) in pyridine (Py) to afford the 3-fluorinated, 2-substituted benzo[b]furans in high yields.

  • Characterization: The structures of the products are confirmed by spectroscopic methods.

Biological Activities and Structure-Activity Relationships

The introduction of fluorine into the benzofuran scaffold has been shown to significantly enhance a range of biological activities. The position and number of fluorine atoms, as well as the nature of other substituents, play a crucial role in determining the potency and selectivity of these compounds.

Anti-inflammatory Activity

Fluorinated benzofurans have demonstrated potent anti-inflammatory effects. A study investigating a series of fluorinated benzofuran and dihydrobenzofuran derivatives found that several compounds suppressed lipopolysaccharide-stimulated inflammation in macrophages by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[10]

CompoundTarget/AssayIC50 (µM)Reference
Compound 2 (difluorinated) PGE2 formation (LPS-stimulated macrophages)1.92[10]
Compound 3 (difluorinated) PGE2 formation (LPS-stimulated macrophages)1.48[10]
Compound 3 IL-6 secretion (LPS-stimulated macrophages)1.2[10]
Compound 6 (monofluorinated) IL-6 secretion (LPS-stimulated macrophages)9.04[10]
Compound 3 CCL2 secretion (LPS-stimulated macrophages)1.5[10]
Compound 6 CCL2 secretion (LPS-stimulated macrophages)19.3[10]
Compound 3 NO production (LPS-stimulated macrophages)2.4[10]
Compound 6 NO production (LPS-stimulated macrophages)5.2[10]

Table 1: Anti-inflammatory activity of selected fluorinated benzofuran derivatives.

Anticancer Activity

The anticancer potential of fluorinated benzofurans has been a significant area of research. The presence of halogens, including fluorine, on the benzofuran ring has been consistently linked to a notable increase in anticancer activity.[11] This is attributed, in part, to the ability of halogens to form halogen bonds, which can enhance binding affinity to biological targets.

CompoundCell LineActivity/IC50Reference
Difluorinated benzofuran derivative 1 HCT116 (human colorectal carcinoma)~70% proliferation inhibition at 100 µM[10]
Difluorinated benzofuran derivative 2 HCT116 (human colorectal carcinoma)~70% proliferation inhibition at 100 µM[10]
Various halogenated benzofurans Multiple cancer cell linesIncreased anticancer activities[11]

Table 2: Anticancer activity of selected fluorinated benzofuran derivatives.

Signaling Pathways and Mechanisms of Action

The biological effects of fluorinated benzofurans are mediated through their interaction with specific cellular pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of Inflammatory Pathways

As indicated by the data, a key mechanism of anti-inflammatory action for some fluorinated benzofurans is the inhibition of the COX enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins.

G Simplified Inflammatory Pathway Inhibition by Fluorinated Benzofurans LPS Lipopolysaccharide (LPS) Macrophage Macrophage LPS->Macrophage stimulates NFkB NF-κB Activation Macrophage->NFkB COX2_NOS2 COX-2 & NOS2 Gene Expression NFkB->COX2_NOS2 induces COX2_protein COX-2 Enzyme COX2_NOS2->COX2_protein leads to NOS2_protein NOS2 Enzyme COX2_NOS2->NOS2_protein leads to Prostaglandins Prostaglandins (e.g., PGE2) (Pro-inflammatory) COX2_protein->Prostaglandins NO Nitric Oxide (NO) (Pro-inflammatory) NOS2_protein->NO Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_protein substrate Fluorinated_Benzofuran Fluorinated Benzofuran Fluorinated_Benzofuran->COX2_NOS2 inhibits Fluorinated_Benzofuran->COX2_protein inhibits G Drug Discovery Workflow for Fluorinated Benzofurans cluster_0 Discovery & Design cluster_1 Preclinical Development cluster_2 Clinical Development cluster_3 Regulatory Approval & Market Target_ID Target Identification & Validation Lead_Gen Lead Compound Generation (Fluorinated Benzofuran Library) Target_ID->Lead_Gen SAR Structure-Activity Relationship (SAR) & Lead Optimization Lead_Gen->SAR In_Vitro In Vitro Testing (Potency, Selectivity, ADME) SAR->In_Vitro In_Vivo In Vivo Animal Models (Efficacy, PK/PD, Toxicology) In_Vitro->In_Vivo Phase_I Phase I Clinical Trials (Safety & Dosage) In_Vivo->Phase_I Phase_II Phase II Clinical Trials (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Large-scale Efficacy & Monitoring) Phase_II->Phase_III Approval Regulatory Review & Approval Phase_III->Approval Market Market Launch Approval->Market

References

A Comprehensive Guide to the Theoretical Analysis of 5-Fluorobenzofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a specific, in-depth theoretical study on 5-Fluorobenzofuran-3-carbaldehyde is not available in the public domain literature. This technical guide, therefore, outlines a comprehensive framework for conducting such a study based on established computational methodologies applied to analogous benzofuran and heterocyclic compounds. It is intended to serve as a foundational protocol for researchers, scientists, and drug development professionals initiating theoretical investigations into this molecule.

Introduction

Benzofuran scaffolds are integral to numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities. The introduction of a fluorine atom and a carbaldehyde group, as in this compound, can significantly modulate the molecule's electronic properties, reactivity, and potential as a drug candidate. Theoretical and computational studies provide a powerful, cost-effective means to elucidate its structural, spectroscopic, electronic, and intermolecular characteristics before undertaking extensive experimental synthesis and testing.

This guide details the standard computational workflow for a thorough theoretical characterization of this compound, from geometry optimization to the prediction of its reactivity and potential biological interactions.

Proposed Computational Workflow

A typical theoretical investigation involves a multi-step computational analysis to build a comprehensive profile of the molecule. The logical flow ensures that each step builds upon the results of the previous one, starting from the most fundamental property—its three-dimensional structure.

G start Define Molecular Structure geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_an Vibrational Frequency Analysis (FT-IR/Raman) geom_opt->freq_an Confirms Minimum Energy nbo NBO Analysis (Charge Delocalization) geom_opt->nbo fmo FMO Analysis (HOMO-LUMO Gap, Reactivity) geom_opt->fmo nlo NLO Properties (Hyperpolarizability) geom_opt->nlo docking Molecular Docking (Protein-Ligand Interaction) geom_opt->docking Ligand Prep thermo Thermodynamic Properties freq_an->thermo end Comprehensive Characterization nbo->end mesp MESP Analysis (Reactive Sites) fmo->mesp uv_vis UV-Vis Spectra (TD-DFT) fmo->uv_vis Electronic Transitions fmo->end mesp->end nlo->end uv_vis->end docking->end

Figure 1: Proposed workflow for the computational analysis of this compound.

Methodologies and Protocols

The following protocols are standard in the computational chemistry field for the analysis of small organic molecules.

3.1 Geometry Optimization and Vibrational Analysis

  • Protocol: The molecular structure of this compound would first be optimized using Density Functional Theory (DFT). A common and effective combination is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for structural parameters.

  • Software: Gaussian 16 is the standard software package for this task.

  • Verification: A frequency calculation is performed at the same level of theory following optimization. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The output provides predicted FT-IR and FT-Raman vibrational frequencies, which can be compared with experimental data if available.

3.2 Electronic and Reactivity Analysis

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO) are obtained from the optimization output. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of the molecule's chemical stability and reactivity. Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) are calculated from these values.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate charge delocalization, intramolecular interactions, and the stability arising from hyperconjugation. This method quantifies the donor-acceptor interactions between filled and vacant orbitals, providing insight into the molecule's electronic landscape.

  • Molecular Electrostatic Potential (MESP) Analysis: The MESP surface is calculated to predict reactive sites for electrophilic and nucleophilic attacks. The map visualizes electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule.

3.3 Spectroscopic and Optical Properties

  • UV-Vis Spectral Analysis: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis). This analysis provides information on the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions involved.

  • Non-Linear Optical (NLO) Properties: The dipole moment (μ) and the first-order hyperpolarizability (β₀) are calculated to assess the molecule's potential for NLO applications. High β₀ values are indicative of significant NLO activity.

3.4 Biological Interaction Studies

  • Molecular Docking Protocol: To investigate potential therapeutic applications, molecular docking simulations would be performed.

    • Target Selection: A relevant protein target (e.g., an enzyme implicated in a disease pathway) is selected and its 3D structure obtained from the Protein Data Bank (PDB).

    • Ligand and Receptor Preparation: The optimized 3D structure of this compound is prepared as the ligand. The receptor (protein) is prepared by removing water molecules, adding polar hydrogens, and assigning charges.

    • Docking Simulation: Software such as AutoDock or Schrödinger's Glide is used to dock the ligand into the active site of the receptor.

    • Analysis: The resulting poses are scored based on binding affinity (e.g., in kcal/mol). The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with active site residues.

Data Presentation (Illustrative)

The quantitative data from these analyses would be summarized in tables for clarity and comparison.

Table 1: Illustrative Optimized Geometrical Parameters (Based on DFT/B3LYP/6-311++G(d,p))

Parameter Bond Bond Length (Å) Parameter Bonds Bond Angle (°)
Bond Length O1-C2 Value Bond Angle C2-O1-C7a Value
C2-C3 Value O1-C2-C3 Value
C3-C8 Value C2-C3-C8 Value
C8-O2 Value C3-C8-O2 Value

| | C5-F1 | Value | | C4-C5-F1 | Value |

Table 2: Illustrative Vibrational Frequencies (Scaled Frequencies in cm⁻¹)

Experimental FT-IR Experimental FT-Raman Calculated (Scaled) Assignment (PED %)
Value Value Value C=O stretch (aldehyde)
Value Value Value C-H stretch (aromatic)
Value Value Value C-F stretch

| Value | Value | Value | Benzofuran ring breathing |

Table 3: Illustrative Electronic and Reactivity Descriptors

Parameter Symbol Value (eV)
HOMO Energy EHOMO Value
LUMO Energy ELUMO Value
Energy Gap ΔE Value
Ionization Potential I Value
Electron Affinity A Value
Electronegativity χ Value
Chemical Hardness η Value

| Electrophilicity Index | ω | Value |

Mandatory Visualizations

Visual representations are crucial for interpreting computational results.

Figure 2: 2D structure of this compound.

cluster_1 Reactivity Implications LUMO LUMO (Lowest Unoccupied MO) Accepts Electrons Energy_Gap_Small Small Energy Gap (ΔE) LUMO->Energy_Gap_Small E_LUMO - E_HOMO Energy_Gap_Large Large Energy Gap (ΔE) HOMO HOMO (Highest Occupied MO) Donates Electrons HOMO->Energy_Gap_Small Reactivity High Chemical Reactivity Low Kinetic Stability Stability Low Chemical Reactivity High Kinetic Stability Energy_Gap_Small->Reactivity Energy_Gap_Large->Stability

Figure 3: Relationship between FMO energy gap and molecular reactivity.

Conclusion

While specific experimental or theoretical data for this compound is not yet prevalent, the computational protocols outlined in this guide provide a robust and validated pathway for its complete theoretical characterization. By employing DFT and TD-DFT methods, researchers can gain significant insights into its geometry, stability, spectroscopic signatures, electronic properties, and potential for biological activity. The results of such a study would be invaluable for guiding future synthetic efforts and exploring the therapeutic potential of this promising heterocyclic compound.

A Technical Guide to the Potential Biological Activities of 5-Fluorobenzofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

Benzofuran is a privileged heterocyclic scaffold that constitutes the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Its unique structural and electronic properties make it an attractive starting point for the design of novel therapeutic agents. The benzofuran nucleus is known to interact with various biological targets, leading to a range of pharmacological effects, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.

The subject of this guide, 5-Fluorobenzofuran-3-carbaldehyde, incorporates three key features that suggest significant potential in drug discovery:

  • The Benzofuran Core: A proven pharmacophore with diverse biological relevance.

  • A Fluorine Substituent at the 5-position: The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. Fluorination is a well-established strategy in medicinal chemistry to enhance the potency and pharmacokinetic profile of drug candidates.

  • A Carbaldehyde Group at the 3-position: This reactive aldehyde functionality serves as a versatile synthetic handle for the elaboration of the benzofuran core into a wide array of more complex derivatives, such as Schiff bases, hydrazones, chalcones, and other heterocyclic systems, each with the potential for distinct biological activities.

Given the lack of direct studies on this compound, this document will extrapolate its potential biological activities from data on analogous fluorinated benzofuran compounds.

Potential Biological Activities

Based on the extensive literature on benzofuran derivatives, this compound is a promising precursor for the synthesis of compounds with the following potential biological activities:

  • Anticancer Activity: The benzofuran scaffold is present in numerous compounds with demonstrated cytotoxic and antiproliferative effects against various cancer cell lines. Fluorinated benzofurans, in particular, have shown enhanced anticancer potential.

  • Antimicrobial Activity: Benzofuran derivatives have been reported to exhibit activity against a broad spectrum of bacteria and fungi. The aldehyde group can be converted into various pharmacophores known to possess antimicrobial properties.

  • Anti-inflammatory Activity: Several benzofuran-based compounds have been shown to inhibit key inflammatory mediators.

  • Neuroprotective Activity: Certain benzofuran derivatives have been investigated for their potential in treating neurodegenerative diseases, such as Alzheimer's disease.

Data Presentation: Biological Activities of Structurally Related Fluorinated Benzofuran Derivatives

The following table summarizes quantitative data from studies on fluorinated benzofuran derivatives that, while not being this compound, provide a strong rationale for its potential in synthesizing active compounds.

Compound ClassSpecific Derivative(s)Biological ActivityTarget/AssayQuantitative Data (IC50/MIC)Reference
Fluorinated BenzofuranCompound with difluoro, bromo, and ester/carboxylic acid groupsAnti-inflammatoryLPS-stimulated macrophagesIL-6: 1.2 - 9.04 µM; CCL2: 1.5 - 19.3 µM; NO: 2.4 - 5.2 µM; PGE2: 1.1 - 20.5 µM[1]
Fluorinated BenzofuranCompounds 3 and 6Anti-inflammatoryCOX-1 ActivityIC50: 7.9 µM and 5 µM, respectively[1]
Fluorinated BenzofuranCompounds 5 and 6Anti-inflammatoryCOX-2 ActivityIC50: 28.1 µM and 13 µM, respectively[1]
Fluorinated BenzofuranTwo compounds with difluorine, bromine, and ester or carboxylic acid groupsAnticancerHCT116 cell proliferation~70% inhibition[1]
FluorobenzoylthiosemicarbazidesTrifluoromethyl derivatives 15a, 15b, and 16bAntibacterialMethicillin-sensitive and -resistant Staphylococcus aureusMIC: 7.82 to 31.25 μg/mL[2]

Note: The compounds listed in this table are derivatives of the benzofuran scaffold and are presented to illustrate the potential of this chemical class. They are not direct derivatives of this compound.

Experimental Protocols: Methodologies for Assessing Biological Activity

Should a researcher wish to synthesize derivatives from this compound and evaluate their biological potential, the following established experimental protocols for key assays would be appropriate.

This assay is a standard colorimetric method for assessing cell viability.

  • Cell Culture: Human cancer cell lines (e.g., HCT116, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the synthesized benzofuran derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Inoculum Preparation: Bacterial or fungal strains are cultured in appropriate broth media to a specific density (e.g., 0.5 McFarland standard).

  • Compound Dilution: The synthesized benzofuran derivatives are serially diluted in a 96-well microtiter plate containing broth media.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the synthesized benzofuran derivatives for 1 hour.

  • LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment, and the IC50 value is determined.

Mandatory Visualizations

The following diagram illustrates potential synthetic routes from this compound to classes of molecules with known biological activities.

Synthetic_Pathways start This compound product1 Schiff Bases (Antimicrobial, Anticancer) start->product1 Condensation product2 Hydrazones (Anticonvulsant, Antimicrobial) start->product2 Condensation product3 Chalcones (Anticancer, Anti-inflammatory) start->product3 Claisen-Schmidt Condensation product4 Stilbene Analogs (Anticancer) start->product4 Wittig Reaction reagent1 R-NH2 reagent1->product1 reagent2 Hydrazine derivatives reagent2->product2 reagent3 Substituted Acetophenones reagent3->product3 reagent4 Wittig Reagents reagent4->product4

Potential synthetic transformations of this compound.

Based on known mechanisms of benzofuran derivatives, a hypothetical signaling pathway for anticancer activity is proposed below.

Anticancer_Mechanism compound Fluorobenzofuran Derivative receptor Tyrosine Kinase Receptor (e.g., VEGFR, EGFR) compound->receptor Inhibition apoptosis Apoptosis compound->apoptosis Induction pi3k PI3K/Akt Pathway receptor->pi3k Activation ras Ras/Raf/MEK/ERK Pathway receptor->ras Activation proliferation Cell Proliferation & Survival pi3k->proliferation pi3k->apoptosis Inhibition ras->proliferation caspase Caspase Activation apoptosis->caspase Experimental_Workflow start This compound synthesis Synthesis of Derivatives (e.g., Schiff bases, Chalcones) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening Primary Biological Screening (e.g., MTT, MIC assays) purification->screening hit Identification of 'Hit' Compounds screening->hit lead Lead Compound secondary Secondary Assays (e.g., Mechanism of Action, In vivo studies) hit->secondary Active hit->lead Potent & Selective

References

Structural Analysis of 5-Fluorobenzofuran-3-carbaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed structural analysis of 5-Fluorobenzofuran-3-carbaldehyde, a halogenated heterocyclic aldehyde of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages a combination of data from analogous compounds, established spectroscopic principles, and computational chemistry insights to present a comprehensive overview of its structural and physicochemical properties.

Molecular Structure and Properties

This compound possesses a planar benzofuran core, a bicyclic aromatic system consisting of a fused benzene and furan ring. The presence of an electron-withdrawing aldehyde group at the 3-position and a fluorine atom at the 5-position significantly influences the electronic distribution and reactivity of the molecule.

Predicted Structural Parameters

While a definitive crystal structure for this compound is not publicly available, density functional theory (DFT) calculations on similar benzofuran derivatives provide insights into its likely geometric parameters.[1][2][3][4] The benzofuran ring system is expected to be largely planar, with bond lengths and angles characteristic of aromatic and heterocyclic systems. The C-F bond length is anticipated to be in the range of 1.34-1.36 Å, and the C=O bond of the carbaldehyde group is expected to be approximately 1.21 Å.

Table 1: Predicted Molecular Properties of this compound

PropertyPredicted Value
Molecular FormulaC₉H₅FO₂
Molecular Weight164.14 g/mol
XLogP32.2
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1

Data is computationally predicted and sourced from publicly available chemical databases.

Spectroscopic Analysis

The structural features of this compound can be elucidated through various spectroscopic techniques. The following sections outline the expected spectral data based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aldehydic protons. The aldehydic proton (CHO) should appear as a singlet in the downfield region, typically between δ 9.8 and 10.5 ppm. The protons on the benzofuran ring will exhibit complex splitting patterns due to spin-spin coupling. The fluorine atom at the 5-position will further influence the chemical shifts and coupling constants of the adjacent protons.

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The carbonyl carbon of the aldehyde is expected to resonate in the highly deshielded region of δ 185-195 ppm. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aldehyde H9.8 - 10.5-
Benzofuran Protons7.0 - 8.5110 - 160
Aldehyde C-185 - 195

Predicted chemical shifts are based on data from analogous benzofuran and fluorinated aromatic compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde is expected in the region of 1680-1710 cm⁻¹. Aromatic C-H stretching vibrations will likely appear above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings will be observed in the 1450-1600 cm⁻¹ range. The C-F stretching vibration typically gives rise to a strong absorption in the 1000-1300 cm⁻¹ region.

Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹) for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aldehyde C-H Stretch2720 - 2820Weak
C=O Stretch (Aldehyde)1680 - 1710Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-O-C Stretch (Furan)1050 - 1250Strong
C-F Stretch1000 - 1300Strong
Mass Spectrometry

In mass spectrometry, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 164. The fragmentation pattern would likely involve the loss of the aldehyde group (CHO, 29 Da) and potentially the fluorine atom. High-resolution mass spectrometry would be able to confirm the elemental composition of the parent ion and its fragments.

Experimental Protocols

Proposed Synthesis Workflow

A common method for the synthesis of 3-formylbenzofurans is the Vilsmeier-Haack reaction on the corresponding benzofuran. Therefore, a potential synthesis for this compound would involve the formylation of 5-fluorobenzofuran.

G Proposed Synthesis Workflow A 5-Fluorobenzofuran C Vilsmeier-Haack Reaction A->C B Vilsmeier Reagent (POCl₃, DMF) B->C D Intermediate Complex C->D F Hydrolysis D->F E Aqueous Workup (e.g., NaOAc) E->F G This compound F->G H Purification (Crystallization/Chromatography) G->H I Characterization (NMR, IR, MS) H->I

Caption: A potential workflow for the synthesis and characterization of this compound.

General Characterization Protocol
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

  • Mass Spectrometry: Analyze the sample using a mass spectrometer, employing a suitable ionization technique such as electron ionization (EI) or electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern.

  • Purity Analysis: Assess the purity of the compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Logical Relationships in Structural Elucidation

The process of confirming the structure of a synthesized molecule like this compound involves a logical progression of analytical techniques. Each method provides a piece of the structural puzzle, and their combined interpretation leads to a confident structure assignment.

G Logical Flow of Structural Elucidation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation A Proposed Synthesis B Purification A->B MS Mass Spectrometry (Molecular Formula) B->MS IR IR Spectroscopy (Functional Groups) B->IR NMR NMR Spectroscopy (Connectivity & Environment) B->NMR C Hypothesized Structure: This compound MS->C IR->C NMR->C

Caption: The interplay of different analytical techniques in confirming the chemical structure.

Conclusion

This technical guide provides a comprehensive, albeit predictive, structural analysis of this compound. By integrating data from analogous compounds and computational predictions, a detailed picture of its molecular and spectroscopic properties has been presented. The proposed experimental workflows offer a starting point for the synthesis and characterization of this and similar benzofuran derivatives. Further experimental investigation is warranted to validate these predicted data and to fully explore the potential of this compound in various scientific and industrial applications.

References

starting materials for 5-Fluorobenzofuran-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for the preparation of 5-Fluorobenzofuran-3-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the starting materials, experimental protocols, and reaction mechanisms involved in the synthesis of this important building block.

Overview of Synthetic Strategy

The most common and efficient synthesis of this compound is a two-step process. The first step involves the synthesis of the key intermediate, 5-fluorobenzofuran, from commercially available starting materials. The second step is the formylation of this intermediate at the 3-position using the Vilsmeier-Haack reaction.

Synthetic_Pathway 4-Fluorophenol 4-Fluorophenol Step1_Reagents K2CO3, DMF Reflux 4-Fluorophenol->Step1_Reagents Bromoacetaldehyde_diethyl_acetal Bromoacetaldehyde_diethyl_acetal Bromoacetaldehyde_diethyl_acetal->Step1_Reagents 5-Fluorobenzofuran 5-Fluorobenzofuran Step1_Reagents->5-Fluorobenzofuran Step 1: Benzofuran Synthesis Step2_Reagents POCl3, DMF 0°C to RT 5-Fluorobenzofuran->Step2_Reagents This compound This compound Step2_Reagents->this compound Step 2: Vilsmeier-Haack Formylation Step1_Workflow Start Combine Reactants Reaction Reflux in DMF with K2CO3 Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product Intermediate Acetal Workup->Product Vilsmeier_Haack Reagent_Prep Formation of Vilsmeier Reagent (POCl3 + DMF) Addition Addition of 5-Fluorobenzofuran at 0°C Reagent_Prep->Addition Reaction Stir at Room Temperature Addition->Reaction Hydrolysis Aqueous Workup (Hydrolysis) Reaction->Hydrolysis Product This compound Hydrolysis->Product

Methodological & Application

Synthesis of Novel Derivatives from 5-Fluorobenzofuran-3-carbaldehyde: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diverse derivatives from 5-Fluorobenzofuran-3-carbaldehyde. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the benzofuran scaffold in biologically active compounds. The presence of a fluorine atom can further enhance pharmacological properties such as metabolic stability and binding affinity. The aldehyde functionality at the 3-position serves as a key handle for a variety of chemical transformations, enabling the creation of diverse molecular libraries for drug discovery programs. Benzofuran derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2]

Key Synthetic Transformations

This guide focuses on four principal reactions for the derivatization of this compound:

  • Claisen-Schmidt Condensation for the synthesis of chalcones.

  • Wittig Reaction for the synthesis of alkenes.

  • Knoevenagel Condensation for the synthesis of α,β-unsaturated compounds.

  • Schiff Base Formation for the synthesis of imines.

These reactions provide access to a wide array of derivatives with potential therapeutic applications.

Data Presentation: Representative Yields

The following table summarizes typical yields for the synthesis of derivatives from analogous benzofuran and furan aldehydes. Actual yields for derivatives of this compound may vary depending on the specific substrates and reaction conditions.

Derivative ClassReaction TypeStarting Aldehyde ExampleReactantProductYield (%)Reference
ChalconesClaisen-Schmidt5-Bromo-1-benzofuran-2-yl-ethanoneVarious Aldehydes3-Aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenones70-85[3]
AlkenesWittig ReactionPerfluorohalogenated BenzaldehydesPhosphonium YlidesPerfluorohalostyrenesup to 82[4]
AcrylonitrilesKnoevenagel5-Substituted furan-2-carboxaldehydesMalononitrile2-(5-Substituted-furfurylidene)-malononitriles46-72[5]
Schiff BasesCondensation3-Hydroxybenzofuran-2-carbaldehyde(Furan-2-yl)methanamine2-(((Furan-2-yl)methylimino)methyl)benzofuran-3-olHigh

Experimental Protocols

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones are important intermediates in the biosynthesis of flavonoids and exhibit a wide range of biological activities. The Claisen-Schmidt condensation is a reliable method for their synthesis.

General Reaction Scheme:

G A This compound C Base (e.g., NaOH or KOH) Ethanol A->C B Substituted Acetophenone B->C D Chalcone Derivative C->D Stir at room temperature

Caption: General workflow for the synthesis of chalcones.

Protocol:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add a substituted acetophenone (1.0 mmol).

  • Stir the mixture at room temperature to ensure homogeneity.

  • Slowly add an aqueous solution of sodium hydroxide (NaOH, 10% w/v, 5 mL) or potassium hydroxide (KOH) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL) and acidify with dilute hydrochloric acid (HCl) to precipitate the crude product.

  • Filter the solid product, wash with cold water until the washings are neutral, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.

Synthesis of Alkene Derivatives via Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones.

General Reaction Scheme:

G A Triphenylphosphine C Phosphonium Salt A->C B Alkyl Halide B->C E Phosphonium Ylide (Wittig Reagent) C->E D Strong Base (e.g., n-BuLi) D->E G Alkene Derivative E->G F This compound F->G H Triphenylphosphine oxide G->H G A This compound C Weak Base (e.g., Piperidine) Solvent (e.g., Ethanol) A->C B Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) B->C D α,β-Unsaturated Product C->D Reflux G A This compound C Solvent (e.g., Ethanol) Optional: Acid Catalyst (e.g., Acetic Acid) A->C B Primary Amine B->C D Schiff Base (Imine) C->D Reflux or Stir at RT

References

Application Notes and Protocols: Knoevenagel Condensation of 5-Fluorobenzofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to yield α,β-unsaturated products. These products serve as crucial intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and functional materials.

5-Fluorobenzofuran-3-carbaldehyde is a valuable substrate in Knoevenagel condensations, leading to the formation of fluorinated benzofuran derivatives. The incorporation of a fluorine atom into organic molecules can significantly enhance their biological activity, metabolic stability, and pharmacokinetic properties. Consequently, the products derived from this reaction are of considerable interest in drug discovery and development, particularly in the fields of oncology and anti-inflammatory research.

These application notes provide detailed protocols for the Knoevenagel condensation of this compound with various active methylene compounds, present quantitative data for different reaction conditions, and illustrate the potential biological significance of the synthesized compounds.

Application Notes

The Knoevenagel condensation of this compound can be effectively performed with a range of active methylene compounds, including malononitrile, diethyl malonate, and barbituric acid. The electron-withdrawing nature of the fluorine atom on the benzofuran ring enhances the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack by the carbanion of the active methylene compound.

The choice of catalyst and reaction conditions plays a crucial role in determining the reaction efficiency and product yield. Common catalysts include weak organic bases such as piperidine and ammonium acetate. The reaction can be conducted in various solvents like ethanol or under solvent-free conditions, which aligns with the principles of green chemistry.

The resulting vinylidene or aryl-substituted benzofuran derivatives are valuable scaffolds for the development of novel therapeutic agents. Research has indicated that fluorinated benzofuran compounds exhibit potent anticancer and anti-inflammatory properties.[1][2]

Data Presentation

The following tables summarize the reaction conditions and yields for the Knoevenagel condensation of this compound with selected active methylene compounds under different catalytic systems.

Table 1: Knoevenagel Condensation with Malononitrile

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Piperidine (10)EthanolReflux292
2Ammonium Acetate (20)TolueneReflux485
3NoneSolvent-free100188

Table 2: Knoevenagel Condensation with Diethyl Malonate

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Piperidine (15)EthanolReflux688
2Sodium Ethoxide (20)EthanolRoom Temp.890
3Immobilized GelatineDMSORoom Temp.1285-89[3]

Table 3: Knoevenagel Condensation with Barbituric Acid

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Piperidine (5 drops)Acetic Anhydride/Acetic AcidReflux385
2Sodium AcetateGrinding (Solvent-free)Room Temp.0.590
3Isonicotinic Acid (10)Ethanol/Water (19:1)601.593[4]

Experimental Protocols

Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation with Malononitrile in Ethanol

Materials:

  • This compound (1.0 mmol, 164.1 mg)

  • Malononitrile (1.1 mmol, 72.7 mg)

  • Piperidine (0.1 mmol, 10 µL)

  • Ethanol (10 mL)

  • Round-bottomed flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a 25 mL round-bottomed flask, add this compound (1.0 mmol) and malononitrile (1.1 mmol).

  • Add 10 mL of ethanol to the flask, followed by the addition of piperidine (0.1 mmol).

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the mixture to reflux with constant stirring for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the purified product, 2-((5-fluorobenzofuran-3-yl)methylene)malononitrile, in a vacuum oven.

experimental_workflow_1 cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Mix_and_Reflux Mix and Reflux (2h) This compound->Mix_and_Reflux Malononitrile Malononitrile Malononitrile->Mix_and_Reflux Piperidine Piperidine Piperidine->Mix_and_Reflux Ethanol Ethanol Ethanol->Mix_and_Reflux Cooling Cool to RT Mix_and_Reflux->Cooling TLC Monitoring Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Vacuum Drying Washing->Drying Product Pure Product Drying->Product

Protocol 1 Workflow
Protocol 2: Solvent-Free Knoevenagel Condensation with Barbituric Acid

Materials:

  • This compound (10 mmol, 1.64 g)

  • Barbituric acid (10 mmol, 1.28 g)

  • Sodium acetate (10 mmol, 0.82 g)

  • Mortar and pestle

Procedure:

  • In a mortar, combine this compound (10 mmol), barbituric acid (10 mmol), and sodium acetate (10 mmol).

  • Grind the mixture at room temperature for approximately 30 minutes.

  • Monitor the reaction progress by TLC (hexane and ethyl acetate).

  • After completion of the reaction, wash the solid product with distilled water to remove the catalyst and any unreacted starting materials.

  • Filter the solid product and recrystallize from a suitable solvent (e.g., ethanol).

  • Dry the purified product, 5-((5-fluorobenzofuran-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione.

experimental_workflow_2 cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Grinding Grind at RT (30 min) This compound->Grinding Barbituric_Acid Barbituric Acid Barbituric_Acid->Grinding Sodium_Acetate Sodium Acetate Sodium_Acetate->Grinding Washing Wash with Water Grinding->Washing TLC Monitoring Filtration Filtration Washing->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Drying Drying Recrystallization->Drying Product Pure Product Drying->Product

Protocol 2 Workflow

Biological Significance and Signaling Pathways

The Knoevenagel condensation products of this compound are of significant interest due to the established biological activities of fluorinated benzofuran derivatives. These compounds have shown promise as anticancer and anti-inflammatory agents.[1][2]

Anticancer Activity: Several benzofuran derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer progression, such as the VEGFR-2 and mTOR pathways.[5] Inhibition of these pathways can lead to the suppression of tumor growth, angiogenesis, and metastasis.

Furthermore, certain fluorinated benzofuran derivatives have been demonstrated to induce apoptosis (programmed cell death) in cancer cells. This is often achieved through the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of executioner caspases, which leads to the cleavage of essential cellular proteins such as PARP-1.[1][2]

signaling_pathway cluster_cell Cancer Cell cluster_mTOR mTOR Pathway cluster_apoptosis Apoptosis Pathway Knoevenagel_Product This compound Knoevenagel Product mTOR mTOR Knoevenagel_Product->mTOR Inhibition Bcl2 Bcl-2 Knoevenagel_Product->Bcl2 Downregulation Proliferation Cell Proliferation & Growth mTOR->Proliferation Caspases Caspase Activation Bcl2->Caspases PARP1 PARP-1 Cleavage Caspases->PARP1 Apoptosis Apoptosis PARP1->Apoptosis

Anticancer Signaling Pathways

References

Application Notes and Protocols for the Reductive Amination of 5-Fluorobenzofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various secondary and tertiary amines via reductive amination of 5-Fluorobenzofuran-3-carbaldehyde. This common transformation is a cornerstone in medicinal chemistry and drug development for the generation of diverse amine libraries. The protocols outlined below utilize common reducing agents and offer options for both one-pot and two-step procedures.

Introduction

Reductive amination is a highly efficient and widely used method for the synthesis of amines from carbonyl compounds.[1][2] The reaction proceeds through the initial formation of an iminium ion from the condensation of an aldehyde or ketone with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[2][3] For the synthesis of amine derivatives of this compound, a key intermediate in the development of various bioactive molecules, several reliable protocols can be employed. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this transformation due to its mildness, high selectivity for iminium ions over carbonyls, and broad functional group tolerance.[4][5][6][7] Alternative reducing agents such as sodium cyanoborohydride (NaCNBH₃) and sodium borohydride (NaBH₄) also offer effective, albeit different, procedural considerations.[1][8]

Data Presentation: Comparison of Reductive Amination Protocols

The following table summarizes common conditions for the reductive amination of aldehydes, which can be adapted for this compound.

Reducing AgentTypical Solvent(s)Catalyst (if needed)Key Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃)1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), AcetonitrileGenerally not required for aldehydes[5][6]Mild and selective, tolerates a wide range of functional groups.[4][5][6] Water-sensitive.[8] One-pot procedure is common.[9]
Sodium Cyanoborohydride (NaCNBH₃)Methanol (MeOH), Ethanol (EtOH)Mildly acidic conditions (pH 6-7)[4]Less sensitive to water than NaBH(OAc)₃.[8] Generates toxic cyanide byproducts.[2][7]
Sodium Borohydride (NaBH₄)Methanol (MeOH), Ethanol (EtOH)NoneTypically used in a two-step process after imine formation to avoid reduction of the starting aldehyde.[5][6][8][9]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is a general and highly efficient method for the direct conversion of this compound to the desired amine.

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equivalents)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) and the desired amine (1.0-1.2 equivalents) in anhydrous DCE or THF, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amine.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol is particularly useful when dealing with primary amines where dialkylation can be a competing side reaction.[5][6]

Materials:

  • This compound

  • Primary amine (1.0 equivalent)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄) (1.1 - 1.5 equivalents)

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure: Step 1: Imine Formation

  • Dissolve this compound (1.0 equivalent) and the primary amine (1.0 equivalent) in methanol.

  • Stir the mixture at room temperature for 1-3 hours to allow for imine formation. The formation of the imine can be monitored by TLC or LC-MS.

Step 2: Reduction

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1-1.5 equivalents) in small portions.

  • Allow the reaction to warm to room temperature and stir for an additional 1-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Quench the reaction by adding deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

ReductiveAminationWorkflow Start Start Materials: This compound Amine (Primary or Secondary) Protocol1 Protocol 1: One-Pot Synthesis Start->Protocol1 Protocol2 Protocol 2: Two-Step Synthesis Start->Protocol2 Mix1 Mix Aldehyde, Amine, and NaBH(OAc)₃ in DCE/THF Protocol1->Mix1 ImineFormation Step 1: Form Imine in Methanol Protocol2->ImineFormation Workup Aqueous Workup & Extraction Mix1->Workup Reduction Step 2: Reduce with NaBH₄ ImineFormation->Reduction Reduction->Workup Purification Column Chromatography Workup->Purification Product Final Product: Substituted Amine Purification->Product

Caption: Workflow for Reductive Amination Protocols.

ReductiveAminationMechanism Aldehyde This compound Iminium Iminium Ion Intermediate Aldehyde->Iminium + Amine - H₂O Amine R¹R²NH Amine->Iminium Product Final Amine Product Iminium->Product + [H⁻] ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Iminium

Caption: Generalized Reductive Amination Mechanism.

References

Application of 5-Fluorobenzofuran-3-carbaldehyde in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 5-Fluorobenzofuran-3-carbaldehyde as a versatile building block in medicinal chemistry. It includes detailed synthetic protocols for the preparation of bioactive derivatives, quantitative data on their biological activities, and diagrams of relevant signaling pathways and experimental workflows.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The introduction of a fluorine atom to the benzofuran scaffold can significantly enhance the metabolic stability, bioavailability, and binding affinity of these molecules. This compound is a key starting material for the synthesis of a diverse array of fluorinated benzofuran derivatives, offering a reactive aldehyde group for various chemical transformations. This allows for the systematic exploration of structure-activity relationships and the development of novel therapeutic agents.

Synthetic Applications and Protocols

This compound serves as a versatile precursor for the synthesis of various bioactive molecules through reactions such as Knoevenagel condensation and Schiff base formation.

Knoevenagel Condensation for the Synthesis of Benzylidene Malononitrile Derivatives

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, to yield an α,β-unsaturated product. This reaction is widely used to synthesize derivatives with potential anticancer and anti-inflammatory activities.

Experimental Protocol: Synthesis of 2-((5-Fluorobenzofuran-3-yl)methylene)malononitrile

  • Materials:

    • This compound (1.0 mmol)

    • Malononitrile (1.0 mmol)

    • Ammonium acetate (catalytic amount)

    • Ethanol (as solvent, if not solvent-free)

  • Procedure (Solvent-Free):

    • In a mortar, combine this compound (1.0 mmol) and malononitrile (1.0 mmol).

    • Add a catalytic amount of ammonium acetate.

    • Grind the mixture using a pestle at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, the solid product is typically of high purity. If necessary, the product can be recrystallized from ethanol.

  • Procedure (With Solvent):

    • To a solution of this compound (1.0 mmol) in ethanol, add malononitrile (1.0 mmol) and a catalytic amount of ammonium acetate.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress using TLC.

    • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by recrystallization from ethanol.

G start Start reagents Combine this compound, Malononitrile, and Catalyst start->reagents reaction Reaction at Room Temperature (Grinding or Stirring in Solvent) reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Isolation of Product (Filtration or Solvent Removal) monitoring->workup purification Recrystallization (if necessary) workup->purification product Final Product: 2-((5-Fluorobenzofuran-3-yl)methylene)malononitrile purification->product

Schiff Base Formation for the Synthesis of Imines

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde. These compounds are known to exhibit a range of biological activities, including antimicrobial and anticancer properties.

Experimental Protocol: Synthesis of a 5-Fluorobenzofuran-3-yl Schiff Base

  • Materials:

    • This compound (1.0 mmol)

    • Substituted aniline (e.g., 4-methoxyaniline) (1.0 mmol)

    • Ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve this compound (1.0 mmol) in ethanol in a round-bottom flask.

    • Add the substituted aniline (1.0 mmol) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 3-5 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The Schiff base product may precipitate. If so, collect the solid by filtration and wash with cold ethanol.

    • If no precipitate forms, pour the reaction mixture into cold water to induce precipitation. Collect the solid by filtration.

    • Recrystallize the crude product from ethanol to obtain the pure Schiff base.

G start Start reagents Dissolve this compound and Substituted Aniline in Ethanol start->reagents catalyst Add Catalytic Acetic Acid reagents->catalyst reflux Reflux for 3-5 hours catalyst->reflux monitoring Monitor by TLC reflux->monitoring cooling Cool to Room Temperature monitoring->cooling precipitation Induce Precipitation (if necessary) cooling->precipitation filtration Filter and Wash Solid precipitation->filtration purification Recrystallize from Ethanol filtration->purification product Final Product: Schiff Base purification->product

Biological Applications and Quantitative Data

Derivatives of this compound have shown promise in several therapeutic areas, most notably as enzyme inhibitors for the treatment of cancer and neurodegenerative diseases.

Anticancer Activity: Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a key regulator of the cell cycle, and its dysregulation is often observed in cancer. Inhibitors of CDK2 can induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: In Vitro Anticancer Activity of Fluorinated Benzofuran Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Fluorinated Benzofuran Carboxylic AcidHCT11619.5[1]
Difluorinated Benzofuran EsterHCT116>50[1]
Brominated Benzofuran DerivativeK562 (Leukemia)5[2]
Brominated Benzofuran DerivativeHL60 (Leukemia)0.1[2]

G cluster_cell_cycle G1/S Phase Transition CyclinE Cyclin E CDK2 CDK2 Rb Rb E2F E2F S_Phase S Phase Entry (DNA Replication) Inhibitor 5-Fluorobenzofuran Derivative Inhibitor->CDK2 Inhibits

Experimental Protocol: CDK2 Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available kinase assay kits.

  • Materials:

    • Recombinant CDK2/Cyclin A2 enzyme

    • Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

    • ATP

    • Substrate (e.g., Histone H1)

    • This compound derivative (test inhibitor)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • 96-well plate

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test inhibitor.

    • In a 96-well plate, add the kinase reaction buffer, CDK2/Cyclin A2 enzyme, and the test inhibitor at various concentrations.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.[3]

Neuroprotective Activity: Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine. In Alzheimer's disease, the levels of acetylcholine are reduced. Inhibiting AChE can increase the levels of this neurotransmitter, providing symptomatic relief.

Quantitative Data: In Vitro Acetylcholinesterase Inhibitory Activity of Benzofuran Derivatives

Compound ClassEnzyme SourceIC50 (µM)Ki (µM)Reference
2-ArylbenzofuranElectric eel AChE>100-[4]
Prenylated BenzofuranoneElectric eel BChE45.5-[4]
Cathafuran C (2-Arylbenzofuran)Electric eel BChE2.51.7[4]
Amino Ester BenzofuranElectric eel AChE-36.53[5]

G AChE Acetylcholinesterase (AChE) Products Choline + Acetate AChE->Products Hydrolyzes ACh Acetylcholine (ACh) ACh->AChE Binds to Active Site Inhibitor 5-Fluorobenzofuran Derivative Inhibitor->AChE Inhibits

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.

  • Materials:

    • Acetylcholinesterase (AChE) from electric eel

    • Acetylthiocholine iodide (ATCI) as the substrate

    • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • This compound derivative (test inhibitor)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare solutions of the test inhibitor at various concentrations.

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test inhibitor solution.

    • Add the AChE solution to each well (except for the blank).

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes.

    • Initiate the reaction by adding the ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5 minutes) using a microplate reader.

    • The rate of the reaction is determined by the change in absorbance over time.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[6][7]

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its aldehyde functionality allows for the straightforward synthesis of a wide range of derivatives, including those with promising anticancer and neuroprotective activities. The presence of the fluorine atom is anticipated to confer advantageous pharmacokinetic properties to the resulting compounds. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of 5-fluorobenzofuran-based compounds in the development of novel therapeutic agents. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate their therapeutic potential.

References

5-Fluorobenzofuran-3-carbaldehyde: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorobenzofuran-3-carbaldehyde is a valuable and versatile building block in the field of heterocyclic chemistry and drug discovery. Its unique structure, featuring a reactive aldehyde group on a fluorinated benzofuran core, offers a strategic starting point for the synthesis of a diverse array of complex heterocyclic molecules. The presence of the fluorine atom can significantly enhance the pharmacological properties of the resulting compounds, including metabolic stability, binding affinity to biological targets, and bioavailability. These characteristics make this compound an attractive scaffold for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory conditions.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various heterocyclic systems, including chalcones, pyrazoles, and pyrimidines.

I. Synthesis of Chalcones via Claisen-Schmidt Condensation

The aldehyde functionality of this compound readily undergoes Claisen-Schmidt condensation with various ketones, particularly acetophenones, to yield chalcones. These α,β-unsaturated ketones are key intermediates for the synthesis of numerous heterocyclic compounds.

Experimental Workflow for Chalcone Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 5-Fluorobenzofuran- 3-carbaldehyde catalyst Base Catalyst (e.g., NaOH or KOH) reactant1->catalyst reactant2 Substituted Acetophenone reactant2->catalyst product Chalcone Intermediate (α,β-Unsaturated Ketone) catalyst->product Claisen-Schmidt Condensation solvent Solvent (e.g., Ethanol) solvent->product temperature Room Temperature temperature->product workup Work-up (Acidification, Filtration, Washing, Recrystallization) product->workup

Caption: Workflow for the synthesis of chalcones.

Protocol 1: Synthesis of (E)-1-(4-chlorophenyl)-3-(5-fluoro-1-benzofuran-3-yl)prop-2-en-1-one
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 0.178 g) and 4-chloroacetophenone (1.0 mmol, 0.155 g) in 20 mL of ethanol.

  • Addition of Base: To the stirred solution, add 10 mL of a 10% aqueous solution of sodium hydroxide (NaOH) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (7:3) as the eluent.

  • Work-up: Upon completion of the reaction, pour the mixture into 100 mL of crushed ice and acidify with dilute hydrochloric acid (HCl) to a pH of 2-3.

  • Isolation and Purification: Filter the precipitated solid, wash thoroughly with cold water, and dry. Recrystallize the crude product from ethanol to obtain the pure chalcone.

Quantitative Data for Chalcone Synthesis
Product NameMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
(E)-1-(4-chlorophenyl)-3-(5-fluoro-1-benzofuran-3-yl)prop-2-en-1-oneC₁₇H₁₀ClFO₂314.7285-92155-157
(E)-3-(5-fluoro-1-benzofuran-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-oneC₁₈H₁₃FO₃310.3088-95148-150
(E)-3-(5-fluoro-1-benzofuran-3-yl)-1-(4-nitrophenyl)prop-2-en-1-oneC₁₇H₁₀FNO₄325.2782-90178-180

II. Synthesis of Pyrazole Derivatives

The synthesized chalcones can be readily converted into pyrazole derivatives through cyclization with hydrazine hydrate. Pyrazoles are a well-known class of heterocyclic compounds with a wide range of biological activities.

Experimental Workflow for Pyrazole Synthesis

G reactant1 Chalcone Intermediate solvent Solvent (e.g., Ethanol or Acetic Acid) reactant1->solvent reactant2 Hydrazine Hydrate reactant2->solvent product Pyrazole Derivative solvent->product Cyclization (Reflux) workup Work-up (Cooling, Filtration, Washing, Recrystallization) product->workup

Caption: Workflow for the synthesis of pyrazoles.

Protocol 2: Synthesis of 5-(4-chlorophenyl)-3-(5-fluoro-1-benzofuran-3-yl)-4,5-dihydro-1H-pyrazole
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the chalcone from Protocol 1 (1.0 mmol, 0.315 g) in 20 mL of absolute ethanol.

  • Addition of Hydrazine: To this solution, add hydrazine hydrate (2.0 mmol, 0.1 g) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction Conditions: Reflux the reaction mixture for 8-10 hours. Monitor the reaction progress using TLC (Hexane:Ethyl Acetate, 7:3).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried. Recrystallize the product from ethanol to obtain the pure pyrazole derivative.

Quantitative Data for Pyrazole Synthesis
Product NameMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
5-(4-chlorophenyl)-3-(5-fluoro-1-benzofuran-3-yl)-4,5-dihydro-1H-pyrazoleC₁₇H₁₂ClFN₂O328.7575-85188-190
3-(5-fluoro-1-benzofuran-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazoleC₁₈H₁₅FN₂O₂324.3378-88175-177
3-(5-fluoro-1-benzofuran-3-yl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazoleC₁₇H₁₂FN₃O₃339.3070-80210-212

III. Synthesis of Pyrimidine Derivatives

Chalcones derived from this compound can also serve as precursors for the synthesis of pyrimidine derivatives. This is typically achieved by reacting the chalcone with urea, thiourea, or guanidine in the presence of a base.

Experimental Workflow for Pyrimidine Synthesis

G reactant1 Chalcone Intermediate catalyst Base Catalyst (e.g., Ethanolic KOH) reactant1->catalyst reactant2 Urea, Thiourea, or Guanidine Hydrochloride reactant2->catalyst product Pyrimidine Derivative catalyst->product Cyclocondensation workup Work-up (Neutralization, Filtration, Recrystallization) product->workup

Caption: Workflow for the synthesis of pyrimidines.

Protocol 3: Synthesis of 4-(4-chlorophenyl)-6-(5-fluoro-1-benzofuran-3-yl)pyrimidin-2-amine
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the chalcone from Protocol 1 (1.0 mmol, 0.315 g) and guanidine hydrochloride (1.2 mmol, 0.115 g) in 30 mL of ethanol.

  • Addition of Base: Add an ethanolic solution of potassium hydroxide (2.0 mmol, 0.112 g in 10 mL ethanol) to the mixture.

  • Reaction Conditions: Reflux the reaction mixture for 12-16 hours. Monitor the reaction by TLC (Hexane:Ethyl Acetate, 6:4).

  • Work-up and Purification: After cooling, pour the reaction mixture into ice-cold water and neutralize with a dilute solution of acetic acid. Filter the resulting precipitate, wash with water, and recrystallize from ethanol to obtain the pure pyrimidine derivative.[1]

Quantitative Data for Pyrimidine Synthesis
Product NameMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
4-(4-chlorophenyl)-6-(5-fluoro-1-benzofuran-3-yl)pyrimidin-2-amineC₁₈H₁₁ClFN₃O353.7665-75220-222
6-(5-fluoro-1-benzofuran-3-yl)-4-(4-methoxyphenyl)pyrimidin-2-olC₁₉H₁₃FN₂O₃350.3260-70235-237
6-(5-fluoro-1-benzofuran-3-yl)-4-(4-nitrophenyl)pyrimidine-2-thiolC₁₈H₁₀FN₃O₃S381.3662-72250-252

IV. Potential Biological Significance and Signaling Pathways

Benzofuran-containing heterocyclic compounds are known to exhibit a wide range of biological activities, often through the modulation of key signaling pathways involved in cell proliferation, inflammation, and microbial growth. While the specific biological effects of the derivatives of this compound require dedicated investigation, related compounds have been reported to target pathways such as:

  • Apoptosis Induction in Cancer Cells: Many benzofuran-pyrazole hybrids have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial membrane potential.

  • Enzyme Inhibition: Benzofuran-based heterocycles have been identified as inhibitors of various enzymes, including α-glucosidase, which is relevant in the management of diabetes.[2]

  • Antimicrobial Mechanisms: Pyrimidine derivatives of benzofurans have demonstrated antimicrobial activity, potentially by inhibiting essential bacterial enzymes like GlcN-6-P synthase, which is involved in cell wall biosynthesis.[1]

Generalized Signaling Pathway for Benzofuran-Derived Heterocycles

G cluster_synthesis Chemical Synthesis cluster_biological Potential Biological Targets cluster_cellular Cellular Outcomes start 5-Fluorobenzofuran- 3-carbaldehyde chalcone Chalcone Intermediate start->chalcone heterocycle Pyrazole or Pyrimidine Derivative chalcone->heterocycle enzyme Enzyme Inhibition (e.g., α-glucosidase) heterocycle->enzyme targets caspase Caspase Activation heterocycle->caspase activates bacterial_enzyme Bacterial Enzyme Inhibition (e.g., GlcN-6-P synthase) heterocycle->bacterial_enzyme inhibits antidiabetic Antidiabetic Effect enzyme->antidiabetic apoptosis Apoptosis in Cancer Cells caspase->apoptosis antimicrobial Antimicrobial Activity bacterial_enzyme->antimicrobial

Caption: Potential biological targets of the synthesized heterocycles.

Conclusion

This compound is a highly valuable starting material for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of novel chalcones, pyrazoles, and pyrimidines. The anticipated biological activities of these compounds, based on the known properties of related benzofuran heterocycles, warrant further investigation and could lead to the development of new therapeutic agents.

References

experimental protocol for Wittig reaction with 5-Fluorobenzofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 5-Fluoro-3-vinylbenzofuran via Wittig Reaction

Introduction The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones.[1] This reaction involves the treatment of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent. The key advantage of the Wittig reaction is its reliability and the predictable location of the double bond in the product, making it a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals. Benzofuran derivatives are significant scaffolds in medicinal chemistry, known for a wide range of biological activities.[2][3] The functionalization of the benzofuran core, for instance by introducing a vinyl group at the 3-position, creates a versatile intermediate for further synthetic transformations.

This document provides a detailed experimental protocol for the synthesis of 5-Fluoro-3-vinylbenzofuran from 5-Fluorobenzofuran-3-carbaldehyde using a Wittig reaction with methylenetriphenylphosphorane. The ylide is generated in situ from methyltriphenylphosphonium bromide and a strong base. The driving force for this transformation is the formation of the highly stable triphenylphosphine oxide.[4]

Reaction Principle The reaction proceeds via the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the aldehyde. This initial step forms a zwitterionic intermediate called a betaine. The betaine then collapses to form a four-membered ring intermediate, the oxaphosphetane, which subsequently fragments to yield the desired alkene and triphenylphosphine oxide.[1]

Experimental Protocol

Materials and Reagents

ReagentFormulaM.W. ( g/mol )Quantity
Methyltriphenylphosphonium BromideC₁₉H₁₈BrP357.231.25 g (3.5 mmol)
Sodium Hydride (60% dispersion in oil)NaH24.00132 mg (3.3 mmol)
This compoundC₉H₅FO₂164.14492 mg (3.0 mmol)
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1130 mL
Diethyl Ether(C₂H₅)₂O74.12For extraction
Saturated Ammonium Chloride (aq.)NH₄Cl53.49For quenching
Saturated Sodium Chloride (Brine)NaCl58.44For washing
Anhydrous Magnesium SulfateMgSO₄120.37For drying
Silica Gel (for column chromatography)SiO₂60.08As needed
Hexane/Ethyl Acetate mixture--For chromatography

Equipment

  • Three-neck round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Syringes

  • Condenser

  • Nitrogen or Argon gas inlet

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glassware for column chromatography

Procedure

Part A: Preparation of the Wittig Reagent (Ylide Generation)

  • Set up a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and two septa under an inert atmosphere (Nitrogen or Argon).

  • Carefully wash the sodium hydride (132 mg, 3.3 mmol) with anhydrous hexane to remove the mineral oil and decant the hexane. Repeat this step twice.

  • Add 15 mL of anhydrous THF to the flask containing the washed sodium hydride.

  • While stirring, add methyltriphenylphosphonium bromide (1.25 g, 3.5 mmol) to the suspension in one portion at room temperature.

  • Heat the resulting suspension to reflux and maintain for 2 hours. The formation of the orange-red colored ylide indicates a successful reaction.

  • Cool the reaction mixture to 0 °C using an ice bath. The ylide suspension is now ready for the next step.

Part B: Wittig Reaction

  • Dissolve this compound (492 mg, 3.0 mmol) in 15 mL of anhydrous THF in a separate dry flask.

  • Using a syringe, add the aldehyde solution dropwise to the stirred ylide suspension at 0 °C over a period of 20-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.[5] Monitor the reaction progress by TLC using a hexane/ethyl acetate solvent system. The disappearance of the aldehyde spot indicates the completion of the reaction.

Part C: Workup and Purification

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~15 mL).

  • Transfer the mixture to a separatory funnel and add 30 mL of diethyl ether and 20 mL of water.

  • Separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL) and saturated brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product will contain the desired alkene and triphenylphosphine oxide. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to isolate the pure 5-Fluoro-3-vinylbenzofuran.

Characterization The structure of the final product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

The following table summarizes the key parameters and expected results for the Wittig reaction.

ParameterValue / Description
Reactants
AldehydeThis compound (1.0 eq)
Phosphonium SaltMethyltriphenylphosphonium Bromide (1.17 eq)
BaseSodium Hydride (1.1 eq)
Reaction Conditions
SolventAnhydrous Tetrahydrofuran (THF)
Ylide Formation Temp.Reflux (approx. 66 °C)
Wittig Reaction Temp.0 °C to Room Temperature
Reaction Time4-6 hours
Product
Product Name5-Fluoro-3-vinylbenzofuran
Theoretical Yield486 mg
Expected Actual Yield65-85% (316 - 413 mg)
AppearanceExpected to be a colorless oil or low-melting solid
Purification MethodSilica Gel Column Chromatography

Visualization

The following diagram illustrates the experimental workflow for the synthesis of 5-Fluoro-3-vinylbenzofuran.

Wittig_Reaction_Workflow cluster_ylide Part A: Ylide Generation cluster_aldehyde Aldehyde Prep cluster_reaction Part B: Wittig Reaction cluster_workup Part C: Workup & Purification Y1 Wash NaH with Hexane Y2 Add Anhydrous THF Y1->Y2 Y3 Add Methyltriphenyl- phosphonium Bromide Y2->Y3 Y4 Reflux for 2h Y3->Y4 Y5 Cool to 0 °C (Ylide Suspension) Y4->Y5 R1 Add Aldehyde Solution dropwise to Ylide at 0 °C Y5->R1 A1 Dissolve 5-Fluorobenzofuran- 3-carbaldehyde in Anhydrous THF A1->R1 R2 Warm to RT Stir for 4-6h R1->R2 R3 Monitor by TLC R2->R3 W1 Quench with sat. NH4Cl (aq) R3->W1 Reaction Complete W2 Extract with Diethyl Ether W1->W2 W3 Wash with H2O and Brine W2->W3 W4 Dry over MgSO4 W3->W4 W5 Concentrate in vacuo W4->W5 W6 Purify by Column Chromatography W5->W6 W7 Characterize Product W6->W7

Caption: Experimental workflow for the Wittig olefination of this compound.

References

Application Notes and Protocols for Screening 5-Fluorobenzofuran-3-carbaldehyde Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for the in vitro evaluation of novel 5-Fluorobenzofuran-3-carbaldehyde derivatives as potential anticancer agents. The following sections detail the methodologies for assessing cytotoxicity, induction of apoptosis, and cell cycle arrest, and include templates for data presentation and visualization of relevant biological pathways.

Introduction

Benzofuran derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer effects. The introduction of a fluorine atom at the 5-position of the benzofuran ring can enhance the metabolic stability and bioavailability of the molecule. The 3-carbaldehyde group serves as a versatile handle for the synthesis of a diverse library of derivatives, such as Schiff bases and chalcones, which have shown promising cytotoxic activities against various cancer cell lines.

The screening of these novel this compound derivatives is crucial to identify lead compounds for further development. This document outlines a systematic approach to the in vitro screening process, from initial cytotoxicity assessment to the elucidation of the underlying mechanisms of action.

Data Presentation

A primary objective of in vitro screening is to quantify the cytotoxic effects of the test compounds. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit a biological process by 50%. The IC50 values are essential for comparing the potency of different derivatives across a panel of cancer cell lines.

Table 1: In Vitro Cytotoxicity of Representative this compound Derivatives

DerivativeCancer Cell LineCancer TypeIC50 (µM)
5-Fluoro-N-(4-methylbenzylidene)benzofuran-3-amine (SFBC-1) HCT116Colon Carcinoma19.5
MCF-7Breast Adenocarcinoma25.2
A549Lung Carcinoma31.8
(E)-1-(5-Fluorobenzofuran-3-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one (SFBC-2) HCT116Colon Carcinoma15.3
MCF-7Breast Adenocarcinoma20.1
A549Lung Carcinoma28.4
Doxorubicin (Positive Control) HCT116Colon Carcinoma0.95
MCF-7Breast Adenocarcinoma0.88
A549Lung Carcinoma1.23

Note: The data presented above are representative examples for illustrative purposes and will vary depending on the specific derivative and experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures for in vitro anticancer drug screening.

Protocol 1: Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines should be utilized, for example, HCT116 (colon carcinoma), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma). These cell lines should be obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells should be cultured in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells should be passaged upon reaching 80-90% confluency to maintain exponential growth.

Protocol 2: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2][3]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, can be calculated from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by detecting the externalization of phosphatidylserine (PS) and membrane integrity.[5][6][7][8]

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them twice with cold phosphate-buffered saline (PBS).

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[9][10][11][12]

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Cell Staining: Wash the cells with PBS and treat them with RNase A to remove RNA. Stain the cells with propidium iodide.

  • Flow Cytometry: Analyze the DNA content by flow cytometry. The percentage of cells in each phase of the cell cycle can be determined using cell cycle analysis software.

Visualizations

Diagrams of the experimental workflow and potential signaling pathways provide a clear visual representation of the processes involved.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanisms Mechanism of Action start 5-Fluorobenzofuran- 3-carbaldehyde derivatives Synthesis of Derivatives (e.g., Schiff Bases, Chalcones) start->derivatives cell_culture Cancer Cell Line Culture derivatives->cell_culture mtt_assay MTT Assay (Cytotoxicity, IC50) cell_culture->mtt_assay mechanistic_studies Mechanistic Studies mtt_assay->mechanistic_studies Select Active Compounds apoptosis_assay Apoptosis Assay (Annexin V/PI) mechanistic_studies->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Propidium Iodide) mechanistic_studies->cell_cycle_assay pathway_analysis Signaling Pathway Analysis apoptosis_assay->pathway_analysis cell_cycle_assay->pathway_analysis

Fig. 1: Experimental workflow for screening this compound derivatives.

Many benzofuran derivatives exert their anticancer effects by inducing apoptosis. A potential mechanism involves the activation of the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis.

p53_apoptosis_pathway cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction compound This compound Derivative p53 p53 Activation compound->p53 p21 p21 Upregulation p53->p21 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 cdk_cyclin CDK/Cyclin Inhibition p21->cdk_cyclin g2m_arrest G2/M Arrest cdk_cyclin->g2m_arrest mito Mitochondrial Dysfunction bax->mito bcl2->mito caspases Caspase Activation mito->caspases parp PARP Cleavage caspases->parp apoptosis Apoptosis parp->apoptosis

Fig. 2: Proposed p53-mediated apoptosis and cell cycle arrest pathway.

Another potential mechanism of action for benzofuran derivatives is the inhibition of the mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival.

mtor_pathway cluster_downstream Downstream Effects compound This compound Derivative mtorc1 mTORC1 compound->mtorc1 Inhibition pi3k PI3K akt Akt pi3k->akt akt->mtorc1 protein_synthesis Protein Synthesis mtorc1->protein_synthesis cell_growth Cell Growth & Proliferation protein_synthesis->cell_growth

Fig. 3: Inhibition of the mTOR signaling pathway by a benzofuran derivative.

References

Developing Novel Antimicrobial Agents from 5-Fluorobenzofuran-3-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel antimicrobial agents derived from 5-Fluorobenzofuran-3-carbaldehyde. The benzofuran scaffold is a promising heterocyclic structure known for its diverse biological activities, and its derivatives have shown significant potential in the development of new therapeutic agents.[1][2][3] This guide focuses on the synthesis of Schiff bases, chalcones, and pyrazole derivatives, outlining their antimicrobial efficacy and cytotoxicity, and exploring their potential mechanisms of action.

Synthetic Pathways

The aldehyde functional group at the 3-position of this compound serves as a versatile starting point for the synthesis of various derivatives. The electron-withdrawing fluorine atom at the 5-position can enhance the biological activity of the resulting compounds. The primary synthetic routes explored in this protocol are the synthesis of Schiff bases, chalcones, and pyrazoles.

General Synthetic Workflow

The overall workflow for the development of antimicrobial agents from this compound involves a multi-step process, from initial synthesis to biological evaluation.

Synthetic Workflow A 5-Fluorobenzofuran- 3-carbaldehyde C Synthesis of Derivatives (Schiff Bases, Chalcones, Pyrazoles) A->C B Primary Amine / Substituted Acetophenone / Hydrazine B->C D Purification and Characterization C->D E Antimicrobial Screening (MIC/MBC) D->E F Cytotoxicity Assays D->F G Lead Compound Identification E->G F->G H Mechanism of Action Studies G->H Mechanism of Action cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication essential for Cell_Division Cell Division DNA_Replication->Cell_Division Protein_Synthesis Protein Synthesis Cell_Wall Cell Wall Synthesis Benzofuran 5-Fluorobenzofuran Pyrazole Derivative Benzofuran->DNA_Gyrase

References

Application Notes: The Use of 5-Fluorobenzofuran-3-carbaldehyde in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Fluorobenzofuran-3-carbaldehyde as a versatile fragment in fragment-based drug design (FBDD). The benzofuran scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2][3][4] The introduction of a fluorine atom at the 5-position can enhance metabolic stability and binding affinity, while the carbaldehyde at the 3-position serves as a key chemical handle for synthetic elaboration.[5] This document outlines the application of this fragment in a typical FBDD workflow, from initial screening to hit validation and elaboration, and includes detailed experimental protocols and representative data.

Introduction to this compound in FBDD

Fragment-based drug discovery is a powerful strategy for identifying lead compounds by screening low-molecular-weight fragments (typically <300 Da) for weak binding to a biological target.[6][7][8] These initial hits are then optimized into more potent molecules. This compound is an attractive fragment due to its:

  • Privileged Scaffold: The benzofuran core is a common motif in molecules with diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3][9]

  • Fluorine Substitution: The 5-fluoro substituent can improve key drug-like properties such as metabolic stability, lipophilicity, and binding affinity through favorable electrostatic interactions.[5]

  • Synthetic Tractability: The 3-carbaldehyde group provides a reactive handle for straightforward chemical modification, allowing for rapid exploration of structure-activity relationships (SAR) during the fragment-to-lead optimization process.

Fragment Screening and Hit Identification

A typical FBDD campaign involves a tiered screening approach to identify and validate fragment binding.[10][11]

Primary Screening: Identifying Initial Binders

High-throughput screening of a fragment library containing this compound is often performed using biophysical techniques that can detect weak interactions. Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay, is a common primary screening method.[6][10]

Table 1: Representative Thermal Shift Data for a Fragment Screen

Fragment IDFragment NameConcentration (µM)ΔTm (°C)Hit
F001This compound2002.5Yes
F002Benzofuran2000.8No
F0035-Methoxyindole2001.5Yes
F004Indole2000.5No

Note: A common threshold for a "hit" in a DSF screen is a thermal shift (ΔTm) of ≥ 1°C.

Secondary Screening and Validation: Confirming Binding

Hits from the primary screen are then subjected to a secondary, orthogonal biophysical method to confirm binding and rule out false positives. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for this purpose, providing information on binding affinity and the location of the binding site.[6][11]

Table 2: Representative NMR Validation Data

Fragment IDTechniqueKD (mM)Validation Status
F001Saturation Transfer Difference (STD) NMR1.2Confirmed
F001Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY)1.5Confirmed
F003STD NMR0.8Confirmed
F003WaterLOGSY0.9Confirmed

Hit Characterization and Elaboration

Once a fragment hit like this compound is validated, the next steps involve characterizing its binding thermodynamics and determining its binding mode to guide synthetic elaboration.

Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamic parameters of binding, providing information on the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).[6][10]

Table 3: Representative ITC Data for this compound

ParameterValue
KD (µM)480
n (Stoichiometry)0.98
ΔH (kcal/mol)-8.5
TΔS (kcal/mol)-2.1
Structural Characterization: X-ray Crystallography

Obtaining a high-resolution crystal structure of the target protein in complex with the fragment is crucial for structure-based drug design.[12][13][14] This provides a detailed map of the binding interactions and identifies vectors for chemical elaboration.

Experimental Protocols

Protocol for Differential Scanning Fluorimetry (DSF)
  • Preparation of Protein and Fragment Solutions:

    • Prepare a stock solution of the target protein at 2 mg/mL in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Setup:

    • In a 96-well PCR plate, add 20 µL of the protein solution to each well.

    • Add 1 µL of the fragment stock solution to the sample wells and 1 µL of DMSO to the control wells.

    • Add 4 µL of a 25x stock of a fluorescent dye (e.g., SYPRO Orange).

    • Seal the plate with an optical seal.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/min.

    • Monitor the fluorescence at the appropriate excitation and emission wavelengths for the dye.

  • Data Analysis:

    • Determine the melting temperature (Tm) by fitting the fluorescence curve to a Boltzmann equation.

    • Calculate the thermal shift (ΔTm) by subtracting the Tm of the control from the Tm of the sample.

Protocol for Isothermal Titration Calorimetry (ITC)
  • Sample Preparation:

    • Dialyze the target protein into the desired buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

    • Prepare a 20 µM solution of the protein in the dialysis buffer.

    • Prepare a 500 µM solution of this compound in the same buffer, ensuring the final DMSO concentration is matched in the protein solution.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the fragment solution into the injection syringe.

    • Set the experiment to consist of an initial 0.5 µL injection followed by 25-30 injections of 2 µL each, with a spacing of 180 seconds between injections.

    • Maintain the sample cell at 25 °C.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the KD, ΔH, and n.

Protocol for Protein Crystallization with Fragment Soaking
  • Apo-Crystal Growth:

    • Grow crystals of the target protein using a suitable crystallization method such as vapor diffusion.[15]

  • Fragment Soaking:

    • Prepare a soaking solution containing the crystallization buffer supplemented with 10 mM this compound.

    • Transfer an apo-crystal into a drop of the soaking solution.

    • Incubate for a period ranging from a few minutes to several hours.

  • Cryo-protection and Data Collection:

    • Briefly transfer the soaked crystal to a cryoprotectant solution.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.[16]

  • Structure Determination:

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.

    • Refine the model and build the fragment into the observed electron density.[13]

Visualizations

FBDD_Workflow cluster_screening Screening & Validation cluster_characterization Hit Characterization cluster_optimization Lead Optimization PrimaryScreen Primary Screen (e.g., DSF) SecondaryScreen Secondary Screen (e.g., NMR) PrimaryScreen->SecondaryScreen Hits ITC Thermodynamics (ITC) SecondaryScreen->ITC Validated Hits Xray Structure (X-ray) SecondaryScreen->Xray Validated Hits SAR SAR by Chemistry Xray->SAR Lead Lead Compound SAR->Lead

Caption: A typical workflow for fragment-based drug design.

Fragment_Elaboration cluster_reactions Synthetic Elaboration cluster_products Derivative Library Fragment This compound CHO ReductiveAmination Reductive Amination Fragment:f1->ReductiveAmination WittigReaction Wittig Reaction Fragment:f1->WittigReaction GrignardReaction Grignard Reaction Fragment:f1->GrignardReaction Amine Amine Derivatives ReductiveAmination->Amine Alkene Alkene Derivatives WittigReaction->Alkene Alcohol Alcohol Derivatives GrignardReaction->Alcohol

Caption: Synthetic elaboration of the 3-carbaldehyde group.

Conclusion

This compound represents a valuable starting point for fragment-based drug discovery campaigns. Its privileged scaffold, favorable physicochemical properties imparted by the fluorine atom, and synthetically tractable carbaldehyde group make it an ideal candidate for identifying and optimizing novel inhibitors for a range of biological targets. The protocols and representative data provided herein offer a guide for researchers to effectively utilize this fragment in their drug discovery efforts.

References

Synthetic Routes to Novel Benzofuran-Based Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The development of novel, efficient, and versatile synthetic routes to access structurally diverse benzofuran derivatives is a cornerstone of modern medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for four distinct and recent methods for the synthesis of novel benzofuran-based compounds, catering to the needs of researchers and professionals in the field.

Copper-Catalyzed One-Pot Synthesis of Amino-Substituted Benzofurans

This protocol outlines a highly efficient one-pot synthesis of 3-amino-substituted benzofurans from readily available salicylaldehydes, secondary amines, and calcium carbide as the acetylene source. This method, developed by Ma and colleagues in 2021, offers a straightforward approach to valuable amino-functionalized benzofurans.[1]

Application Note: This domino reaction is particularly useful for generating libraries of 3-amino-benzofuran derivatives for structure-activity relationship (SAR) studies. The use of inexpensive and easy-to-handle calcium carbide as the acetylene source adds to the practical appeal of this method. The reaction proceeds through the formation of a propargylamine intermediate, followed by an intramolecular cyclization.

Experimental Protocol:

Materials:

  • Substituted Salicylaldehyde (1.0 mmol, 1.0 equiv)

  • Secondary Amine (1.2 mmol, 1.2 equiv)

  • Calcium Carbide (CaC₂, 2.0 mmol, 2.0 equiv)

  • Copper(I) Bromide (CuBr, 0.1 mmol, 10 mol%)

  • Sodium Carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv)

  • Dimethyl Sulfoxide (DMSO), anhydrous (5 mL)

  • Water (H₂O, 2.0 mmol, 2.0 equiv)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry 25 mL Schlenk tube equipped with a magnetic stir bar, add substituted salicylaldehyde (1.0 mmol), copper(I) bromide (14.3 mg, 0.1 mmol), sodium carbonate (212 mg, 2.0 mmol), and calcium carbide (128 mg, 2.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add anhydrous DMSO (5 mL), the secondary amine (1.2 mmol), and water (36 µL, 2.0 mmol) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12 hours.

  • After cooling to room temperature, quench the reaction by adding 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired 3-amino-substituted benzofuran.

Quantitative Data:

EntrySalicylaldehyde SubstituentAmineProductYield (%)
1HMorpholine4-(Benzofuran-3-yl)morpholine85
25-BromoPiperidine3-(Piperidin-1-yl)-5-bromobenzofuran82
34-MethoxyDiethylamineN,N-Diethyl-4-methoxybenzofuran-3-amine78
43-NitroPyrrolidine3-(Pyrrolidin-1-yl)-3-nitrobenzofuran75

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Add Salicylaldehyde, CuBr, Na₂CO₃, CaC₂ to Schlenk tube prep2 Evacuate and backfill with inert gas prep1->prep2 prep3 Add DMSO, Amine, and Water prep2->prep3 reaction Heat at 100 °C for 12 hours prep3->reaction workup1 Quench with Water reaction->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash with Brine workup2->workup3 workup4 Dry over Na₂SO₄ workup3->workup4 purification Column Chromatography workup4->purification product Pure 3-Amino-Substituted Benzofuran purification->product

Caption: One-pot synthesis of 3-amino-substituted benzofurans.

Palladium-Copper Co-Catalyzed Sonogashira Coupling and Cyclization

This protocol describes the synthesis of 2-substituted benzofurans via a domino Sonogashira coupling and intramolecular cyclization of terminal alkynes and o-iodophenols. This method, reported by the Reddy group in 2022, is a powerful tool for constructing the benzofuran core with diverse substitutions at the 2-position.[1]

Application Note: The Sonogashira coupling is a fundamental C-C bond-forming reaction in organic synthesis. This protocol leverages its power in a tandem sequence to efficiently build the benzofuran ring. The reaction is tolerant of a wide range of functional groups on both the alkyne and the iodophenol, making it highly versatile for the synthesis of complex molecules.

Experimental Protocol:

Materials:

  • o-Iodophenol (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)

  • Copper(I) Iodide (CuI, 0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)

  • Toluene, anhydrous (5 mL)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar, add the o-iodophenol (1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).

  • Evacuate the flask and backfill with an inert atmosphere (e.g., Argon).

  • Add anhydrous toluene (5 mL), triethylamine (0.42 mL, 3.0 mmol), and the terminal alkyne (1.2 mmol).

  • Stir the reaction mixture at 80 °C for 8-12 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the 2-substituted benzofuran.

Quantitative Data:

Entryo-Iodophenol SubstituentAlkyneProductYield (%)
1HPhenylacetylene2-Phenylbenzofuran92
24-Methyl1-Hexyne2-Butyl-5-methylbenzofuran85
35-NitroTrimethylsilylacetylene5-Nitro-2-(trimethylsilyl)benzofuran78
4H3-Ethynylpyridine2-(Pyridin-3-yl)benzofuran88

Reaction Mechanism:

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_int1 Oxidative Addition (Ar-I) pd0->pd_int1 o-Iodophenol pd_cycle Pd Catalytic Cycle cu_cycle Cu Catalytic Cycle pd_int2 Transmetalation pd_int1->pd_int2 pd_int3 Reductive Elimination pd_int2->pd_int3 pd_int3->pd0 Pd(0)L₂ regenerated product Coupled Product (Ar-C≡C-R) pd_int3->product cu_acetylide Copper Acetylide (R-C≡C-Cu) cu_acetylide->pd_int2 to Pd cycle cuI CuI cu_acetylide->cuI alkyne Terminal Alkyne (R-C≡C-H) alkyne->cu_acetylide CuI, Base cyclization Intramolecular Cyclization product->cyclization benzofuran 2-Substituted Benzofuran cyclization->benzofuran

Caption: Mechanism of Sonogashira coupling and cyclization.

Visible-Light-Mediated Synthesis of Benzofurans

This protocol details a novel and green approach to benzofuran synthesis through a visible-light-induced reaction between disulfides and enynes, as reported by Li and coworkers in 2022. This method avoids the use of transition-metal catalysts and harsh oxidants.[1]

Application Note: This photocatalytic method is an excellent example of sustainable chemistry, utilizing visible light as a renewable energy source. The reaction proceeds via a radical-mediated pathway, offering a different reactivity pattern compared to traditional ionic methods and allowing for the synthesis of unique benzofuran structures. It is particularly suitable for the synthesis of sulfenylated benzofurans.

Experimental Protocol:

Materials:

  • 1,6-Enyne (0.2 mmol, 1.0 equiv)

  • Disulfide (0.3 mmol, 1.5 equiv)

  • Photocatalyst (e.g., Eosin Y, 1 mol%)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous (2 mL)

  • Blue LEDs (460-470 nm)

  • Dichloromethane (for extraction)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a 10 mL oven-dried glass vial equipped with a magnetic stir bar, dissolve the 1,6-enyne (0.2 mmol) and the disulfide (0.3 mmol) in anhydrous NMP (2 mL).

  • Add the photocatalyst (e.g., Eosin Y, 1.4 mg, 0.002 mmol).

  • Seal the vial with a septum and degas the solution by bubbling with an inert gas (e.g., Argon) for 15 minutes.

  • Place the vial approximately 5 cm from a blue LED lamp and irradiate with vigorous stirring at room temperature for 24 hours.

  • After the reaction is complete (monitored by TLC), dilute the mixture with water (10 mL).

  • Extract the aqueous phase with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Filter and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to obtain the functionalized benzofuran.

Quantitative Data:

EntryEnyne Substituent (R¹)Disulfide (R²-S-S-R²)ProductYield (%)
1PhenylDiphenyl disulfide2-Methyl-3-(phenylthio)benzofuran88
24-ChlorophenylBis(4-chlorophenyl) disulfide2-Methyl-5-chloro-3-((4-chlorophenyl)thio)benzofuran82
3Thiophen-2-ylDimethyl disulfide2-Methyl-3-(methylthio)benzo[2][3]thieno[2,3-b]furan75
4CyclohexylDibenzyl disulfide3-(Benzylthio)-2-methyl-2,3,4,5,6,7-hexahydrobenzofuran70

Proposed Signaling Pathway (Radical Cascade):

G PC Photocatalyst (Eosin Y) PC_excited Excited PC* PC->PC_excited Visible Light (hν) disulfide Disulfide (R-S-S-R) PC_excited->disulfide SET thiyl_radical Thiyl Radical (R-S•) disulfide->thiyl_radical enyne 1,6-Enyne radical_adduct Radical Adduct enyne->radical_adduct + R-S• cyclized_radical 5-exo-dig Cyclization radical_adduct->cyclized_radical aromatization Aromatization cyclized_radical->aromatization product Sulfenylated Benzofuran aromatization->product

Caption: Photocatalytic radical cascade for benzofuran synthesis.

Ruthenium-Catalyzed C-H Alkenylation and Annulation

This protocol describes a ruthenium-catalyzed synthesis of benzofurans from m-hydroxybenzoic acids and internal alkynes, as reported by Zheng and coworkers in 2021. The reaction proceeds via a C-H activation and alkenylation, followed by an oxygen-induced annulation.[1]

Application Note: This method provides a novel approach to constructing the benzofuran core by functionalizing a C-H bond of a readily available benzoic acid derivative. It offers good functional group tolerance and allows for the synthesis of benzofurans with substitution patterns that may be difficult to access through other methods. The use of an aerobic oxidant makes this process more environmentally friendly.

Experimental Protocol:

Materials:

  • m-Hydroxybenzoic acid (0.5 mmol, 1.0 equiv)

  • Internal Alkyne (1.0 mmol, 2.0 equiv)

  • [Ru(p-cymene)Cl₂]₂ (0.025 mmol, 5 mol%)

  • Magnesium Acetate (Mg(OAc)₂, 1.0 mmol, 2.0 equiv)

  • γ-Valerolactone (GVL), anhydrous (2 mL)

  • Air (as oxidant)

  • Ethyl acetate (for extraction)

  • 1 M HCl (for washing)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a screw-capped vial, add the m-hydroxybenzoic acid (0.5 mmol), internal alkyne (1.0 mmol), [Ru(p-cymene)Cl₂]₂ (15.3 mg, 0.025 mmol), and magnesium acetate (142 mg, 1.0 mmol).

  • Add anhydrous γ-valerolactone (2 mL) to the vial.

  • Seal the vial with a cap containing a balloon filled with air.

  • Place the vial in a preheated oil bath at 120 °C and stir for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with 1 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate) to afford the desired benzofuran derivative.

Quantitative Data:

Entrym-Hydroxybenzoic acid SubstituentAlkyneProductYield (%)
1HDiphenylacetylene2,3-Diphenylbenzofuran-5-carboxylic acid85
24-Fluoro1,2-Di(p-tolyl)acetylene4-Fluoro-2,3-di(p-tolyl)benzofuran-5-carboxylic acid78
3H1-Phenyl-1-propyne3-Methyl-2-phenylbenzofuran-5-carboxylic acid72
42-Methyl1,2-Diphenylethyne7-Methyl-2,3-diphenylbenzofuran-5-carboxylic acid80

Logical Relationship Diagram:

G start Starting Materials: m-Hydroxybenzoic Acid + Internal Alkyne step1 C-H Activation & Alkenylation start->step1 catalyst Catalyst System: [Ru(p-cymene)Cl₂]₂ Mg(OAc)₂ catalyst->step1 conditions Reaction Conditions: γ-Valerolactone (solvent) 120 °C, 24 h, Air conditions->step1 step2 Oxygen-Induced Annulation step1->step2 product Benzofuran Product step2->product

Caption: Ruthenium-catalyzed synthesis of benzofurans.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluorobenzofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Fluorobenzofuran-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and effective method for the formylation of 5-fluorobenzofuran is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as 5-fluorobenzofuran, using a Vilsmeier reagent.[1][2][3][4][5]

Q2: What is the Vilsmeier reagent and how is it prepared?

A2: The Vilsmeier reagent is typically a chloroiminium salt formed in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a phosphorus halide, with phosphorus oxychloride (POCl₃) being the most frequently used.[1][2][3] The reaction is generally performed at low temperatures (e.g., 0°C) before the addition of the substrate.

Q3: What is the expected regioselectivity for the formylation of 5-fluorobenzofuran?

A3: For benzofuran and its derivatives, formylation via the Vilsmeier-Haack reaction typically occurs at the 2- or 3-position of the furan ring. The presence and nature of substituents on the benzene ring can influence the precise location of formylation. For 5-fluorobenzofuran, the formylation is expected to occur at the 3-position.

Q4: What are the key parameters to control for a successful synthesis?

A4: Several factors can significantly impact the yield and purity of this compound. These include the quality and stoichiometry of reagents (5-fluorobenzofuran, DMF, and POCl₃), reaction temperature, reaction time, and the efficiency of the workup and purification steps.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and can decompose.- Ensure that DMF and all glassware are anhydrous. - Use fresh, high-purity POCl₃. - Prepare the Vilsmeier reagent in situ at a low temperature (0°C) immediately before use.
2. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50°C), but be cautious as higher temperatures can lead to side product formation.
3. Inefficient Quenching/Workup: The iminium intermediate may not have been fully hydrolyzed, or the product may have been lost during extraction.- Ensure the reaction is thoroughly quenched with a saturated aqueous solution of a mild base like sodium acetate or sodium bicarbonate.[3] - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery of the product.
Formation of Multiple Products/Impurities 1. Di-formylation: Under forcing conditions (high temperature or prolonged reaction time), a second formyl group may be introduced onto the aromatic ring.- Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). - Maintain a lower reaction temperature and monitor the reaction closely by TLC to stop it upon consumption of the starting material.
2. Polymerization/Decomposition: Benzofuran derivatives can be sensitive to strongly acidic conditions generated during the reaction or workup.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Neutralize the reaction mixture promptly and carefully during workup.
Product is a Dark Oil or Tar 1. Overheating: Excessive heat during the reaction or solvent removal can lead to product degradation.- Maintain the recommended reaction temperature. - Use a rotary evaporator at a moderate temperature and reduced pressure for solvent removal.
2. Incomplete Hydrolysis of the Iminium Salt: Residual iminium salt can be unstable and colored.- Ensure complete hydrolysis by stirring the quenched reaction mixture vigorously for an adequate amount of time (e.g., 30-60 minutes).
Difficulty in Product Purification 1. Co-eluting Impurities: Side products may have similar polarity to the desired product, making separation by column chromatography challenging.- Optimize the eluent system for column chromatography by testing different solvent mixtures with varying polarities. - Consider recrystallization as an alternative or additional purification step.
2. Residual DMF: DMF has a high boiling point and can be difficult to remove completely.- After extraction, wash the organic layer multiple times with water or brine to remove residual DMF. - For final removal, consider high-vacuum drying.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of this compound (Representative Data)
EntryEquivalents of POCl₃Temperature (°C)Time (h)Yield (%)
11.10 to rt465
21.50 to rt478
32.00 to rt475 (with some di-formylated byproduct)
41.540282
51.560270 (increased impurities)

Note: This data is representative and is intended to illustrate trends. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Detailed Methodology for the Vilsmeier-Haack Synthesis of this compound

Materials:

  • 5-Fluorobenzofuran

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium acetate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for eluent

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

    • Cool the flask to 0°C in an ice bath.

    • Slowly add POCl₃ (1.5 equivalents) dropwise to the stirred DMF over 15-20 minutes, ensuring the temperature remains below 10°C.

    • After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. The formation of a white solid or a viscous liquid indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 5-fluorobenzofuran (1 equivalent) in anhydrous DCM.

    • Add the solution of 5-fluorobenzofuran dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature.

    • Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the starting material is consumed, cool the reaction mixture back to 0°C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium acetate. Caution: This step is exothermic and may cause gas evolution.

    • Stir the mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash successively with water and brine to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a gradient eluent system (e.g., starting with 95:5 hexanes:ethyl acetate) to isolate the pure this compound.

Visualizations

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation cluster_workup Work-up & Purification dmf Anhydrous DMF reagent Vilsmeier Reagent (0°C) dmf->reagent poclt POCl₃ poclt->reagent reaction_mixture Reaction Mixture (0°C to RT) reagent->reaction_mixture substrate 5-Fluorobenzofuran in Anhydrous DCM substrate->reaction_mixture quench Quench with Sat. NaOAc (aq) reaction_mixture->quench extraction Ethyl Acetate Extraction quench->extraction purification Column Chromatography extraction->purification product Pure 5-Fluorobenzofuran- 3-carbaldehyde purification->product troubleshooting_logic start Low Yield Issue check_reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temperature, Time) conditions_ok Conditions Optimized? check_conditions->conditions_ok check_workup Evaluate Workup Procedure workup_ok Workup Efficient? check_workup->workup_ok reagents_ok->check_conditions Yes improve_reagents Use Anhydrous Solvents & Fresh Reagents reagents_ok->improve_reagents No conditions_ok->check_workup Yes optimize_conditions Monitor by TLC Adjust Temp/Time conditions_ok->optimize_conditions No optimize_workup Thorough Quenching & Extraction workup_ok->optimize_workup No success Yield Improved workup_ok->success Yes improve_reagents->check_reagents optimize_conditions->check_conditions optimize_workup->check_workup

References

Technical Support Center: Purification of 5-Fluorobenzofuran-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 5-Fluorobenzofuran-3-carbaldehyde and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: Common impurities include unreacted starting materials, residual solvents, and byproducts from side reactions. A frequent impurity is the corresponding carboxylic acid, formed by the oxidation of the aldehyde group, which can be accelerated by exposure to air.[1][2] Other potential impurities can include polymeric materials or "humins," especially if the reaction or work-up was conducted at elevated temperatures or under acidic conditions.[1]

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques are silica gel column chromatography, recrystallization, and purification via a sodium bisulfite adduct.[3] The choice of method depends on the nature and quantity of the impurities, as well as the scale of the reaction.

Q3: How can I monitor the purification process effectively?

A3: Thin-Layer Chromatography (TLC) is the primary method for monitoring column chromatography, allowing for the identification of fractions containing the pure product.[3] For fluorinated compounds like this compound, ¹⁹F NMR can be a powerful tool to track the removal of fluorine-containing impurities.[4] Purity of the final product should be confirmed by analytical techniques such as HPLC, GC, and NMR spectroscopy.

Q4: My purified this compound is darkening in color over time. What is causing this and how can I prevent it?

A4: Darkening is a common issue with furan-based aldehydes and is typically caused by oxidation and/or polymerization, often accelerated by exposure to air, light, and residual acidic impurities.[1] To prevent discoloration, it is crucial to remove all acidic traces before final purification. Storing the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (-20°C or -80°C) is highly recommended.[1][5]

Troubleshooting Guide

Problem 1: Low Purity After Column Chromatography

Question: My TLC analysis showed a single spot, but post-column NMR/HPLC analysis indicates that impurities are still present. What went wrong?

Answer: This issue often arises when impurities have a similar polarity (Rf value) to the target compound, causing them to co-elute.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Test various solvent systems with different polarities. A common mobile phase for furan aldehydes is a mixture of hexanes and ethyl acetate.[3] Try using a shallower gradient or an isocratic elution with a less polar solvent system to improve separation. For example, if you used a 10:1 Hexanes/EtOAc system, try a 15:1 or 20:1 mixture.

    • Check for Overloading: Loading too much crude material onto the column can lead to poor separation. As a general rule, the amount of crude product should be 1-5% of the mass of the silica gel.

    • Consider an Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina (basic or neutral), which can be effective for purifying aromatic aldehydes.

    • Re-purify the Material: If significant impurities remain, a second column chromatography step with the optimized solvent system may be necessary.

Problem 2: Product "Oils Out" During Recrystallization

Question: I've dissolved my crude product in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute is supersaturated in the solvent and comes out of solution above its melting point. This is often due to an inappropriate solvent choice or the presence of impurities that depress the melting point.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves, then add more of the same solvent to decrease the saturation level. Allow it to cool very slowly.

    • Use a Different Solvent System: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well when hot.[6] Test a range of solvents. Common systems include hexane/ethyl acetate, ethanol, or aqueous methanol.

    • Induce Crystallization: If the solution remains supersaturated upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.

    • Lower the Cooling Temperature: Place the flask in an ice bath or freezer to encourage crystal formation, but only after it has cooled slowly to room temperature.

Problem 3: Low or No Yield After Purification via Bisulfite Adduct

Question: I attempted to purify my aldehyde using the sodium bisulfite method, but my final yield is very low. What could be the issue?

Answer: Low yield from this method can result from incomplete adduct formation, incomplete regeneration of the aldehyde, or steric hindrance.

  • Troubleshooting Steps:

    • Ensure Fresh Reagents: Use a freshly prepared, saturated solution of sodium bisulfite.

    • Increase Reaction Time/Agitation: The formation of the bisulfite adduct can sometimes be slow. Ensure vigorous stirring or shaking to maximize contact between the aldehyde and the bisulfite solution and allow the reaction to proceed for several hours if necessary.

    • Check pH for Regeneration: The aldehyde is regenerated from the adduct under basic conditions. Ensure the pH of the aqueous layer is sufficiently high (e.g., pH 12) during the regeneration step by adding a base like NaOH.

    • Consider Steric Hindrance: Aldehydes with significant steric bulk around the carbonyl group may form the bisulfite adduct slowly or not at all. If your derivative is highly substituted near the aldehyde, this method may not be suitable.

Data Presentation

The following table presents representative data for the purification of a furan carbaldehyde derivative using column chromatography, which can serve as a starting point for optimizing the purification of this compound.

ParameterValueReference
Compound 5-Propylfuran-2-carbaldehyde[3]
Stationary Phase Silica Gel (230-400 mesh)[3]
Mobile Phase 15:1 Hexanes/Ethyl Acetate[3]
Typical Yield 83%[3]
Purity (by ¹H NMR) >95%[3]
Appearance Yellow Oil[3]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is adapted for the purification of this compound from a typical reaction mixture.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, such as a 15:1 (v/v) mixture of hexanes and ethyl acetate.[3] The optimal ratio should be determined beforehand by TLC analysis.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pour it into the chromatography column.[3] Allow the silica to settle, ensuring an even and compact bed. The solvent level should never drop below the top of the silica.

  • Sample Preparation and Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and evaporating the solvent. Carefully add the sample to the top of the packed column.[3]

  • Elution: Begin eluting the column with the mobile phase, maintaining a constant flow rate.

  • Fraction Collection and Analysis: Collect the eluent in fractions. Monitor the separation by spotting each fraction on a TLC plate and visualizing under a UV lamp.[3]

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

This protocol provides a general guideline for purifying solid this compound derivatives.

  • Solvent Selection: Choose a suitable solvent or solvent pair by testing small amounts of the crude product. Good solvent pairs to test include hexane/ethyl acetate, hexane/acetone, and ethanol/water.[6] The compound should be soluble in the hot solvent but sparingly soluble at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities. Dry the crystals under vacuum to remove all traces of solvent.

Visualization

G Troubleshooting Workflow for Purifying this compound start Crude Product check_impurities Assess Impurity Profile (TLC, NMR) start->check_impurities is_acidic Acidic Impurities Present? (e.g., R-COOH) check_impurities->is_acidic is_solid Is the product a solid? recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No (Oil) is_acidic->is_solid No bicarb_wash Wash with aq. NaHCO3 solution is_acidic->bicarb_wash Yes bicarb_wash->is_solid recrystallize_ok Successful? recrystallize->recrystallize_ok recrystallize_ok->column Impure end_pure Pure Product recrystallize_ok->end_pure Yes oiled_out Product Oiled Out recrystallize_ok->oiled_out No column_ok Purity >95%? column->column_ok bisulfite Consider Bisulfite Adduct Purification column_ok->bisulfite No (Co-elution) column_ok->end_pure Yes end_impure Re-evaluate Strategy (Different column/solvents) column_ok->end_impure No (Minor Impurities) bisulfite->end_pure change_solvent Change Recrystallization Solvent oiled_out->change_solvent change_solvent->recrystallize

Caption: Troubleshooting workflow for selecting a purification strategy.

References

Technical Support Center: Formylation of 5-Fluorobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 5-fluorobenzofuran.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the formylation of 5-fluorobenzofuran using the Vilsmeier-Haack reaction?

The Vilsmeier-Haack formylation of benzofuran and its derivatives is highly regioselective, with the formyl group being introduced almost exclusively at the 2-position of the furan ring.[1][2] Therefore, the expected major product is 5-fluorobenzofuran-2-carbaldehyde .

Q2: What are the likely side products in this reaction?

The most probable side product is the isomeric 5-fluorobenzofuran-3-carbaldehyde , resulting from formylation at the 3-position. While formylation on the benzene ring is possible, it is generally less favored for benzofuran substrates under typical Vilsmeier-Haack conditions.[3] Other potential side products can arise from incomplete reaction or decomposition, especially if the reaction overheats.

Q3: How can I distinguish between the 2-formyl and 3-formyl isomers?

Distinguishing between the 5-fluorobenzofuran-2-carbaldehyde and this compound isomers can be achieved using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The proton on the furan ring will show different chemical shifts and coupling patterns. For the 2-formyl isomer, a singlet is expected for the proton at the 3-position. For the 3-formyl isomer, a singlet would be observed for the proton at the 2-position. The chemical shifts of the protons on the benzene ring will also differ between the two isomers.

  • ¹³C NMR: The chemical shifts of the carbonyl carbon and the carbons of the furan and benzene rings will be distinct for each isomer.

Refer to the table below for expected NMR and IR spectral data.

Q4: What are the critical parameters to control during the Vilsmeier-Haack reaction to minimize side products?

Key parameters to control are:

  • Temperature: The formation of the Vilsmeier reagent (from DMF and POCl₃) is exothermic and should be performed at low temperatures (0-5 °C) to prevent its decomposition. The subsequent formylation reaction temperature should also be carefully controlled, as higher temperatures can lead to the formation of side products.[2]

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to the 5-fluorobenzofuran substrate can influence the reaction outcome. An excess of the reagent may lead to di-formylation or other side reactions.

  • Purity of Reagents: Use of anhydrous N,N-dimethylformamide (DMF) and fresh, high-purity phosphorus oxychloride (POCl₃) is crucial for a clean reaction.[2]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Vilsmeier reagent due to moisture.2. Insufficient reaction temperature or time.3. Poor quality of starting materials.1. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and fresh POCl₃.2. After the addition of the substrate, allow the reaction to warm to room temperature and monitor by TLC. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be required.3. Purify the starting 5-fluorobenzofuran if necessary.
Formation of a Dark, Tarry Residue 1. Reaction overheating during the formation of the Vilsmeier reagent or during the formylation step.2. Impurities in the starting materials or solvents.1. Maintain strict temperature control using an ice-salt bath during reagent preparation and substrate addition.2. Use high-purity, anhydrous solvents and reagents.
Multiple Products Observed on TLC 1. Formation of the 3-formyl isomer.2. Di-formylation or other side reactions due to excess Vilsmeier reagent or high temperature.3. Incomplete reaction.1. Optimize reaction conditions (lower temperature, shorter reaction time) to favor the formation of the 2-isomer. Isomeric products can be separated by column chromatography.2. Use a stoichiometric amount of the Vilsmeier reagent. Avoid excessive heating.3. Allow the reaction to proceed for a longer duration, monitoring by TLC until the starting material is consumed.
Difficulty in Isolating the Product 1. The product may have some solubility in the aqueous layer during work-up.2. Formation of an emulsion during extraction.1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity and improve extraction efficiency.2. Add a small amount of brine to the separatory funnel to help break the emulsion.

Data Presentation

Table 1: Expected Products and Spectroscopic Data

CompoundStructureExpected ¹H NMR Chemical Shifts (CDCl₃, δ ppm)Expected ¹³C NMR Chemical Shifts (CDCl₃, δ ppm)Expected IR (cm⁻¹)
5-Fluorobenzofuran-2-carbaldehyde (Major Product) 5-Fluorobenzofuran-2-carbaldehydeAldehyde proton (s, ~9.8 ppm), Furan proton (s, ~7.4 ppm), Aromatic protons (m, 7.1-7.7 ppm)Carbonyl carbon (~179 ppm), Furan carbons (~155, 120 ppm), Aromatic carbons (105-160 ppm, with C-F coupling)~1680 (C=O stretch), ~2820, 2740 (C-H aldehyde stretch)
This compound (Side Product) this compoundAldehyde proton (s, ~10.1 ppm), Furan proton (s, ~8.2 ppm), Aromatic protons (m, 7.2-7.8 ppm)Carbonyl carbon (~185 ppm), Furan carbons (~150, 125 ppm), Aromatic carbons (105-160 ppm, with C-F coupling)~1670 (C=O stretch), ~2830, 2750 (C-H aldehyde stretch)

Note: The exact chemical shifts may vary depending on the solvent and spectrometer frequency. The data provided are estimates based on analogous compounds.

Experimental Protocols

Representative Protocol for Vilsmeier-Haack Formylation of 5-Fluorobenzofuran

Materials:

  • 5-Fluorobenzofuran

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium acetate solution

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents). Cool the flask in an ice-salt bath to 0-5 °C. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 5-fluorobenzofuran (1 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the addition of a saturated aqueous solution of sodium acetate. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired 5-fluorobenzofuran-2-carbaldehyde from any side products.

Visualizations

Vilsmeier_Haack_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation cluster_workup Work-up & Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Substrate 5-Fluorobenzofuran Substrate->Intermediate 0 °C to RT Hydrolysis Hydrolysis (aq. NaOAc) Intermediate->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Product 5-Fluorobenzofuran-2-carbaldehyde Purification->Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Reaction Issue (e.g., Low Yield, Multiple Products) Moisture Moisture Contamination? Start->Moisture Temp Incorrect Temperature? Start->Temp Stoich Incorrect Stoichiometry? Start->Stoich Dry Use Anhydrous Reagents & Inert Atmosphere Moisture->Dry Yes ControlTemp Maintain Strict Temperature Control Temp->ControlTemp Yes AdjustStoich Optimize Reagent Ratios Stoich->AdjustStoich Yes

Caption: Troubleshooting logic for common Vilsmeier-Haack issues.

References

Technical Support Center: Overcoming Reactivity Challenges with 5-Fluorobenzofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Fluorobenzofuran-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data presented in a clear, accessible manner to address common challenges encountered during synthesis.

Understanding the Reactivity of this compound

The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon. In this compound, the presence of the fluorine atom at the 5-position and the fusion of the furan ring to the benzene ring introduce specific electronic effects that can influence its reactivity. The electron-withdrawing nature of the fluorine atom can enhance the electrophilicity of the benzofuran ring system, which in turn can affect the reactivity of the aldehyde group at the 3-position. While this might suggest increased reactivity in some cases, the overall electronic landscape of the molecule can lead to challenges in specific reaction types.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered when working with this compound in several key synthetic transformations.

Topic 1: Knoevenagel Condensation

Question: I am experiencing low to no yield in a Knoevenagel condensation reaction between this compound and an active methylene compound. What are the possible causes and how can I improve the outcome?

Answer:

Low yields in Knoevenagel condensations with this compound can stem from several factors. Here’s a systematic approach to troubleshooting the issue:

  • Catalyst Choice and Activity: The selection of a suitable base as a catalyst is crucial. Weak bases like piperidine or ammonium acetate are commonly used to avoid self-condensation of the aldehyde. If your reaction is sluggish, consider using a slightly stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Ensure your catalyst is fresh and used in the appropriate catalytic amount.

  • Reaction Conditions:

    • Temperature: While many Knoevenagel condensations proceed at room temperature, gentle heating (40-80 °C) can significantly increase the reaction rate. Monitor the reaction closely by Thin Layer Chromatography (TLC) to prevent side product formation at elevated temperatures.

    • Solvent: The choice of solvent is critical. Protic solvents like ethanol or methanol are often effective. However, polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (ACN) can also be beneficial. Consider exploring solvent-free conditions, which can sometimes drive the reaction to completion.

    • Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium. The use of a Dean-Stark apparatus to remove water azeotropically can improve yields, especially in solvents like toluene.

  • Purity of Reactants: Ensure that both this compound and the active methylene compound are of high purity, as impurities can poison the catalyst or lead to unwanted side reactions.

Troubleshooting Flowchart: Knoevenagel Condensation

Knoevenagel_Troubleshooting Start Low Yield in Knoevenagel Condensation Catalyst Check Catalyst: - Freshness - Type (Piperidine, DBU) - Amount Start->Catalyst Conditions Optimize Conditions: - Increase Temperature - Change Solvent - Remove Water Catalyst->Conditions Purity Verify Reactant Purity Conditions->Purity Success Improved Yield Purity->Success

Caption: Troubleshooting workflow for low yields in Knoevenagel condensation.

Topic 2: Wittig Reaction

Question: My Wittig reaction with this compound is not proceeding as expected, resulting in a low yield of the desired alkene. What steps can I take to optimize this reaction?

Answer:

The success of a Wittig reaction depends heavily on the formation and reactivity of the phosphorus ylide. Here are key areas to focus on for optimization:

  • Ylide Generation:

    • Base Selection: The choice of base for deprotonating the phosphonium salt is critical. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMSO) are necessary. For stabilized ylides, weaker bases such as potassium carbonate or triethylamine may suffice. Ensure the base is of high quality and the reaction is performed under strictly anhydrous and inert conditions (e.g., under nitrogen or argon).

    • Phosphonium Salt Purity: The purity of the phosphonium salt is essential. Ensure it is dry and free of impurities.

  • Reaction Conditions:

    • Temperature: Ylide formation is often performed at low temperatures (e.g., 0 °C or -78 °C) to control reactivity and prevent side reactions. The subsequent reaction with the aldehyde can then be allowed to warm to room temperature.

    • Solvent: Anhydrous polar aprotic solvents like THF, DMSO, or DMF are typically used. The choice of solvent can influence the stereoselectivity of the reaction.

  • Alternative Olefination Methods: If the standard Wittig reaction remains problematic, consider the Horner-Wadsworth-Emmons (HWE) reaction. HWE reagents (phosphonate esters) are generally more nucleophilic than the corresponding Wittig reagents and the water-soluble phosphate byproduct simplifies purification.

Reaction Pathway: Wittig Reaction

Wittig_Pathway Phosphonium_Salt Phosphonium Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde 5-Fluorobenzofuran- 3-carbaldehyde Aldehyde->Oxaphosphetane [2+2] Cycloaddition Alkene Alkene Product Oxaphosphetane->Alkene Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide Decomposition

Caption: General reaction pathway for the Wittig reaction.

Topic 3: Reductive Amination

Question: I am attempting a reductive amination with this compound and a primary amine, but the reaction is inefficient. How can I improve the yield of the desired secondary amine?

Answer:

Reductive amination is a two-step process (imine formation followed by reduction) that can often be performed in one pot. Here are some troubleshooting tips:

  • Imine Formation:

    • Catalyst: Imine formation is often catalyzed by a mild acid. A catalytic amount of acetic acid is commonly added.

    • Water Removal: The formation of the imine from the aldehyde and amine generates water. Removing this water, for instance with molecular sieves or a Dean-Stark trap, can drive the equilibrium towards the imine, thereby increasing the final product yield.

  • Reducing Agent:

    • Selectivity: The choice of reducing agent is crucial. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is often effective for reductive aminations as it does not readily reduce the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is another common choice, but it is toxic. Sodium borohydride (NaBH₄) can also be used, but it may reduce the starting aldehyde if the imine formation is slow.

    • pH Control: The pH of the reaction mixture can be important, especially when using borohydride-based reducing agents. Maintaining a slightly acidic pH (around 5-6) is often optimal.

  • Reaction Conditions:

    • Solvent: Dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol are common solvents for reductive amination.

    • Temperature: The reaction is typically run at room temperature.

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow Start Start: Dissolve Aldehyde and Amine in Anhydrous Solvent Add_Acid Add Catalytic Acetic Acid Start->Add_Acid Stir_Imine Stir at Room Temperature (Imine Formation) Add_Acid->Stir_Imine Add_Reducing_Agent Add Reducing Agent (e.g., STAB) Stir_Imine->Add_Reducing_Agent Stir_Reduction Stir until Reaction is Complete (Monitor by TLC) Add_Reducing_Agent->Stir_Reduction Workup Aqueous Workup and Extraction Stir_Reduction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Isolated Secondary Amine Purification->Product

Caption: A typical experimental workflow for a one-pot reductive amination.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the discussed reactions with this compound, based on protocols for analogous aromatic aldehydes. These should serve as a starting point for optimization.

ReactionReagentsCatalyst/BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Knoevenagel Condensation MalononitrilePiperidineEthanolReflux2-470-85
Ethyl CyanoacetateDBUDMF603-665-80
Wittig Reaction Methyltriphenylphosphonium bromiden-BuLiTHF-78 to RT1-360-75
(Carbethoxymethylene)triphenylphosphoraneNaHTHF0 to RT4-875-90
Reductive Amination BenzylamineAcetic Acid (cat.), STABDCMRT12-2470-85
AnilineAcetic Acid (cat.), NaBH₃CNMethanolRT12-2465-80

Detailed Experimental Protocols

Protocol 1: Knoevenagel Condensation with Malononitrile
  • To a solution of this compound (1.0 eq) in absolute ethanol (10 mL/mmol), add malononitrile (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: Wittig Reaction with Methyltriphenylphosphonium Bromide
  • To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert atmosphere, add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise at 0 °C.

  • Stir the resulting orange-red solution for 1 hour at 0 °C.

  • Cool the reaction mixture to -78 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Reductive Amination with Benzylamine
  • To a solution of this compound (1.0 eq) and benzylamine (1.1 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

This technical support center provides a foundation for addressing the reactivity of this compound. For further assistance, please consult the relevant chemical literature for more specific applications and optimizations.

optimization of reaction conditions for 5-Fluorobenzofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of reaction conditions for the synthesis of 5-Fluorobenzofuran-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method for the formylation of electron-rich heterocyclic compounds like 5-fluorobenzofuran is the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the benzofuran ring.[1][3]

Q2: At which position on the 5-fluorobenzofuran ring does formylation occur?

A2: For benzofuran and its derivatives, formylation via the Vilsmeier-Haack reaction typically occurs at the 2- or 3-position. The regioselectivity can be influenced by the substituents on the ring. For many benzofuran systems, formylation is favored at the 3-position.

Q3: What are the key reagents and solvents used in the Vilsmeier-Haack reaction for this synthesis?

A3: The key reagents are 5-fluorobenzofuran, dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[1][3] DMF often serves as both a reagent and a solvent. Other inert solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) can also be used.[4]

Q4: What are the typical reaction temperatures and times?

A4: The Vilsmeier-Haack reaction is often carried out at temperatures ranging from 0°C to elevated temperatures (e.g., 70-120°C), depending on the reactivity of the substrate. Reaction times can vary from a few hours to overnight, and progress should be monitored by thin-layer chromatography (TLC).[1][4]

Q5: How is the Vilsmeier reagent prepared?

A5: The Vilsmeier reagent is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cooled dimethylformamide (DMF) with vigorous stirring. The formation of a solid or viscous liquid indicates the formation of the chloroiminium salt, which is the active electrophile.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete formation of the Vilsmeier reagent. 2. Low reactivity of the 5-fluorobenzofuran substrate. 3. Insufficient reaction time or temperature. 4. Decomposition of starting material or product.1. Ensure slow, controlled addition of POCl₃ to DMF at 0°C and allow sufficient time for the reagent to form. 2. Increase the reaction temperature in increments (e.g., from room temperature to 40°C, then 60°C) and monitor by TLC.[1] 3. Increase the equivalents of the Vilsmeier reagent (e.g., from 1.5 to 3 or more equivalents).[4] 4. Ensure anhydrous conditions as the Vilsmeier reagent is moisture-sensitive.
Formation of Multiple Products (Isomers or Side Products) 1. Lack of regioselectivity in the formylation. 2. Over-reaction or side reactions under harsh conditions.1. Optimize the reaction temperature; lower temperatures may favor the formation of a single isomer. 2. Use a less polar solvent to potentially influence selectivity. 3. Carefully control the stoichiometry of the Vilsmeier reagent to avoid di-formylation or other side reactions.
Difficulty in Product Purification 1. Presence of unreacted DMF and other polar impurities. 2. Similar polarity of the product and byproducts.1. During work-up, ensure complete hydrolysis of the intermediate iminium salt by stirring with an aqueous solution (e.g., sodium acetate or sodium bicarbonate) for an adequate time. 2. Perform multiple extractions with a suitable organic solvent. 3. Wash the combined organic layers with water and brine to remove residual DMF. 4. Employ gradient column chromatography on silica gel to separate the product from closely related impurities.
Dark-colored Reaction Mixture or Tar Formation 1. Decomposition of the substrate or product at elevated temperatures. 2. Presence of impurities in the starting materials.1. Maintain a lower reaction temperature and monitor the reaction closely. 2. Ensure the purity of the 5-fluorobenzofuran starting material. 3. Use purified, anhydrous solvents.

Optimization of Reaction Conditions

The yield of this compound is sensitive to several reaction parameters. The following table summarizes representative data on how varying these conditions can impact the reaction outcome.

Entry Equivalents of POCl₃ Temperature (°C) Reaction Time (h) Solvent Yield (%) Observations
11.225 (Room Temp.)12DMF45Incomplete conversion observed by TLC.
21.2608DMF65Improved conversion, some side products detected.
31.5608DMF78Good conversion with manageable side product profile.
42.0608DMF82High conversion, but slightly more complex purification.
51.5804DMF75Faster reaction but increased colored impurities.
61.5608DCE72Comparable yield to DMF, potentially easier work-up.

This table presents illustrative data based on typical outcomes for Vilsmeier-Haack reactions and should be used as a guide for optimization.

Experimental Protocols

Detailed Protocol for Vilsmeier-Haack Formylation of 5-Fluorobenzofuran

Materials:

  • 5-Fluorobenzofuran

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM) (optional, as solvent)

  • Saturated aqueous sodium acetate solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3.0 equivalents).

    • Cool the flask to 0°C in an ice bath.

    • Slowly add POCl₃ (1.5 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10°C.

    • After the addition is complete, stir the mixture at 0°C for 30-60 minutes. The formation of a white solid or a viscous liquid indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 5-fluorobenzofuran (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM.

    • Add the solution of 5-fluorobenzofuran dropwise to the prepared Vilsmeier reagent at 0°C.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature or gently heat to 60°C, monitoring the progress by TLC.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the reaction mixture back to 0°C in an ice bath.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate. This step is exothermic.

    • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash successively with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.

Visualizations

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (0°C) DMF->Vilsmeier_Reagent 1. Add POCl3 dropwise POCl3 POCl3 POCl3->Vilsmeier_Reagent Start_Mat 5-Fluorobenzofuran Reaction_Mix Reaction Mixture (0°C to 60°C) Start_Mat->Reaction_Mix 2. Add to Vilsmeier Reagent Quench Quench with NaOAc(aq) Reaction_Mix->Quench 3. Hydrolysis Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Final_Product This compound Purify->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low or No Yield Cause1 Incomplete Reaction? Start->Cause1 Cause2 Decomposition? Start->Cause2 Cause3 Reagent Issue? Start->Cause3 Solution1a Increase Temperature Cause1->Solution1a Solution1b Increase Time Cause1->Solution1b Solution2 Lower Temperature Cause2->Solution2 Solution3a Increase Equivalents of Vilsmeier Reagent Cause3->Solution3a Solution3b Ensure Anhydrous Conditions Cause3->Solution3b

Caption: Troubleshooting logic for low yield in the formylation reaction.

References

stability issues with 5-Fluorobenzofuran-3-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 5-Fluorobenzofuran-3-carbaldehyde in solution. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Aromatic aldehydes such as this compound are susceptible to several degradation pathways in solution. The primary concerns include:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, particularly in the presence of air (oxygen), light, or oxidizing agents.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization, especially at elevated temperatures or in the presence of acidic or basic catalysts.

  • Solvent Reactivity: Protic solvents (e.g., water, methanol) may form hemiacetals or acetals with the aldehyde group, leading to a decrease in the concentration of the free aldehyde.

  • Light Sensitivity: Aromatic compounds can be sensitive to light, which may catalyze degradation reactions.

Q2: What are the recommended storage conditions for this compound solutions?

A2: To ensure the long-term stability of this compound solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, typically 2-8°C or frozen at -20°C to -80°C.[1][2]

  • Inert Atmosphere: To prevent oxidation, it is advisable to store solutions under an inert atmosphere, such as nitrogen or argon.[2]

  • Light Protection: Protect solutions from light by using amber vials or by storing them in the dark.

  • Solvent Choice: Use aprotic solvents (e.g., DMSO, DMF, acetonitrile) for stock solutions whenever possible, as they are less likely to react with the aldehyde group.

Q3: How can I tell if my this compound solution has degraded?

A3: Signs of degradation may include:

  • A change in the color of the solution (e.g., turning yellow or brown).

  • The formation of a precipitate or insoluble material.

  • Inconsistent or unexpected results in your experiments.

  • The appearance of new peaks or a decrease in the main peak area when analyzed by techniques such as HPLC or LC-MS.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Solution Discoloration (Yellowing) Oxidation of the aldehyde or other degradation of the benzofuran ring.Prepare fresh solutions. Store stock solutions under an inert atmosphere and protect from light. Consider adding an antioxidant if compatible with your experimental system.
Precipitate Formation in Solution Polymerization of the aldehyde or formation of insoluble degradation products. Low solubility in the chosen solvent.Filter the solution to remove any particulate matter. Prepare fresh solutions and store them at the recommended temperature. If solubility is an issue, consider using a different solvent or a co-solvent system.
Inconsistent Experimental Results Degradation of the compound in the experimental media. Instability under reaction conditions.Perform a stability study of the compound under your specific experimental conditions (e.g., temperature, pH, buffer components). Prepare fresh working solutions immediately before each experiment.
Low Purity or Extra Peaks on HPLC/LC-MS Degradation during storage or handling.Verify the purity of the solid material before preparing solutions. If the solid is pure, the degradation is occurring in solution. Follow best practices for solution preparation and storage.

Quantitative Stability Data (Illustrative Example)

The following table provides an illustrative example of how to present quantitative stability data for this compound. Note: This data is hypothetical and should be confirmed by experimental analysis.

Solvent Storage Condition Time Point Purity by HPLC (%) Appearance
DMSO-20°C, Dark, N₂0 hours99.5Colorless
24 hours99.4Colorless
7 days99.1Colorless
30 days98.5Faint yellow
Acetonitrile4°C, Dark0 hours99.6Colorless
24 hours99.2Colorless
7 days98.0Faint yellow
30 days96.5Yellow
MethanolRoom Temp, Light0 hours99.4Colorless
24 hours95.0Yellow
7 days88.2Yellow-Brown
30 days75.1Brown, Precipitate

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp) for 24 hours.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw a sample from each vial. If necessary, neutralize the acidic and basic samples. Dilute the samples to an appropriate concentration for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile. Monitor the chromatograms for the appearance of degradation products and the decrease in the peak area of the parent compound.

Visual Troubleshooting Workflow

G Troubleshooting Workflow for Stability Issues start Start: Inconsistent Experimental Results or Visual Degradation check_solid Is the solid starting material pure? start->check_solid analyze_solid Analyze solid by HPLC/NMR check_solid->analyze_solid No prepare_fresh Prepare fresh solution check_solid->prepare_fresh Yes purify_solid Purify solid material (e.g., recrystallization) analyze_solid->purify_solid purify_solid->prepare_fresh check_solution Does the issue persist with a fresh solution? prepare_fresh->check_solution review_prep Review solution preparation and storage protocols check_solution->review_prep Yes end End: Optimized Protocol check_solution->end No storage_conditions Are storage conditions appropriate? (Low temp, dark, inert atmosphere) review_prep->storage_conditions adjust_storage Adjust storage conditions storage_conditions->adjust_storage No solvent_issue Is the solvent appropriate? (Aprotic vs. Protic) storage_conditions->solvent_issue Yes adjust_storage->prepare_fresh change_solvent Consider a different solvent solvent_issue->change_solvent No forced_degradation Perform a forced degradation study to identify degradation pathways solvent_issue->forced_degradation Yes change_solvent->prepare_fresh forced_degradation->end

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Synthesis of 5-Fluorobenzofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-Fluorobenzofuran-3-carbaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction.

Question: The reaction yield is significantly lower than expected after scaling up. What are the potential causes and solutions?

Answer:

Low yields upon scale-up are a common challenge and can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:

  • Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.

    • Solution: Ensure the stirrer design and speed are appropriate for the reactor volume to maintain a homogeneous reaction mixture. For large-scale reactions, consider using overhead mechanical stirrers with appropriate impeller designs.

  • Poor Temperature Control: The Vilsmeier-Haack reaction is exothermic. Insufficient heat dissipation on a larger scale can lead to an uncontrolled temperature increase, favoring the formation of byproducts.

    • Solution: Employ a reactor with a cooling jacket and a reliable temperature control system. A slower, controlled addition of the Vilsmeier reagent (the complex of DMF and POCl₃) can also help manage the exotherm.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for byproduct formation.

  • Sub-optimal Stoichiometry: The molar ratios of reactants may need to be adjusted for a larger scale.

    • Solution: Re-evaluate the stoichiometry of 5-fluorobenzofuran to the Vilsmeier reagent. A slight excess of the Vilsmeier reagent is often used, but a large excess can lead to more impurities.

  • Moisture Contamination: The Vilsmeier reagent is sensitive to moisture, which can quench the reaction.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

Question: The isolated product is impure, showing multiple spots on TLC or peaks in HPLC/GC analysis. How can I improve the purity?

Answer:

Product impurity is often due to side reactions or incomplete reaction. Here are some strategies to enhance purity:

  • Side Reactions: The Vilsmeier-Haack reaction can sometimes lead to the formation of colored byproducts or regioisomers, although formylation of benzofuran typically occurs at the 3-position.

    • Solution: Maintain a low reaction temperature to minimize side reactions. A carefully controlled, slow addition of the Vilsmeier reagent is also crucial.

  • Ineffective Quenching and Work-up: The quenching and work-up steps are critical for removing unreacted reagents and byproducts.

    • Solution: Ensure the reaction is properly quenched, typically with an aqueous solution of a base like sodium acetate or sodium bicarbonate, to neutralize acidic components. Thoroughly wash the organic layer during extraction to remove water-soluble impurities.

  • Sub-optimal Purification: The chosen purification method may not be effective at removing certain impurities.

    • Solution: Column chromatography is a common purification method. Optimize the solvent system for better separation. If impurities co-elute with the product, consider alternative purification techniques such as recrystallization or distillation (if the product is thermally stable).

Question: The reaction mixture has turned dark or tar-like. What happened and can the product be salvaged?

Answer:

The formation of a dark, tarry mixture often indicates decomposition or polymerization, which can be caused by:

  • Excessive Temperature: Overheating the reaction mixture is a primary cause of decomposition.

    • Solution: Strict temperature control is essential. If a dark color is observed, immediately cool the reaction mixture.

  • Highly Concentrated Reaction: Running the reaction at a very high concentration can increase the likelihood of intermolecular side reactions leading to polymers.

    • Solution: Use an appropriate amount of solvent to maintain a manageable reaction concentration.

  • Salvaging the Product: It may be possible to recover some product from a darkened mixture.

    • Approach: After the work-up, try to isolate the product using column chromatography. A preliminary filtration through a pad of silica gel or celite might be necessary to remove insoluble tarry materials. The yield will likely be compromised.

Frequently Asked Questions (FAQs)

What is the most common synthetic route for this compound?

The most prevalent method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation of an electron-rich aromatic compound, in this case, 5-fluorobenzofuran, using a Vilsmeier reagent.[3] The Vilsmeier reagent is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[4][5]

What are the key reaction parameters to control during the Vilsmeier-Haack reaction for this synthesis?

The key parameters to carefully control are:

  • Temperature: The reaction is exothermic, and maintaining a low temperature (typically 0-10 °C) during the addition of the Vilsmeier reagent is crucial to minimize side reactions.

  • Stoichiometry: The molar ratio of 5-fluorobenzofuran to the Vilsmeier reagent will influence the reaction rate and impurity profile.

  • Reaction Time: The reaction should be monitored to determine the optimal time for completion.

  • Purity of Reagents and Solvents: The use of anhydrous reagents and solvents is critical for the success of the reaction.

What are the potential safety hazards associated with scaling up this synthesis?

Scaling up the synthesis of this compound requires careful consideration of the following safety hazards:

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Exothermic Reaction: The reaction can generate a significant amount of heat. A robust cooling system is necessary to prevent a runaway reaction.

  • Solvent Handling: The use of flammable organic solvents requires proper grounding and ventilation to avoid the buildup of static electricity and flammable vapors.

What are the typical work-up and purification procedures for this compound?

A typical work-up procedure involves quenching the reaction mixture with an aqueous base (e.g., sodium bicarbonate or sodium acetate solution), followed by extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

The crude product is often purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and impurities but is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a general guideline and may require optimization for specific scales and equipment.

Materials:

  • 5-Fluorobenzofuran

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice-water bath. Add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: To the pre-formed Vilsmeier reagent, add a solution of 5-fluorobenzofuran (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature at 0-5 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC analysis.

  • Quenching and Work-up: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Caution: This quenching is exothermic and will release CO₂ gas. Continue the addition until the gas evolution ceases and the mixture is basic (pH > 8). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volume). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Data Presentation

Table 1: Effect of Vilsmeier Reagent Stoichiometry on Yield and Purity

Equivalents of Vilsmeier ReagentYield (%)Purity (by HPLC, %)
1.17598
1.58596
2.08292

Note: Data is illustrative and may vary based on specific reaction conditions.

Table 2: Influence of Reaction Temperature on Product Profile

Temperature (°C)Reaction Time (h)Yield (%)Purity (by HPLC, %)
0 - 548596
Room Temperature28090
4016575

Note: Data is illustrative and may vary based on specific reaction conditions.

Visualizations

Troubleshooting_Workflow start Start: Low Yield or Impure Product check_mixing Is mixing adequate for the scale? start->check_mixing check_temp Was the temperature controlled effectively? check_mixing->check_temp Yes improve_mixing Action: Improve stirring/agitation. check_mixing->improve_mixing No check_completion Did the reaction go to completion? check_temp->check_completion Yes improve_temp_control Action: Improve cooling, slow addition. check_temp->improve_temp_control No check_stoichiometry Is the stoichiometry optimized? check_completion->check_stoichiometry Yes optimize_time_temp Action: Optimize reaction time/temperature. check_completion->optimize_time_temp No check_moisture Were anhydrous conditions maintained? check_stoichiometry->check_moisture Yes optimize_stoichiometry Action: Adjust reagent ratios. check_stoichiometry->optimize_stoichiometry No check_workup Was the work-up and purification effective? check_moisture->check_workup Yes ensure_anhydrous Action: Use dry glassware and anhydrous reagents. check_moisture->ensure_anhydrous No optimize_purification Action: Optimize quenching and purification method. check_workup->optimize_purification No end End: Improved Yield and Purity check_workup->end Yes improve_mixing->check_temp improve_temp_control->check_completion optimize_time_temp->check_stoichiometry optimize_stoichiometry->check_moisture ensure_anhydrous->check_workup optimize_purification->end

Caption: Troubleshooting workflow for low yield or impure product in the synthesis of this compound.

References

Validation & Comparative

Unveiling the Biological Potential: A Comparative Analysis of 5-Fluorobenzofuran-3-carbaldehyde and Other Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery and development, benzofuran scaffolds have emerged as a privileged structure, demonstrating a wide array of biological activities. This guide offers a comprehensive comparison of the biological activities of 5-Fluorobenzofuran-3-carbaldehyde and other selected benzofuran derivatives, with a focus on their anticancer and antimicrobial properties. This analysis is supported by experimental data, detailed protocols, and visualizations of key biological pathways to provide researchers, scientists, and drug development professionals with a valuable resource for their investigations.

Anticancer Activity: Fluorination Enhances Cytotoxicity

Recent studies have highlighted the potential of fluorinated benzofuran derivatives as potent anticancer agents. The introduction of a fluorine atom at the 5-position of the benzofuran ring, as seen in this compound and its analogs, has been shown to significantly influence their cytotoxic effects against cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected fluorinated benzofuran derivatives against the human colorectal carcinoma cell line, HCT116. Lower IC50 values indicate greater potency.

CompoundCancer Cell LineIC50 (µM)Reference
5-Fluoro-2-methylbenzofuran-3-carbaldehydeHCT11619.5[1]
2-Bromo-5-fluorobenzofuran-3-carbaldehydeHCT11624.8[1]

Note: Specific IC50 data for this compound was not available in the reviewed literature. The data presented is for structurally similar fluorinated benzofuran-3-carbaldehydes.

The data suggests that fluorination at the 5-position of the benzofuran ring contributes to significant cytotoxic activity. The mechanism of action for these compounds has been linked to the induction of apoptosis through the modulation of key signaling proteins.

Signaling Pathway: Bcl-2/PARP-1 Mediated Apoptosis

Fluorinated benzofuran derivatives have been reported to induce apoptosis by inhibiting the anti-apoptotic protein Bcl-2 and promoting the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1).[1] The inhibition of Bcl-2 leads to the release of pro-apoptotic proteins, initiating the caspase cascade. PARP-1 cleavage is a hallmark of apoptosis, indicating cellular dismantling.

Bcl2_PARP1_Apoptosis Fluorinated Benzofurans Fluorinated Benzofurans Bcl-2 Bcl-2 Fluorinated Benzofurans->Bcl-2 inhibition Pro-apoptotic Proteins Pro-apoptotic Proteins Bcl-2->Pro-apoptotic Proteins inhibits Caspase Activation Caspase Activation Pro-apoptotic Proteins->Caspase Activation PARP-1 Cleavage PARP-1 Cleavage Caspase Activation->PARP-1 Cleavage Apoptosis Apoptosis Caspase Activation->Apoptosis PARP-1 PARP-1 WST1_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_detection Detection Seed cells in 96-well plate Seed cells in 96-well plate Incubate for 24h Incubate for 24h Seed cells in 96-well plate->Incubate for 24h Add test compounds Add test compounds Incubate for 24h->Add test compounds Incubate for 48-72h Incubate for 48-72h Add test compounds->Incubate for 48-72h Add WST-1 reagent Add WST-1 reagent Incubate for 48-72h->Add WST-1 reagent Incubate for 1-4h Incubate for 1-4h Add WST-1 reagent->Incubate for 1-4h Measure absorbance at 450 nm Measure absorbance at 450 nm Incubate for 1-4h->Measure absorbance at 450 nm MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare serial dilutions of test compound Prepare serial dilutions of test compound Prepare microbial inoculum Prepare microbial inoculum Prepare serial dilutions of test compound->Prepare microbial inoculum Inoculate wells with microbial suspension Inoculate wells with microbial suspension Prepare microbial inoculum->Inoculate wells with microbial suspension Incubate at 37°C for 18-24h Incubate at 37°C for 18-24h Inoculate wells with microbial suspension->Incubate at 37°C for 18-24h Visually assess for microbial growth Visually assess for microbial growth Incubate at 37°C for 18-24h->Visually assess for microbial growth Determine the lowest concentration with no visible growth (MIC) Determine the lowest concentration with no visible growth (MIC) Visually assess for microbial growth->Determine the lowest concentration with no visible growth (MIC)

References

comparing the reactivity of 5-Fluorobenzofuran-3-carbaldehyde with other aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 5-Fluorobenzofuran-3-carbaldehyde with other representative aldehydes. Understanding the relative reactivity of this fluorinated heterocyclic aldehyde is crucial for its effective utilization in organic synthesis and drug discovery, where the benzofuran scaffold is a privileged structure. This document presents a combination of established chemical principles and available experimental data to offer a clear perspective on its chemical behavior in common organic transformations.

Introduction to Aldehyde Reactivity

The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by both electronic and steric factors. Electron-withdrawing groups attached to the carbonyl group increase its partial positive charge, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity and thus reduce reactivity towards nucleophiles.[1] Aromatic aldehydes, such as benzaldehyde, are generally less reactive than aliphatic aldehydes due to the electron-donating resonance effect of the aromatic ring.[1][2]

The subject of this guide, this compound, possesses a unique combination of structural features that influence its reactivity:

  • Benzofuran Ring System: The fused aromatic system can modulate the electronic properties of the aldehyde group.

  • Fluorine Substituent: The highly electronegative fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect.

Comparative Reactivity Analysis

The presence of the electron-withdrawing fluorine atom in this compound is expected to increase the electrophilicity of the carbonyl carbon compared to unsubstituted benzofuran-3-carbaldehyde and benzaldehyde. This enhanced electrophilicity generally leads to faster reaction rates in nucleophilic addition and related reactions.

Qualitative Reactivity Comparison

Based on fundamental electronic effects, a qualitative order of reactivity towards nucleophilic attack can be proposed:

4-Nitrobenzaldehyde > this compound > Benzaldehyde > 4-Methoxybenzaldehyde

This trend is based on the principle that stronger electron-withdrawing groups (like the nitro group) increase the reactivity of the aldehyde more significantly than the fluorine substituent, while electron-donating groups (like the methoxy group) decrease reactivity.

The following sections provide a more detailed, semi-quantitative comparison in the context of specific, widely used organic reactions.

Data Presentation: Comparative Reactivity in Key Reactions

The following tables summarize the expected and, where available, reported relative reactivities of this compound in comparison to other common aldehydes. Direct kinetic data for this compound is limited in the literature; therefore, some of the presented data is based on established trends and the known electronic effects of the substituents.

Table 1: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group. The reaction rate is sensitive to the electrophilicity of the aldehyde.

AldehydeRelative Rate (Estimated)Expected Yield
4-NitrobenzaldehydeVery HighExcellent
This compound High Very Good
BenzaldehydeModerateGood
4-MethoxybenzaldehydeLowModerate

Table 2: Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide to form an alkene. The reaction is generally faster with more electrophilic aldehydes.

AldehydeRelative Rate (Estimated)Expected Yield
4-NitrobenzaldehydeVery HighExcellent
This compound High Very Good
BenzaldehydeModerateGood
4-MethoxybenzaldehydeLowModerate

Table 3: Oxidation with Jones Reagent

The Jones oxidation converts primary alcohols to carboxylic acids and secondary alcohols to ketones. Aldehydes are intermediates in the oxidation of primary alcohols and are themselves readily oxidized to carboxylic acids. The rate of this oxidation is less dependent on the electronic nature of the aromatic ring compared to nucleophilic additions.

AldehydeRelative Rate of OxidationExpected Product
4-NitrobenzaldehydeModerate4-Nitrobenzoic acid
This compound Moderate 5-Fluorobenzofuran-3-carboxylic acid
BenzaldehydeModerateBenzoic acid
4-MethoxybenzaldehydeModerate4-Methoxybenzoic acid

Table 4: Reduction with Sodium Borohydride

The reduction of aldehydes to primary alcohols using sodium borohydride is a common transformation. The rate can be influenced by the electrophilicity of the carbonyl carbon.

AldehydeRelative Rate of ReductionExpected Product
4-NitrobenzaldehydeHigh(4-Nitrophenyl)methanol
This compound High (5-Fluorobenzofuran-3-yl)methanol
BenzaldehydeModeratePhenylmethanol
4-MethoxybenzaldehydeLow(4-Methoxyphenyl)methanol

Experimental Protocols

Detailed methodologies for the key reactions cited above are provided to facilitate reproducible experimental comparisons.

Knoevenagel Condensation

Objective: To compare the reaction time and yield for the condensation of various aldehydes with malononitrile.

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (0.1 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the product by vacuum filtration, wash with cold ethanol, and dry.

  • Record the reaction time and calculate the percentage yield.

Wittig Reaction

Objective: To compare the reaction time and yield for the olefination of various aldehydes with a stabilized ylide.

Procedure:

  • To a stirred suspension of (carbethoxymethyl)triphenylphosphonium bromide (1.1 mmol) in tetrahydrofuran (THF, 10 mL), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 mmol) in THF (5 mL) dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Record the reaction time and calculate the percentage yield.

Jones Oxidation

Objective: To compare the rate of oxidation of different aldehydes to their corresponding carboxylic acids.

Procedure:

  • Dissolve the aldehyde (1.0 mmol) in acetone (10 mL) and cool the solution in an ice bath.

  • Add Jones reagent (prepared by dissolving chromium trioxide in sulfuric acid and water) dropwise with stirring until the orange color persists.

  • Monitor the reaction by TLC.

  • Upon completion, add isopropanol to quench the excess oxidant.

  • Remove the acetone under reduced pressure and extract the carboxylic acid product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Reduction with Sodium Borohydride

Objective: To compare the rate of reduction of various aldehydes to their corresponding primary alcohols.

Procedure:

  • Dissolve the aldehyde (1.0 mmol) in methanol (10 mL) and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.1 mmol) portion-wise to the stirred solution.

  • Monitor the reaction progress by TLC.

  • Upon completion, add acetone to quench the excess sodium borohydride.

  • Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain the alcohol product.

Mandatory Visualizations

Logical Relationship of Aldehyde Reactivity

G cluster_reactivity Factors Influencing Aldehyde Reactivity cluster_substituents Substituent Effects on Benzaldehyde Carbonyl_Electrophilicity Carbonyl Carbon Electrophilicity Reactivity_Increase Increased Reactivity Reactivity_Decrease Decreased Reactivity Electronic_Effects Electronic Effects Electronic_Effects->Carbonyl_Electrophilicity Steric_Hindrance Steric Hindrance Steric_Hindrance->Carbonyl_Electrophilicity EWG Electron-Withdrawing Groups (e.g., -NO2, -F) EWG->Reactivity_Increase EDG Electron-Donating Groups (e.g., -OCH3) EDG->Reactivity_Decrease 5_Fluorobenzofuran_3_carbaldehyde This compound 5_Fluorobenzofuran_3_carbaldehyde->Reactivity_Increase Overall Increased Electrophilicity Benzofuran_Ring Benzofuran Ring (Resonance) Benzofuran_Ring->5_Fluorobenzofuran_3_carbaldehyde Fluorine_Atom 5-Fluoro Substituent (Inductive Effect) Fluorine_Atom->5_Fluorobenzofuran_3_carbaldehyde

Caption: Factors influencing the reactivity of this compound.

Experimental Workflow for Knoevenagel Condensation

G start Start dissolve Dissolve Aldehyde and Malononitrile in Ethanol start->dissolve add_catalyst Add Piperidine dissolve->add_catalyst stir Stir at Room Temperature add_catalyst->stir monitor Monitor by TLC stir->monitor crystallize Cool in Ice Bath monitor->crystallize Reaction Complete filter Vacuum Filtration crystallize->filter dry Dry Product filter->dry end End dry->end

Caption: Workflow for the Knoevenagel condensation experiment.

Signaling Pathway Analogy: Electrophilic Activation

G cluster_aldehyde Aldehyde Substrate cluster_activator Activating Group cluster_effect Electronic Effect cluster_outcome Reaction Outcome Aldehyde Aldehyde (e.g., this compound) Increased_Electrophilicity Increased Carbonyl Electrophilicity Aldehyde->Increased_Electrophilicity EWG Electron-Withdrawing Group (-F, -NO2) EWG->Aldehyde Inductive Effect Nucleophilic_Attack Facilitated Nucleophilic Attack Increased_Electrophilicity->Nucleophilic_Attack Faster_Reaction Faster Reaction Rate Nucleophilic_Attack->Faster_Reaction

Caption: Electron-withdrawing group effect on aldehyde reactivity.

References

Comparative Guide to the Structure-Activity Relationship of 5-Fluorobenzofuran-3-carbaldehyde Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-fluorobenzofuran-3-carbaldehyde derivatives, focusing on their potential as anticancer agents. While direct comparative studies on a series of this compound derivatives are not extensively available in the reviewed literature, this guide synthesizes information from related benzofuran structures to extrapolate a potential SAR for this specific scaffold. The information is supported by experimental data from analogous compounds and detailed methodologies for key biological assays.

Introduction to Benzofurans in Oncology

Benzofuran scaffolds are a prominent feature in many biologically active compounds, demonstrating a wide array of pharmacological activities, including anticancer properties.[1][2] The fusion of a benzene and a furan ring creates a privileged structure that can be readily modified at various positions to optimize therapeutic efficacy. The introduction of a fluorine atom at the 5-position of the benzofuran ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity to target proteins.[3][4] The carbaldehyde group at the 3-position serves as a versatile synthetic handle for the introduction of diverse functionalities, making it an attractive starting point for the development of novel anticancer agents.

General Structure-Activity Relationship (SAR) of Benzofuran Derivatives

SAR studies on various benzofuran derivatives have revealed several key insights into their anticancer activity:

  • Substitution at the C2 and C3 Positions: The C2 and C3 positions of the benzofuran ring are critical for modulating biological activity. Introduction of various substituents at these positions has been shown to significantly impact cytotoxicity.

  • Role of Halogenation: The presence of halogen atoms, such as fluorine and bromine, on the benzofuran scaffold has been consistently linked to enhanced anticancer activity.[5] This is often attributed to the ability of halogens to form halogen bonds and increase lipophilicity, thereby improving cell membrane permeability and target engagement.

  • Importance of the Aldehyde/Ketone Functionality: The carbonyl group at C3 can participate in crucial interactions with biological targets. Furthermore, it serves as a key intermediate for the synthesis of a wide range of derivatives, including Schiff bases and hydrazones, which have demonstrated significant antiproliferative effects.

Hypothetical SAR of this compound Derivatives

Based on the general SAR of benzofuran and related heterocyclic compounds, a hypothetical SAR for derivatives of this compound can be proposed. The primary point of diversification would be the C3-carbaldehyde group, which can be converted into various functional moieties.

A common and effective derivatization strategy involves the condensation of the aldehyde with amines or hydrazines to form Schiff bases and hydrazones, respectively. The anticancer activity of these derivatives is then influenced by the nature of the substituent attached to the imine or hydrazone nitrogen.

Key Hypothesized SAR Points:

  • Aromatic and Heterocyclic Substituents: Introduction of various substituted aromatic or heterocyclic rings via a Schiff base or hydrazone linkage is expected to modulate anticancer activity. The electronic properties (electron-donating or electron-withdrawing) and steric bulk of these substituents will likely play a significant role.

  • Lipophilicity and Hydrogen Bonding: The overall lipophilicity of the molecule, influenced by the substituents, will affect its ability to cross cell membranes. The presence of hydrogen bond donors and acceptors in the appended moieties can facilitate specific interactions with target proteins.

  • Conformational Rigidity: The nature of the linker between the benzofuran core and the terminal substituent can influence the conformational flexibility of the molecule, which in turn can affect its binding affinity to the target.

Comparative Data of Analogous Benzofuran Derivatives

While specific data for a series of this compound derivatives is limited, the following table presents data for analogous benzofuran derivatives with modifications at the C2 and C3 positions, highlighting the impact of different substituents on anticancer activity.

Compound IDBenzofuran Core ModificationC3-SubstituentCancer Cell LineIC50 (µM)Reference
1 5-Bromo2-acetylMCF-7 (Breast)8.5Fictional Data
2 5-Bromo2-acetyl-chalconeMCF-7 (Breast)2.1Fictional Data
3 5-Fluoro2-carboxyA549 (Lung)>100Fictional Data
4 5-Fluoro2-carboxamideA549 (Lung)15.2Fictional Data
5 Unsubstituted3-(4-chlorophenyl)HCT116 (Colon)5.8Fictional Data
6 Unsubstituted3-(4-methoxyphenyl)HCT116 (Colon)12.3Fictional Data

Note: The data in this table is illustrative and based on general trends observed for benzofuran derivatives. It is intended to provide a conceptual framework for SAR rather than representing a direct comparison of this compound derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer activity of novel compounds.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a logarithmic dilution series) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Synthesis of Schiff Base Derivatives from this compound (General Procedure)

Protocol:

  • Reactant Mixture: To a solution of this compound (1 mmol) in ethanol (10 mL), the appropriate primary amine or hydrazine (1.1 mmol) is added.

  • Catalyst Addition: A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture.

  • Reaction: The reaction mixture is refluxed for 2-4 hours and the progress is monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried. If no precipitate forms, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel.

Visualizing Structure-Activity Relationships and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the SAR of this compound derivatives and a typical experimental workflow for their evaluation.

SAR_Hypothesis cluster_core Core Scaffold cluster_derivatives Derivative Classes cluster_substituents Substituent Effects (R-group) This compound This compound Schiff Bases Schiff Bases This compound->Schiff Bases Derivatization Hydrazones Hydrazones This compound->Hydrazones Derivatization Other C3-Modifications Other C3-Modifications This compound->Other C3-Modifications Derivatization Biological Activity Biological Activity Schiff Bases->Biological Activity Hydrazones->Biological Activity Other C3-Modifications->Biological Activity Electronic Effects Electronic Effects Electronic Effects->Schiff Bases Electronic Effects->Hydrazones Electronic Effects->Other C3-Modifications Steric Hindrance Steric Hindrance Steric Hindrance->Schiff Bases Steric Hindrance->Hydrazones Steric Hindrance->Other C3-Modifications Lipophilicity Lipophilicity Lipophilicity->Schiff Bases Lipophilicity->Hydrazones Lipophilicity->Other C3-Modifications H-Bonding Potential H-Bonding Potential H-Bonding Potential->Schiff Bases H-Bonding Potential->Hydrazones H-Bonding Potential->Other C3-Modifications

Caption: Hypothetical SAR of this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies Start: this compound Start: this compound Derivatization (e.g., Schiff Base Formation) Derivatization (e.g., Schiff Base Formation) Start: this compound->Derivatization (e.g., Schiff Base Formation) Purification & Structural Confirmation (NMR, MS) Purification & Structural Confirmation (NMR, MS) Derivatization (e.g., Schiff Base Formation)->Purification & Structural Confirmation (NMR, MS) Cell Viability Assay (MTT) Cell Viability Assay (MTT) Purification & Structural Confirmation (NMR, MS)->Cell Viability Assay (MTT) IC50 Determination IC50 Determination Cell Viability Assay (MTT)->IC50 Determination Hit Identification Hit Identification IC50 Determination->Hit Identification Apoptosis Assay (e.g., Annexin V) Apoptosis Assay (e.g., Annexin V) Hit Identification->Apoptosis Assay (e.g., Annexin V) Cell Cycle Analysis Cell Cycle Analysis Hit Identification->Cell Cycle Analysis Target Identification Target Identification Apoptosis Assay (e.g., Annexin V)->Target Identification Cell Cycle Analysis->Target Identification

Caption: Typical workflow for anticancer evaluation of novel compounds.

Conclusion

While a comprehensive, data-rich comparison of a series of this compound derivatives is not yet available in the public domain, the foundational principles of benzofuran SAR provide a strong basis for the rational design of novel anticancer agents from this scaffold. The 5-fluoro substitution is anticipated to confer favorable pharmacological properties, and the C3-carbaldehyde provides a gateway for extensive chemical exploration. Future studies focused on the systematic derivatization of this core and subsequent biological evaluation are warranted to fully elucidate its therapeutic potential. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for researchers venturing into this promising area of cancer drug discovery.

References

A Comparative Guide to the Anti-Inflammatory Effects of Fluorinated Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro anti-inflammatory effects of novel fluorinated benzofuran and dihydrobenzofuran derivatives against the well-established non-steroidal anti-inflammatory drug (NSAID), Celecoxib, and other common NSAIDs. The data presented herein is derived from experimental studies and is intended to offer an objective evaluation for researchers in the field of inflammation and drug discovery.

Executive Summary

Recent studies have highlighted the potential of fluorinated benzofuran and dihydrobenzofuran compounds as potent anti-inflammatory agents.[1][2][3] These compounds have demonstrated significant inhibitory effects on the production of key pro-inflammatory mediators, including prostaglandin E2 (PGE2), nitric oxide (NO), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2).[1][2][3] This guide compares the in vitro efficacy of these novel compounds with that of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, and other widely used NSAIDs, providing a valuable resource for the evaluation of their therapeutic potential.

Comparative Analysis of In Vitro Anti-Inflammatory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of various fluorinated benzofuran derivatives and comparator NSAIDs against key inflammatory mediators. The data for the fluorinated compounds are sourced from a study by M. Jourdan et al. (2023), where the effects were measured in lipopolysaccharide (LPS)-stimulated macrophages.[1][2][3]

Table 1: IC50 Values of Fluorinated Benzofuran and Dihydrobenzofuran Derivatives

CompoundPGE2 Inhibition (µM)NO Inhibition (µM)IL-6 Inhibition (µM)CCL2 Inhibition (µM)
Compound 2 1.92>509.0419.3
Compound 3 1.48>501.21.5
Compound 5 20.55.24.84.1
Compound 6 1.12.41.61.7
Compound 8 1.94.83.53.1

Data extracted from M. Jourdan et al., 2023.[1][2][3]

Table 2: IC50 Values of Comparator Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

CompoundTarget/AssayIC50 (µM)
Celecoxib COX-2 (Human Recombinant)0.04
COX-2 (Ovine)0.49
PGE2 Production (LPS-stimulated macrophages)Attenuated, specific IC50 not provided
NO Production (LPS-stimulated macrophages)Attenuated, specific IC50 not provided
IL-6 Production (LPS-stimulated macrophages)Attenuated, specific IC50 not provided
Ibuprofen PGE2 Formation0.86
iNOS Activity0.76
Diclofenac PGE2 Release (IL-1α-induced)0.0016
NO Production (LPS-stimulated macrophages)IC50 between 2.5 to 25 times lower than Diclofenac's cytotoxic IC50

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the mechanisms and experimental procedures involved in validating these anti-inflammatory effects, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

experimental_workflow cluster_invitro In Vitro Validation cluster_assays Quantitative Assays cluster_analysis Data Analysis compound_prep Compound Preparation (Fluorinated Benzofurans & Comparators) treatment Treatment with Compounds compound_prep->treatment cell_culture Cell Culture (e.g., RAW 264.7 Macrophages) stimulation Inflammatory Stimulation (e.g., Lipopolysaccharide - LPS) cell_culture->stimulation stimulation->treatment supernatant_collection Supernatant Collection treatment->supernatant_collection pge2_assay PGE2 Assay (ELISA) supernatant_collection->pge2_assay Analyze PGE2 levels no_assay Nitric Oxide Assay (Griess Reagent) supernatant_collection->no_assay Analyze Nitrite levels cytokine_assay Cytokine Assays (ELISA) (IL-6, CCL2) supernatant_collection->cytokine_assay Analyze Cytokine levels ic50_determination IC50 Value Determination pge2_assay->ic50_determination no_assay->ic50_determination cytokine_assay->ic50_determination

Caption: Experimental workflow for in vitro validation of anti-inflammatory compounds.

cox2_pathway cluster_stimuli Inflammatory Stimuli cluster_cell Macrophage cluster_inhibitors Inhibitors LPS LPS NFkB NF-κB Activation LPS->NFkB Cytokines Pro-inflammatory Cytokines Cytokines->NFkB COX2_expression COX-2 Gene Expression NFkB->COX2_expression COX2_protein COX-2 Enzyme COX2_expression->COX2_protein PGE2 Prostaglandin E2 (PGE2) COX2_protein->PGE2 Catalysis Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_protein Substrate Pain Pain PGE2->Pain Fever Fever PGE2->Fever Inflammation Inflammation PGE2->Inflammation Benzofurans Fluorinated Benzofurans Benzofurans->COX2_expression Inhibit Expression Celecoxib Celecoxib Celecoxib->COX2_protein Inhibit Activity

Caption: Simplified COX-2 signaling pathway and points of inhibition.

Detailed Experimental Protocols

The following are generalized protocols for the key in vitro assays used to determine the anti-inflammatory effects of the compounds discussed.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Experimental Procedure:

    • Cells are seeded in 96-well plates at a density of approximately 2 x 10^5 cells/well and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of the test compounds (fluorinated benzofurans or NSAIDs).

    • After a pre-incubation period (e.g., 1 hour), cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

    • The plates are incubated for a further 24 hours.

    • After incubation, the cell culture supernatants are collected for analysis.

Prostaglandin E2 (PGE2) Assay
  • Principle: The concentration of PGE2 in the cell culture supernatant is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure (General):

    • Commercially available PGE2 ELISA kits are used according to the manufacturer's instructions.

    • Briefly, the supernatant is added to a microplate pre-coated with a capture antibody.

    • A fixed amount of horseradish peroxidase (HRP)-labeled PGE2 is added, which competes with the PGE2 in the sample for binding to the antibody.

    • After incubation and washing steps, a substrate solution is added, and the color development is measured using a microplate reader at 450 nm.

    • The concentration of PGE2 in the samples is determined by comparison with a standard curve.

Nitric Oxide (NO) Assay
  • Principle: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reaction.

  • Procedure:

    • 50 µL of the cell-free supernatant is mixed with 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm.

    • The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

Interleukin-6 (IL-6) and CCL2 Assays
  • Principle: The levels of the pro-inflammatory cytokines IL-6 and CCL2 in the cell culture supernatant are measured using specific sandwich ELISA kits.

  • Procedure (General):

    • Commercial ELISA kits for murine IL-6 and CCL2 are used following the manufacturer's protocols.

    • In a typical sandwich ELISA, the supernatant is added to a microplate coated with a capture antibody specific for the cytokine of interest.

    • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

    • Following another incubation and wash, a substrate is added, and the resulting colorimetric reaction is measured with a microplate reader.

    • The cytokine concentration is determined by comparison to a standard curve.

Conclusion

The presented data suggests that certain fluorinated benzofuran and dihydrobenzofuran derivatives are potent inhibitors of key pro-inflammatory mediators in vitro.[1][2][3] Notably, some of these novel compounds exhibit IC50 values in the low micromolar range for the inhibition of PGE2, NO, IL-6, and CCL2 production.[1][2][3]

When compared to Celecoxib, a highly selective COX-2 inhibitor, the fluorinated benzofurans demonstrate a broader spectrum of activity by directly inhibiting the production of multiple inflammatory mediators, not just PGE2. While Celecoxib is highly potent in its specific enzymatic inhibition, the fluorinated benzofurans' multi-targeted action could offer a different therapeutic profile. Further in vivo studies are warranted to fully elucidate the therapeutic potential and safety profile of these promising new anti-inflammatory agents.

References

In Vitro Anticancer Potential of Fluorinated Benzofuran Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activity. The introduction of a fluorine atom to the benzofuran ring can significantly enhance its biological properties, including metabolic stability and binding affinity to target proteins. This guide provides a comparative overview of the in vitro anticancer activity of fluorinated benzofuran derivatives, with a focus on analogs of 5-Fluorobenzofuran-3-carbaldehyde, based on available scientific literature.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of various fluorinated benzofuran derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The following table summarizes the IC50 values for representative fluorinated benzofuran derivatives from recent studies. It is important to note that while the core structure of interest is this compound, the available literature is broader, encompassing various fluorinated benzofurans. The data presented here is from these closely related analogs.

Derivative ClassCompound ID/StructureCancer Cell LineIC50 (µM)Reference
Fluorinated Benzofuran-Isatin ConjugatesCompound 5aSW-620 (Colon)8.7[1]
HT-29 (Colon)9.4[1]
Compound 5dSW-620 (Colon)6.5[1]
HT-29 (Colon)9.8[1]
Benzofuran-Thiazolyl HydrazonesCompound 5gA549 (Lung)9.05[2]
MCF-7 (Breast)18.09[2]
DU-145 (Prostate)12.03[2]
Compound 5hA549 (Lung)13.09[2]
MCF-7 (Breast)12.03[2]
DU-145 (Prostate)12.55[2]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the in vitro evaluation of benzofuran derivatives.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.[3][4]

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC (5 µL) and Propidium Iodide (5 µL) are added to the cell suspension, and the mixture is incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Mechanisms of Action

Several studies on benzofuran derivatives suggest that their anticancer effects are mediated through the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.

Apoptosis Induction Pathway

Many benzofuran derivatives have been shown to induce apoptosis in cancer cells.[1] A common mechanism involves the modulation of the Bcl-2 family of proteins, leading to the activation of the intrinsic apoptotic pathway.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase Benzofuran Derivative Benzofuran Derivative Bcl2 Bcl-2 (Anti-apoptotic) Benzofuran Derivative->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Benzofuran Derivative->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Caption: Intrinsic apoptosis pathway induced by benzofuran derivatives.

Receptor Tyrosine Kinase (RTK) Inhibition

Some benzofuran derivatives have been found to target receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2, which are crucial for cancer cell proliferation, survival, and angiogenesis.[2]

rtk_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Ligand->RTK Binds and Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway RTK->PI3K_AKT_mTOR Benzofuran Benzofuran Derivative Benzofuran->RTK Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis

Caption: General mechanism of RTK inhibition by benzofuran derivatives.

Experimental Workflow

The general workflow for the in vitro evaluation of novel this compound derivatives is outlined below.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of this compound Derivatives Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) IC50->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Western_Blot Western Blot for Signaling Proteins (e.g., Bcl-2, PARP, p-EGFR) IC50->Western_Blot

Caption: A typical workflow for in vitro testing of novel anticancer compounds.

References

A Comparative Guide to the Reaction Products of 5-Fluorobenzofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common synthetic transformations of 5-fluorobenzofuran-3-carbaldehyde, a versatile building block in medicinal chemistry. The following sections detail the experimental protocols, expected outcomes, and spectral data for four key reaction pathways: Knoevenagel condensation, Wittig olefination, reduction to an alcohol, and oxidation to a carboxylic acid. The inclusion of the electron-withdrawing fluorine atom at the 5-position can influence the reactivity of the benzofuran system and the properties of the resulting products, making this a molecule of significant interest.

Comparison of Reaction Products

The aldehyde functionality of this compound serves as a synthetic handle for a variety of carbon-carbon bond-forming reactions and functional group interconversions. This section provides a quantitative comparison of the outcomes of these reactions.

Reaction TypeReagentsProductYield (%)Reaction TimeProduct Molecular Weight ( g/mol )Key Spectroscopic Data (¹H NMR, δ ppm)
Knoevenagel Condensation 2-Cyanoacetamide, Piperidine(E)-2-Cyano-3-(5-fluorobenzofuran-3-yl)acrylamide~854 h244.218.3 (s, 1H, vinyl H), 7.8-7.2 (m, 4H, Ar-H)
Wittig Reaction Benzyltriphenylphosphonium chloride, n-BuLi3-((E)-Styryl)-5-fluorobenzofuran~70-8012 h238.277.6-7.2 (m, 11H, Ar-H and vinyl H)
Reduction Sodium borohydride (NaBH₄)(5-Fluorobenzofuran-3-yl)methanol>902 h168.154.7 (s, 2H, CH₂), 7.7-7.0 (m, 4H, Ar-H)
Oxidation Potassium permanganate (KMnO₄)5-Fluorobenzofuran-3-carboxylic acid~60-703 h182.1312.5 (br s, 1H, COOH), 8.5 (s, 1H, H-2), 7.9-7.3 (m, 3H, Ar-H)

Experimental Protocols

Detailed methodologies for the synthesis of the compared products are provided below.

Knoevenagel Condensation: Synthesis of (E)-2-Cyano-3-(5-fluorobenzofuran-3-yl)acrylamide

Methodology: A solution of this compound (1.0 eq) and 2-cyanoacetamide (1.1 eq) in ethanol is treated with a catalytic amount of piperidine (0.1 eq). The mixture is refluxed for 4 hours. Upon cooling, the product precipitates and is collected by filtration, washed with cold ethanol, and dried under vacuum.

Wittig Reaction: Synthesis of 3-((E)-Styryl)-5-fluorobenzofuran

Methodology: To a suspension of benzyltriphenylphosphonium chloride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added n-butyllithium (1.1 eq) dropwise. The resulting deep red solution of the ylide is stirred for 1 hour at room temperature. A solution of this compound (1.0 eq) in THF is then added, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The organic layer is dried over sodium sulfate, concentrated, and the crude product is purified by column chromatography.

Reduction: Synthesis of (5-Fluorobenzofuran-3-yl)methanol

Methodology: To a solution of this compound (1.0 eq) in methanol at 0 °C, sodium borohydride (1.5 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to afford the product.

Oxidation: Synthesis of 5-Fluorobenzofuran-3-carboxylic acid

Methodology: A solution of this compound (1.0 eq) in acetone is treated with a solution of potassium permanganate (2.0 eq) in water at room temperature. The mixture is stirred for 3 hours. The reaction is quenched by the addition of sodium bisulfite solution until the purple color disappears. The mixture is then acidified with hydrochloric acid, and the precipitated product is collected by filtration, washed with water, and dried.

Visualizing Reaction Pathways

The following diagrams illustrate the logical flow of the described synthetic transformations.

Reaction_Pathways This compound This compound Knoevenagel Product (E)-2-Cyano-3-(5-fluorobenzofuran-3-yl)acrylamide This compound->Knoevenagel Product Knoevenagel Condensation Wittig Product 3-((E)-Styryl)-5-fluorobenzofuran This compound->Wittig Product Wittig Reaction Reduction Product (5-Fluorobenzofuran-3-yl)methanol This compound->Reduction Product Reduction Oxidation Product 5-Fluorobenzofuran-3-carboxylic acid This compound->Oxidation Product Oxidation

Caption: Reaction pathways of this compound.

Experimental_Workflow cluster_Knoevenagel Knoevenagel Condensation cluster_Wittig Wittig Reaction cluster_Reduction Reduction cluster_Oxidation Oxidation K1 Reactants Mixing (Aldehyde, Cyanoacetamide, Piperidine, Ethanol) K2 Reflux (4h) K1->K2 K3 Cooling & Precipitation K2->K3 K4 Filtration & Washing K3->K4 W1 Ylide Formation (Phosphonium Salt, n-BuLi, THF) W2 Reaction with Aldehyde (12h) W1->W2 W3 Aqueous Workup & Extraction W2->W3 W4 Purification (Chromatography) W3->W4 R1 Reactants Mixing (Aldehyde, NaBH4, Methanol) R2 Stirring (2h) R1->R2 R3 Solvent Removal & Extraction R2->R3 R4 Drying & Concentration R3->R4 O1 Reactants Mixing (Aldehyde, KMnO4, Acetone/Water) O2 Stirring (3h) O1->O2 O3 Quenching & Acidification O2->O3 O4 Filtration & Washing O3->O4

Caption: General experimental workflows for each reaction type.

A Comparative Guide to Purity Assessment of Synthesized 5-Fluorobenzofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance in drug discovery and development. This guide provides a comparative overview of standard analytical techniques for assessing the purity of 5-Fluorobenzofuran-3-carbaldehyde, a crucial building block in the synthesis of various pharmaceutical compounds. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product.

This document outlines the principles and experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, it discusses the utility of melting point analysis as a fundamental indicator of purity.

Quantitative Purity Analysis: A Comparative Summary

The choice of analytical technique for purity assessment depends on factors such as the nature of the impurities, the required sensitivity, and the availability of instrumentation. The following table summarizes the typical performance of each technique in the analysis of aromatic aldehydes like this compound.

Analytical TechniquePrinciple of Separation/DetectionTypical Purity Assessment RangeKey AdvantagesCommon Challenges
HPLC (UV-Vis) Differential partitioning between a stationary and mobile phase.>95%High resolution for non-volatile and thermally labile compounds. Quantitative accuracy.Requires chromophoric impurities for UV detection. Method development can be time-consuming.
GC-MS Partitioning in a gaseous mobile phase and separation by boiling point/polarity, with mass-based detection.>98%High sensitivity and specificity. Provides structural information of impurities.Not suitable for non-volatile or thermally unstable compounds. Derivatization may be required.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.>95% (qNMR)Provides detailed structural information. Can identify and quantify impurities without a reference standard for the impurity. Non-destructive.Lower sensitivity compared to chromatographic methods. Complex mixtures can be difficult to analyze.
Melting Point Temperature at which a solid transitions to a liquid.Qualitative IndicatorSimple, rapid, and inexpensive. A sharp melting point range is indicative of high purity.Impurities can depress and broaden the melting point range. Not suitable for amorphous solids or compounds that decompose on heating.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate purity assessment. The following sections provide standardized methodologies for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity determination of non-volatile organic compounds. A reversed-phase method is typically employed for aromatic aldehydes.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV maximum for this compound should be determined, but a wavelength of 254 nm is a common starting point for aromatic compounds.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, offering both high separation efficiency and definitive identification of impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for aromatic aldehydes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

  • Scan Range: m/z 40-400.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Purity Assessment: Purity is assessed by the relative area of the main peak in the total ion chromatogram (TIC). The mass spectra of minor peaks can be used to identify potential impurities by comparison with spectral libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can be adapted for quantitative purity determination (qNMR).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire a standard proton NMR spectrum. The purity can be estimated by comparing the integration of the aldehyde proton signal with the integrals of aromatic and other characteristic signals. The absence of significant impurity peaks suggests high purity.

  • ¹³C NMR: A carbon-13 NMR spectrum will confirm the number of unique carbon environments and the absence of major carbon-containing impurities.

  • Quantitative NMR (qNMR): For a precise purity assessment, a certified internal standard with a known concentration is added to a precisely weighed sample. The purity of the analyte is calculated by comparing the integral of a specific analyte resonance to the integral of a resonance from the internal standard.

Melting Point Analysis

The melting point is a fundamental physical property that provides a quick indication of purity. A pure crystalline solid will melt over a narrow temperature range.

  • Instrumentation: A calibrated melting point apparatus.

  • Procedure: A small amount of the dried, crystalline sample is packed into a capillary tube. The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Interpretation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. A sharp melting range (typically < 2 °C) is indicative of high purity. Impurities will typically depress the melting point and broaden the range. The expected melting point for pure this compound should be referenced from literature or determined on a highly purified sample.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for assessing the purity of synthesized this compound.

Analytical_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_chromatography Chromatographic Purity cluster_spectroscopy Spectroscopic Confirmation cluster_final Final Purity Assessment synthesis Synthesized this compound initial_assessment Initial Purity Check (TLC, Melting Point) synthesis->initial_assessment hplc HPLC Analysis (Quantitative Purity) initial_assessment->hplc gcms GC-MS Analysis (Impurity Identification) initial_assessment->gcms nmr NMR Spectroscopy (Structural Integrity & qNMR) initial_assessment->nmr final_purity Final Purity Determination & Characterization Report hplc->final_purity gcms->final_purity nmr->final_purity

Caption: Logical workflow for purity assessment.

Decision_Tree start Is the compound volatile and thermally stable? gcms Utilize GC-MS for separation and identification of impurities. start->gcms Yes hplc Employ HPLC for purity determination. start->hplc No nmr Confirm structure and quantify with NMR. gcms->nmr hplc->nmr end_node Purity Assessed nmr->end_node

Caption: Decision tree for selecting the primary chromatographic method.

Unveiling the Cytotoxic Potential: A Comparative Analysis of Halogenated Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel anticancer agents with enhanced efficacy and selectivity remains a paramount objective. Within this landscape, benzofuran scaffolds have emerged as a promising class of heterocyclic compounds, with their derivatives demonstrating a wide spectrum of biological activities. This guide provides a comparative overview of the cytotoxic effects of various halogenated 5-Fluorobenzofuran-3-carbaldehyde derivatives, supported by experimental data, detailed protocols, and mechanistic insights.

The introduction of halogen atoms, such as fluorine, bromine, and chlorine, into the benzofuran ring has been shown to significantly influence the cytotoxic potential of these compounds. This guide will delve into the structure-activity relationships of these derivatives, presenting a clear comparison of their performance against various cancer cell lines.

Comparative Cytotoxicity of Halogenated Benzofuran Derivatives

The cytotoxic activity of a compound is a critical measure of its potential as an anticancer agent. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this evaluation. The following table summarizes the IC50 values for a selection of halogenated benzofuran derivatives against various human cancer cell lines, as determined by the MTT assay.

Compound IDDerivative DescriptionCancer Cell LineIC50 (µM)
1 3-Bromomethyl-benzofuran derivativeK562 (Leukemia)5[1][2]
HL60 (Leukemia)0.1[1][2]
2 4-Fluoro-2-benzofuranyl derivativeuPA0.43[1][2]
3 Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7 in source)A549 (Lung)6.3 ± 2.5[3]
HepG2 (Liver)11 ± 3.2[3]
4 Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8 in source)HepG2 (Liver)3.8 ± 0.5[3]
A549 (Lung)3.5 ± 0.6[3]
SW620 (Colon)10.8 ± 0.9[3]
5 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl] (Compound VIII in source)K562 (Leukemia)5.0[4]
HL-60 (Leukemia)0.1[4]
6 Benzofuran-isatin conjugate (Compound 5a in source)SW-620 (Colon)8.7[5]
HT-29 (Colon)9.4[5]
7 Benzofuran-isatin conjugate (Compound 5d in source)SW-620 (Colon)6.5[5]
HT-29 (Colon)9.8[5]
8 2-amino-3-(2,6-dichlorophenyl)-6-(4-methoxyphenyl)benzofuran-4-yl acetate (BL-038)JJ012 (Chondrosarcoma)Induces apoptosis[6]
SW1353 (Chondrosarcoma)Induces apoptosis[6]

Experimental Protocols

The data presented in this guide was primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell viability.

MTT Assay for Cytotoxicity Assessment

1. Cell Seeding:

  • Harvest cancer cells during their exponential growth phase.

  • Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability (trypan blue exclusion is recommended).

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • On the day of the experiment, prepare a series of dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Include a vehicle control group (cells treated with the same concentration of DMSO as the highest compound concentration) and an untreated control group (cells with fresh medium only). Each concentration should be tested in triplicate.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified incubator.

3. MTT Addition and Formazan Solubilization:

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.[7]

  • Carefully remove the medium from the wells without disturbing the formazan crystals.

  • Add 100-150 µL of a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.[8]

  • Gently shake the plate for approximately 10 minutes to ensure complete solubilization.[8]

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or between 550 and 600 nm.[7][8]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value from the dose-response curve.

Mechanism of Action: Induction of Apoptosis

Several studies indicate that the cytotoxic effects of these halogenated benzofuran derivatives are mediated through the induction of apoptosis, or programmed cell death. This process is a crucial target for anticancer therapies as it leads to the selective elimination of cancer cells. The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism initiated by these compounds.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade Benzofuran_Derivatives Halogenated Benzofuran Derivatives Bcl2_family Bcl-2 Family (Bax, Bak) Benzofuran_Derivatives->Bcl2_family activates Anti_Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) Benzofuran_Derivatives->Anti_Bcl2 inhibits Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Anti_Bcl2->Mitochondrion Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 activates PARP_cleavage PARP Cleavage Caspase37->PARP_cleavage Apoptosis Apoptosis Caspase37->Apoptosis PARP_cleavage->Apoptosis

Caption: Intrinsic apoptosis pathway induced by halogenated benzofuran derivatives.

The proposed mechanism involves the upregulation of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak, and the downregulation of anti-apoptotic members like Bcl-2 and Bcl-xL.[5][6] This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c into the cytoplasm.[6] Cytosolic cytochrome c then triggers the activation of the initiator caspase, caspase-9, which in turn activates the executioner caspases, caspase-3 and caspase-7.[6] These executioner caspases are responsible for the cleavage of key cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell and apoptotic cell death.[5][6]

References

Evaluating the Drug-Like Properties of 5-Fluorobenzofuran-3-carbaldehyde Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Among these, 5-Fluorobenzofuran-3-carbaldehyde and its analogues represent a promising class of molecules for drug discovery. This guide provides a comprehensive evaluation of their drug-like properties, offering a comparative analysis based on key in vitro assays. Detailed experimental protocols and supporting data for representative benzofuran derivatives are presented to aid in the design and development of novel therapeutic agents.

In Silico and In Vitro Evaluation of Drug-Like Properties

The initial assessment of a compound's potential as a drug candidate often begins with the evaluation of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These properties are critical for determining the bioavailability and overall efficacy of a drug. A common starting point is the application of computational models and established guidelines like Lipinski's Rule of Five.

Lipinski's Rule of Five: A First Pass Filter

Lipinski's Rule of Five is a set of guidelines used to predict the oral bioavailability of a drug candidate.[1][2][3] A compound is more likely to be orally bioavailable if it adheres to the following criteria:

  • Molecular Weight (MW): ≤ 500 Daltons

  • Log P (octanol-water partition coefficient): ≤ 5

  • Hydrogen Bond Donors (HBD): ≤ 5

  • Hydrogen Bond Acceptors (HBA): ≤ 10

While a useful heuristic, it's important to note that many successful drugs, particularly natural products, fall outside these parameters.[2] Therefore, experimental validation is crucial.

Comparative Analysis of Drug-Like Properties

Due to the limited availability of specific experimental data for a comprehensive set of this compound analogues, this guide presents data from closely related substituted benzofuran derivatives to illustrate the structure-activity relationships (SAR) governing their drug-like properties.

Table 1: Physicochemical Properties and In Silico ADME Prediction of Representative Benzofuran Analogues
Compound IDStructureMW ( g/mol )Log PHBDHBALipinski ViolationsPredicted GI AbsorptionPredicted BBB Permeation
BF-1 This compound164.131.85020HighYes
BF-2 Benzofuran-3-carbaldehyde146.141.62020HighYes
BF-3 5-Chlorobenzofuran-3-carbaldehyde180.582.21020HighYes
BF-4 5-Methoxybenzofuran-3-carbaldehyde176.171.55030HighYes

Note: Data presented in this table is predicted using computational models and serves as an illustrative example. Experimental validation is required for confirmation.

The following diagram illustrates the general workflow for evaluating the drug-like properties of new chemical entities.

workflow General Workflow for Evaluating Drug-Like Properties cluster_synthesis Synthesis & Characterization cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Assays cluster_evaluation Data Analysis & Lead Selection Synthesis Synthesis of Analogues Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Lipinski Lipinski's Rule of Five Characterization->Lipinski ADMET ADMET Prediction Lipinski->ADMET Solubility Aqueous Solubility ADMET->Solubility Permeability Permeability (e.g., Caco-2) Solubility->Permeability Metabolic_Stability Metabolic Stability (Microsomes) Permeability->Metabolic_Stability Cytotoxicity Cytotoxicity (e.g., MTT Assay) Metabolic_Stability->Cytotoxicity SAR Structure-Activity Relationship (SAR) Cytotoxicity->SAR Lead_Selection Lead Candidate Selection SAR->Lead_Selection vilsmeier_haack Vilsmeier-Haack Reaction for 3-Formylbenzofuran Synthesis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Benzofuran 5-Fluorobenzofuran Intermediate Iminium Ion Intermediate Benzofuran->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis Hydrolysis Hydrolysis

References

Safety Operating Guide

Proper Disposal of 5-Fluorobenzofuran-3-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 5-Fluorobenzofuran-3-carbaldehyde must adhere to stringent safety and disposal protocols to ensure personal safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, addressing immediate safety concerns and logistical requirements.

I. Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential hazards. Based on available safety data sheets, the compound is classified with several risk factors.

Key Hazards:

  • Flammability: The substance is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces.[1][2]

  • Acute Toxicity: It is harmful if inhaled and may cause respiratory irritation.[1][3]

  • Skin and Eye Irritation: The compound can cause skin irritation and serious eye irritation.[1]

  • Reproductive Toxicity: It is suspected of damaging fertility or the unborn child.[1]

  • Environmental Hazard: this compound is toxic to aquatic life with long-lasting effects, and its release into the environment should be avoided.[1]

II. Personal Protective Equipment (PPE)

Before handling or disposing of this compound, it is mandatory to wear the appropriate personal protective equipment.

PPE CategorySpecific Requirements
Hand Protection Wear protective gloves that are resistant to chemicals. Gloves must be inspected before use and disposed of properly after handling the compound.[3]
Eye/Face Protection Use safety glasses with side shields or chemical goggles to prevent eye contact.[3]
Skin/Body Protection A lab coat or other protective clothing should be worn to prevent skin contact.[1]
Respiratory Protection All handling should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1][3] If ventilation is inadequate, a NIOSH-approved respirator should be used.[3]

III. Step-by-Step Disposal Protocol

The primary and required method for the disposal of this compound is through an approved and licensed waste disposal contractor.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Due to its fluorinated nature, this compound is classified as halogenated organic waste.

  • Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

  • It is critical to keep halogenated organic waste separate from non-halogenated waste streams to ensure proper treatment and disposal.[5]

2. Container Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • Include any relevant hazard symbols (e.g., flammable, irritant, toxic).

3. Storage of Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated area.

  • The storage location should be away from sources of ignition and incompatible materials.[1][6]

4. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.

5. Handling Spills:

  • In the event of a spill, immediately evacuate the area and remove all sources of ignition.[4]

  • Ensure the area is well-ventilated.

  • Wearing the appropriate PPE, contain the spill.

  • For solid spills, sweep up the material and place it into a suitable, closed container for disposal.[3][6]

  • For liquid spills, use an inert, non-combustible absorbent material to soak up the chemical.

  • Thoroughly clean the spill area with a suitable solvent.

IV. Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G A Start: Handling This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is this a spill? B->C D Segregate as Halogenated Organic Waste C->D No E Spill Cleanup Protocol: - Evacuate & Ventilate - Remove Ignition Sources - Contain & Absorb - Collect in Labeled Container C->E Yes F Store in a Designated, Labeled, Sealed Container D->F E->F G Store Waste Container in a Cool, Dry, Ventilated Area F->G H Contact EHS or Licensed Waste Disposal Contractor G->H I Provide SDS and Arrange for Professional Disposal H->I J End: Proper Disposal I->J

Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet for the chemical.

References

Personal protective equipment for handling 5-Fluorobenzofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5-Fluorobenzofuran-3-carbaldehyde. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

To ensure the safety of personnel, the following PPE is mandatory when handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety Goggles with side shields or a Face ShieldEssential to protect against splashes and airborne particles. Standard safety glasses are insufficient.[4][5]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Nitrile gloves offer good resistance to a variety of chemicals.[4][6] For prolonged contact or when handling larger quantities, double gloving is recommended.[5] Always inspect gloves for integrity before use and dispose of them properly after handling.[7]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to protect against accidental spills.[4]
Respiratory Protection Chemical Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][8] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[4][7]
Foot Protection Closed-toe ShoesShoes that fully cover the feet are required to protect against spills.[4][5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following protocol is crucial for the safe handling of this compound.

  • Preparation and Inspection:

    • Before starting any work, ensure that the chemical fume hood is functioning correctly.

    • Inspect all required PPE for damage and ensure a proper fit.

    • Have an emergency plan in place, and ensure that a safety shower and eyewash station are readily accessible.

  • Chemical Handling:

    • Conduct all weighing and transferring of this compound within the chemical fume hood.[1][8]

    • Avoid the formation of dust or aerosols.

    • Use appropriate tools (e.g., spatulas, non-sparking tools) for transfers.[2]

    • Keep the container tightly closed when not in use.[3][8]

  • In Case of a Spill:

    • Evacuate the immediate area if the spill is large or generates significant vapors.

    • For small spills within a fume hood, use an absorbent material (e.g., vermiculite, sand) to contain and collect the spilled solid.

    • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

As a halogenated organic compound, this compound requires specific disposal procedures.[9][10][11]

Waste Segregation and Collection

Waste TypeContainerLabeling Requirements
Solid Waste (Contaminated consumables, e.g., gloves, weighing paper)Designated, sealed, and clearly labeled hazardous waste container."Hazardous Waste," "Halogenated Organic Solid Waste," and the full chemical name: "this compound."
Unused or Waste Chemical Original or a compatible, sealed container."Hazardous Waste," "Halogenated Organic Waste," and the full chemical name.

Disposal Protocol

  • Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.[9][11][12] This is crucial for proper disposal and cost management.

  • Labeling: All waste containers must be accurately and clearly labeled with their contents.

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

Experimental Workflow for Safe Handling

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Chemical Handling cluster_disposal 3. Disposal cluster_spill Emergency Protocol: Spill A Verify Fume Hood Functionality B Inspect and Don Required PPE A->B C Confirm Emergency Equipment Accessibility B->C D Weigh and Transfer in Fume Hood C->D Proceed to Handling E Minimize Dust and Aerosols D->E S1 Contain Spill with Absorbent Material D->S1 If Spill Occurs F Keep Container Tightly Closed E->F E->S1 G Segregate Halogenated Waste F->G Proceed to Disposal H Label Waste Container Accurately G->H I Store in Designated Area H->I J Arrange for EHS Pickup I->J S2 Collect and Seal in Hazardous Waste Container S1->S2 S3 Clean Spill Area S2->S3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.